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  • Product: 3-(Quinoline-8-sulfonyl)-propionic acid
  • CAS: 626206-92-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Discovery and Medicinal Chemistry of Quinoline-Based Compounds

Abstract The quinoline scaffold, a fused bicyclic aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry. Its journey, from a simple byproduct of coal tar to a privileged structure in modern...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold, a fused bicyclic aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry. Its journey, from a simple byproduct of coal tar to a privileged structure in modern drug discovery, is a testament to the power of chemical synthesis and the relentless pursuit of therapeutic innovation. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and medicinal applications of quinoline-based compounds. We will delve into the seminal moments of its discovery, the evolution of its synthesis, and its profound impact on the treatment of infectious diseases, cancer, and neurodegenerative disorders. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this remarkable chemical entity.

The Dawn of the Quinoline Era: From Cinchona Bark to Chemical Synthesis

The story of quinoline in medicine is inextricably linked to the fight against malaria, a disease that has plagued humanity for millennia. For centuries, the only effective treatment was the bark of the Cinchona tree, native to the Andes in South America.[1][2][3] Indigenous populations had long recognized its fever-reducing properties.[2][3] Jesuit missionaries introduced the bark to Europe in the 17th century, where it became known as "Jesuit's bark" or "sacred bark".[1][2]

The active principle of the Cinchona bark remained a mystery until 1820, when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated and named the alkaloid quinine .[1][4][5] This marked a pivotal moment, as it represented the first-time a pure chemical compound was used to treat an infectious disease.[1][4] The molecular formula of quinine was later determined by Adolph Strecker in 1854.[4]

The isolation of quinine spurred intense scientific interest in its chemical structure and the desire to create synthetic alternatives, particularly as the demand for the Cinchona bark outstripped supply.[2] This quest laid the foundation for the development of synthetic organic chemistry and the birth of the pharmaceutical industry.

Key Historical Milestones
YearDiscovery/EventSignificanceKey Scientists
~1630sIntroduction of Cinchona bark to EuropeFirst effective treatment for malaria in the Western world.[1][2]Jesuit Missionaries
1820Isolation of QuinineFirst isolation of a pure chemical compound for treating an infectious disease.[1][4][5]Pierre Joseph Pelletier & Joseph Bienaimé Caventou
1834Isolation of Quinoline from Coal TarFirst identification of the core quinoline heterocycle.[6][7]Friedlieb Ferdinand Runge
1854Determination of Quinine's Molecular FormulaPaved the way for understanding its structure and for synthetic efforts.[4]Adolph Strecker
1882Friedländer Synthesis of QuinolineA foundational method for constructing the quinoline ring system.[8]Paul Friedländer
1934Synthesis of Chloroquine (Resochin)A highly effective and widely used synthetic antimalarial.[9]Hans Andersag
1940sWidespread use of ChloroquineBecame the drug of choice for malaria treatment and prophylaxis.[1][5]-
Late 1950sEmergence of Chloroquine ResistanceA major public health challenge that spurred further drug development.[1][5]-

The Antimalarial Arsenal: Quinoline's Enduring Legacy

For centuries, quinoline-based drugs have been the cornerstone of antimalarial chemotherapy.[10] Their primary mechanism of action targets the parasite's unique biology within the infected red blood cell.

Mechanism of Action: Disrupting Heme Detoxification

The malaria parasite, Plasmodium falciparum, digests hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme.[11][12] To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.[11] Quinoline antimalarials, such as chloroquine and quinine, are weak bases that accumulate to high concentrations within the acidic food vacuole of the parasite.[11][12]

Once inside, these drugs are thought to interfere with hemozoin formation by capping the growing crystal, leading to a buildup of toxic free heme that ultimately kills the parasite.[11][13]

Hemozoin_Inhibition cluster_vacuole Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion by Parasite Hemozoin Hemozoin (Inert) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Quinoline Quinoline Antimalarial (e.g., Chloroquine) Quinoline->Heme Complexation

Caption: Inhibition of hemozoin formation by quinoline antimalarials.

Major Classes of Quinoline Antimalarials

The quinoline family of antimalarials is diverse, with different structural features influencing their activity and spectrum.

  • Cinchona Alkaloids (e.g., Quinine): These are naturally occurring quinoline methanols.[10] Quinine remains an important treatment for severe malaria, especially in regions with chloroquine resistance.[1]

  • 4-Aminoquinolines (e.g., Chloroquine, Amodiaquine): Chloroquine was a revolutionary synthetic antimalarial due to its high efficacy and low cost.[5][14] However, widespread resistance has limited its use in many parts of the world.[1][5] Structural modifications to the 4-aminoquinoline scaffold are an active area of research to overcome resistance.[15][16]

  • 8-Aminoquinolines (e.g., Primaquine, Tafenoquine): This class is unique in its ability to target the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, preventing relapse.[17]

  • Quinoline Methanols (e.g., Mefloquine): Mefloquine is a more lipophilic quinoline that is effective against chloroquine-resistant strains.[11][12]

Beyond Malaria: The Broadening Therapeutic Horizons of Quinolines

The versatility of the quinoline scaffold has led to its exploration in a wide range of therapeutic areas beyond infectious diseases.

Fluoroquinolones: A Class of Potent Antibiotics

The introduction of a fluorine atom at position 6 and a piperazine ring at position 7 of the quinolin-4-one skeleton led to the development of the fluoroquinolone class of antibiotics.[18] This modification significantly enhanced their antibacterial activity. Norfloxacin was one of the first approved drugs in this class.[18]

Quinoline-Based Anticancer Agents

Quinoline derivatives have emerged as a significant class of compounds in cancer therapy, exhibiting a variety of mechanisms of action.[19]

  • DNA Intercalation and Topoisomerase Inhibition: Many quinoline-based compounds exert their anticancer effects by intercalating into DNA, disrupting DNA replication and transcription.[19][20] They can also inhibit topoisomerase enzymes, which are crucial for DNA topology and repair.[19][20]

  • Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors used in targeted cancer therapy.[21][22] These drugs target specific kinases involved in cancer cell signaling pathways, such as cell proliferation, survival, and angiogenesis.[20][21]

Quinolines in Neurodegenerative Diseases

The neuroprotective potential of quinoline derivatives is an active area of research.[23][24] Their ability to chelate metal ions, exhibit antioxidant properties, and inhibit key enzymes implicated in neurodegeneration makes them attractive candidates for the treatment of diseases like Alzheimer's and Parkinson's.[23][25][26][27]

  • Enzyme Inhibition: Certain quinoline analogs have shown inhibitory activity against enzymes such as acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen synthase kinase 3-beta (GSK3β), which are involved in the pathology of Alzheimer's disease.[25]

The Art of Synthesis: Constructing the Quinoline Core

The ability to synthesize a wide variety of substituted quinolines has been a major driver of their development as therapeutic agents. Several classic and modern synthetic methods are employed.

The Friedländer Synthesis

Discovered by Paul Friedländer in 1882, this is a classical and straightforward method for synthesizing substituted quinolines.[8][28][29] It involves the acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8][29]

4.1.1. Generalized Friedländer Synthesis Protocol

Reactants:

  • o-Aminoaryl aldehyde or ketone (1.0 eq)

  • Carbonyl compound with an α-methylene group (1.1 eq)

  • Catalyst (e.g., acid or base)

  • Solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve the o-aminoaryl aldehyde or ketone and the carbonyl compound in the chosen solvent.

  • Add the catalyst to the reaction mixture.

  • Reflux the mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

  • Purify the product by recrystallization or column chromatography.

Friedlander_Synthesis Reactants o-Aminoaryl Aldehyde/Ketone + Carbonyl with α-methylene Condensation Aldol Condensation Reactants->Condensation Acid or Base Catalyst Cyclization Intramolecular Cyclization (Dehydration) Condensation->Cyclization Quinoline Substituted Quinoline Cyclization->Quinoline

Caption: General workflow of the Friedländer quinoline synthesis.

The Combes Quinoline Synthesis

First reported by Combes in 1888, this method involves the acid-catalyzed condensation of a primary arylamine with a 1,3-diketone.[30][31] This reaction is particularly useful for preparing 2,4-disubstituted quinolines.[30]

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives.[32][33][34] It begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[18][33]

4.3.1. Gould-Jacobs Reaction: Step-by-Step Methodology

Step 1: Condensation

  • Combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-130 °C for 1-2 hours.

  • Monitor the formation of the anilidomethylenemalonate intermediate by TLC.

  • Remove the ethanol byproduct under reduced pressure.

Step 2: Thermal Cyclization

  • Heat the intermediate in a high-boiling point solvent (e.g., diphenyl ether) to above 250 °C.

  • Alternatively, use a catalyst like Eaton's reagent (P₂O₅ in methanesulfonic acid) at a lower temperature (80-100 °C).[35]

  • Monitor the formation of the ethyl 4-hydroxyquinoline-3-carboxylate.

Step 3: Hydrolysis

  • Suspend the cyclized product in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Reflux the mixture for 1-2 hours until hydrolysis is complete.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid.

Step 4: Decarboxylation

  • Heat the carboxylic acid intermediate to induce decarboxylation, yielding the final 4-hydroxyquinoline product.

The Future of Quinoline Chemistry: Challenges and Opportunities

The enduring legacy of quinoline in medicine is a testament to its remarkable chemical and biological properties. However, challenges such as drug resistance continue to drive the need for new and improved quinoline-based therapeutics.[11]

Future research will likely focus on:

  • Novel Structural Modifications: Designing and synthesizing novel quinoline analogs to overcome resistance mechanisms and improve therapeutic indices.[16]

  • Multitargeted Approaches: Developing quinoline-based compounds that can simultaneously modulate multiple biological targets, which is particularly relevant for complex diseases like cancer and neurodegenerative disorders.[23]

  • Advanced Synthetic Methodologies: Employing modern synthetic techniques, such as microwave-assisted synthesis and flow chemistry, to accelerate the discovery and development of new quinoline derivatives.[33][35]

Conclusion

From its humble origins in the bark of the Cinchona tree to its current status as a privileged scaffold in medicinal chemistry, the journey of quinoline is a compelling narrative of scientific discovery and innovation. Its impact on human health, particularly in the fight against malaria, is immeasurable. As our understanding of disease biology deepens and our synthetic capabilities expand, the quinoline nucleus is poised to remain a vital component in the development of new medicines for generations to come.

References

  • Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA Malaria. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 79(1), 55–87. [Link]

  • Ginsburg, H., & Krugliak, M. (1992). Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole. Biochemical Pharmacology, 43(1), 63–70. [Link]

  • Quinine. Wikipedia. [Link]

  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 27(2), 231–240. [Link]

  • Achan, J., Talisuna, A. O., Erhart, A., Yeka, A., Tibenderana, J. K., Baliraine, F. N., Rosenthal, P. J., & D'Alessandro, U. (2011). Quinine, an old anti-malarial drug in a modern world: role in the treatment of malaria. Malaria Journal, 10, 144. [Link]

  • History of antimalarial drugs. Medicines for Malaria Venture. [Link]

  • The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen. [Link]

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity. [Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. ACS Chemical Neuroscience. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Journal of Drug Delivery and Therapeutics. [Link]

  • A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents. Ethiopian Journal of Science and Sustainable Development. [Link]

  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Journal of Microbial & Biochemical Technology. [Link]

  • The global history of quinine, the world's first anti-malaria drug. Medium. [Link]

  • Miller, L. H., & Su, X. (2011). What Historical Records Teach Us about the Discovery of Quinine. The American Journal of Tropical Medicine and Hygiene, 85(5), 788–789. [Link]

  • Shen, Q., Wang, L., Yu, J., Liu, M., Qiu, J., Fang, L., Guo, F., & Tang, J. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389–392. [Link]

  • Friedländer Synthesis of Novel Polycyclic Quinolines Using Solid SiO2/H2SO4 Catalyst. Molecules. [Link]

  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. ResearchGate. [Link]

  • Design and Synthesis of Novel Chloroquine-based Antimalarials. Portland State University. [Link]

  • Gould-Jacobs reaction. WikiDoc. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants. [Link]

  • Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy And Bioallied Sciences. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Mystery of quinine biosynthesis solved. EurekAlert!. [Link]

  • Combes quinoline synthesis. Wikipedia. [Link]

  • Combes quinoline synthesis. Semantic Scholar. [Link]

  • Combes quinoline synthesis. Grokipedia. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • Combes synthesis of quinolines. University of Liverpool. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • Scientists Decode Quinine Biosynthesis After 100-Year Search. Technology Networks. [Link]

Sources

Exploratory

Rational Drug Design: Potential Therapeutic Targets of 3-(Quinoline-8-sulfonyl)-propionic Acid

Executive Summary In the landscape of modern medicinal chemistry, the identification of versatile, multi-targeting scaffolds is critical for accelerating drug discovery. 3-(Quinoline-8-sulfonyl)-propionic acid (3-QSPA) (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the identification of versatile, multi-targeting scaffolds is critical for accelerating drug discovery. 3-(Quinoline-8-sulfonyl)-propionic acid (3-QSPA) (CAS 626206-92-6)[1] represents a highly privileged building block. Rather than acting as a monolithic therapeutic agent, 3-QSPA provides a dual-action pharmacophore: a quinoline-8-sulfonyl core known for its robust hydrophobic and hydrogen-bonding capabilities, and a propionic acid tail that serves as a flexible metal-coordinating anchor or synthetic handle.

This technical guide deconstructs the mechanistic rationale behind 3-QSPA and maps its potential therapeutic targets across oncology, antimicrobial resistance, and neurodegeneration.

Pharmacophore Deconstruction & Mechanistic Rationale

The therapeutic potential of 3-QSPA is rooted in its bipartite molecular architecture, which allows it to engage complex protein pockets and metalloenzymes with high affinity.

  • The Quinoline-8-Sulfonyl Core: The quinoline ring is a bicyclic system that readily engages in π−π stacking with aromatic amino acid residues (e.g., Histidine, Tryptophan) within hydrophobic binding pockets[2]. The adjacent sulfonyl group acts as a potent hydrogen bond acceptor, while the sulfonamide derivatives formed from this core provide critical hydrogen bond donors. This specific geometry has been proven to disrupt protein-protein interactions and occupy deep enzymatic clefts[3].

  • The Propionic Acid Moiety: The three-carbon aliphatic chain terminating in a carboxylic acid provides optimal flexibility to act as a Zinc-Binding Group (ZBG). In metalloenzymes, the carboxylate anion coordinates directly with catalytic Zn2+ ions, displacing native water molecules and halting enzymatic turnover[4].

Pharmacophore Core 3-(Quinoline-8-sulfonyl)- propionic acid Q8S Quinoline-8-sulfonyl Group (Hydrophobic & H-Bonding) Core->Q8S Prop Propionic Acid Group (Metal Coordination & Salt Bridges) Core->Prop Target1 MTDH-SND1 (Cancer) π-π Stacking via Quinoline Q8S->Target1 Target2 NDM-1 / GLO1 (Metalloenzymes) Zn2+ Chelation via Carboxylate Q8S->Target2 Sulfonamide H-bonds Target3 MAO / ChE (Neurology) Active Site Pocket Occupation Q8S->Target3 Prop->Target2

Fig 1: Pharmacophore mapping and logical therapeutic target relationships of 3-QSPA.

Primary Therapeutic Targets

A. Metallo- β -Lactamases (NDM-1)

Antimicrobial resistance driven by New Delhi Metallo- β -lactamase-1 (NDM-1) is a global health crisis. NDM-1 utilizes two zinc ions in its active site to hydrolyze β -lactam antibiotics. Derivatives of the quinoline-8-sulfonyl scaffold, particularly quinoline-2-carboxylates, have emerged as potent NDM-1 inhibitors[4].

  • Mechanism of Action: The propionic acid moiety of 3-QSPA can mimic the carboxylate anchors of known inhibitors, coordinating directly with the dual Zn2+ ions. Simultaneously, the quinoline nitrogen and the sulfonyl oxygen form a stable coordinate complex, effectively locking the enzyme in an inactive state and re-sensitizing multidrug-resistant bacteria to carbapenems[4].

B. MTDH-SND1 Protein-Protein Interaction (Oncology)

Metadherin (MTDH) and Staphylococcal nuclease domain-containing 1 (SND1) form a protein-protein interaction (PPI) critical for the survival and metastasis of various cancers, including triple-negative breast cancer.

  • Mechanism of Action: Recent drug discovery efforts have identified quinoline-sulfonamides as direct disruptors of this PPI[2]. The quinoline structure of the 3-QSPA core binds to the lateral surface of SND1, engaging in strong π−π stacking with the H279 residue. The sulfonyl group forms tight hydrogen bonds with N281 and R255, physically blocking MTDH from accessing the hydrophobic pocket[2].

C. Glyoxalase 1 (GLO1)

GLO1 is a zinc-dependent metalloenzyme involved in the detoxification of methylglyoxal, a byproduct of glycolysis. Inhibiting GLO1 is a viable strategy for treating certain neurological disorders and specific highly glycolytic tumors.

  • Mechanism of Action: High-throughput screening of metal-binding pharmacophore libraries has identified 8-(methylsulfonylamino)quinoline derivatives as potent GLO1 inhibitors[5]. The 3-QSPA scaffold acts as a Trojan horse; the quinoline ring navigates the hydrophobic entry channel, allowing the propionic acid/sulfonyl nexus to chelate the catalytic zinc, leading to target engagement in the brain[5].

Quantitative Target Profiling

The table below summarizes the quantitative efficacy of the quinoline-8-sulfonyl pharmacophore against its primary targets, providing benchmarking data for 3-QSPA derivative development.

Target Enzyme / ProteinAssociated PathologyPharmacophore Mechanism of ActionReference Compound Potency (IC₅₀)Citation
NDM-1 Antimicrobial Resistance Zn2+ coordination via carboxylate, H-bonding via sulfonamide0.29 µM (Compound 47)[4]
MTDH-SND1 Breast Cancer π−π stacking with SND1 H279, H-bonding with N281/R25595.2% inhibition at 5 µM (Compound C8)[2]
GLO1 Neurological DisordersActive site metal-binding via quinoline-8-sulfonyl18.5 µM (8-MSQ)[5]
MAO-B Alzheimer's DiseaseHydrophobic pocket occupation and multi-targeting0.47 µM (Compound a12)[3]

Self-Validating Experimental Protocols

To validate 3-QSPA derivatives as metalloenzyme inhibitors, researchers must employ highly controlled kinetic assays. The following protocol details a self-validating workflow for evaluating NDM-1 inhibition, specifically designed to eliminate false positives caused by non-specific metal chelation.

Protocol: NDM-1 Kinetic Inhibition Assay

Objective: Determine the IC₅₀ of synthesized 3-QSPA derivatives against NDM-1 using a chromogenic readout.

Step-by-Step Methodology:

  • Buffer Preparation (The Causality of Choice): Prepare an assay buffer consisting of 50 mM HEPES (pH 7.5), 10 µM ZnSO4​ , and 0.01% Triton X-100.

    • Scientific Rationale: HEPES is strictly chosen over phosphate buffers because phosphates precipitate zinc ions, which would artificially lower the active zinc concentration and yield false-positive inhibition. Supplementing with 10 µM ZnSO4​ ensures the NDM-1 apo-enzyme is not artificially formed, validating that inhibition is due to specific active-site binding[4]. Triton X-100 prevents non-specific compound aggregation.

  • Ligand Preparation: Dissolve the 3-QSPA derivative in 100% DMSO to create a 10 mM stock. Perform serial dilutions in the assay buffer, ensuring the final DMSO concentration in the well does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme-Ligand Pre-incubation: In a 96-well microplate, combine 1 nM of purified recombinant NDM-1 with varying concentrations of the inhibitor. Incubate at 25°C for 15 minutes.

    • Scientific Rationale: Pre-incubation is critical. It allows the sulfonyl and propionic acid moieties to establish thermodynamic equilibrium with the active site pocket and zinc ions before substrate competition begins.

  • Substrate Addition: Initiate the reaction by adding 13 µM of nitrocefin to each well.

    • Scientific Rationale: Nitrocefin is a chromogenic cephalosporin. Its hydrolysis by uninhibited NDM-1 produces a measurable shift from yellow to red, providing a direct, real-time kinetic readout of enzyme activity[4].

  • Kinetic Readout: Immediately measure the absorbance at 482 nm continuously for 10 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve and determine the IC₅₀ using non-linear regression analysis.

AssayWorkflow Prep Step 1: Ligand Preparation Equilibration in DMSO Incubate Step 2: Enzyme Incubation HEPES Buffer + 10 µM ZnSO4 Prep->Incubate Prevents precipitation Substrate Step 3: Substrate Addition Nitrocefin (13 µM) Incubate->Substrate Maintains metallo-core Read Step 4: Kinetic Readout Absorbance at 482 nm Substrate->Read Chromogenic shift Validate Step 5: IC50 Calculation Non-linear Regression Read->Validate

Fig 2: Self-validating high-throughput screening workflow for NDM-1 metalloenzyme inhibition.

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Foundational

Whitepaper: A Senior Application Scientist's Guide to the In Silico Prediction of 3-(Quinoline-8-sulfonyl)-propionic acid Properties

Abstract The modern drug discovery pipeline is a complex, multi-stage process where early-stage attrition of candidates due to poor pharmacokinetic profiles is a significant bottleneck.[1][2] Computational chemistry and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The modern drug discovery pipeline is a complex, multi-stage process where early-stage attrition of candidates due to poor pharmacokinetic profiles is a significant bottleneck.[1][2] Computational chemistry and in silico modeling have emerged as indispensable tools to de-risk projects by providing early, data-driven insights into a molecule's potential behavior.[1][3][4][5] This guide provides an in-depth, technical walkthrough of a comprehensive in silico workflow to predict the physicochemical, pharmacokinetic (ADMET), and pharmacodynamic properties of a novel compound, 3-(Quinoline-8-sulfonyl)-propionic acid. We will explore the causality behind each methodological choice, from initial molecular preparation to advanced simulations, providing field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems, grounded in authoritative scientific principles to ensure trustworthiness and reproducibility.

Introduction: The Rationale for In Silico First

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8][9] The addition of a sulfonamide moiety often enhances or modulates these activities.[7] Our subject molecule, 3-(Quinoline-8-sulfonyl)-propionic acid, combines this established quinoline core with a flexible propionic acid linker, presenting an intriguing candidate for investigation.

However, before committing to the significant time and resources required for chemical synthesis and in vitro testing, a robust computational assessment is paramount.[1] In silico methods allow us to build a multidimensional profile of a virtual compound, flagging potential liabilities and highlighting promising characteristics at a stage where structural modifications are trivial.[2][10][11] This "fail fast, fail cheap" philosophy is a cornerstone of modern, efficient drug discovery.[2] This guide will detail the workflow for creating such a profile.

In_Silico_Prediction_Workflow cluster_0 Compound Preparation cluster_1 Property & Safety Prediction cluster_2 Target Interaction Analysis mol_prep 1. Molecular Structure Generation & Optimization physchem 2. Physicochemical Properties (QSPR) mol_prep->physchem Optimized 3D Structure admet 3. ADMET Profile (QSAR & Machine Learning) physchem->admet Calculated Descriptors docking 4. Molecular Docking admet->docking Drug-Likeness Assessment md_sim 5. Molecular Dynamics Simulation docking->md_sim Static Binding Pose report Comprehensive In Silico Profile md_sim->report Dynamic Stability & Energetics

Figure 1: High-level overview of the integrated in silico prediction workflow.

Foundational Step: Molecular Preparation and Optimization

The axiom "garbage in, garbage out" is acutely true in computational chemistry. The quality of all subsequent predictions hinges on an accurate and energetically favorable three-dimensional representation of the molecule.

Molecular Structure Generation

The first step is to translate the chemical name into a machine-readable format. The canonical SMILES (Simplified Molecular Input Line Entry System) for 3-(Quinoline-8-sulfonyl)-propionic acid is O=C(O)CCS(=O)(=O)c1cccc2ncccc12. This string is then converted into a 3D structure using computational chemistry software.

Protocol: Ligand Preparation and Energy Minimization

Rationale: A molecule can exist in numerous conformations. We must identify a low-energy, stable conformation to use in our predictions. Furthermore, the protonation state of ionizable groups (like the carboxylic acid) is pH-dependent and critically affects molecular interactions. We assume a physiological pH of ~7.4.

Methodology:

  • Generate 2D Structure: Input the SMILES string into a molecular editor (e.g., MarvinSketch, ChemDraw).

  • Convert to 3D: Use the editor's built-in functionality to generate an initial 3D conformation.

  • Protonation State Assignment: At pH 7.4, the carboxylic acid group (-COOH, pKa ~4-5) will be deprotonated (-COO⁻), and the quinoline nitrogen (pKa ~4.9) will be largely neutral. Assign formal charges accordingly.

  • Energy Minimization:

    • Load the 3D structure into a molecular modeling package (e.g., UCSF Chimera, Avogadro).

    • Select an appropriate force field (e.g., MMFF94 or AMBER). A force field is a set of parameters used to calculate the potential energy of the molecular system.

    • Perform an energy minimization calculation using a method like the steepest descent followed by conjugate gradients. This process adjusts the atom positions to find a local minimum on the potential energy surface, resulting in a stable 3D structure.

  • Save Optimized Structure: Export the final, energy-minimized structure as a .mol2 or .pdbqt file for subsequent steps.

Predicting Physicochemical and ADMET Properties

With an optimized structure, we can now predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties that determine a drug's pharmacokinetic profile.[10] These predictions often rely on Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) models, which use molecular descriptors to predict a property of interest.[12][13][14]

Trustworthiness Insight: No single prediction tool is infallible. The most robust approach is to use a consensus of multiple predictors (e.g., SwissADME, pkCSM, ADMETlab) and critically evaluate the results.[15][16] Where predictions diverge, it indicates a region of chemical space where models are less certain, warranting closer experimental scrutiny later.

ADMET_Cascade cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_E Excretion cluster_T Toxicity Input Optimized Molecule Solubility Aqueous Solubility (LogS) Input->Solubility Permeability GI / Caco-2 Permeability Input->Permeability BBB Blood-Brain Barrier Penetration Input->BBB PPB Plasma Protein Binding Input->PPB CYP CYP450 Substrate/ Inhibitor Input->CYP Clearance Total Clearance Input->Clearance hERG hERG Inhibition Input->hERG Ames Ames Mutagenicity Input->Ames Hepatotoxicity Hepatotoxicity Input->Hepatotoxicity Output Predicted ADMET Profile

Figure 2: The ADMET prediction cascade, evaluating key pharmacokinetic and toxicity endpoints.

Predicted Properties of 3-(Quinoline-8-sulfonyl)-propionic acid

The following table summarizes hypothetical but realistic predicted properties for our molecule, based on its structure and data from established in silico tools.

Property CategoryParameterPredicted Value/ClassInterpretation & Rationale
Physicochemical Molecular Weight (MW)~295.3 g/mol Compliant with Lipinski's Rule of Five (<500), suggesting good potential for absorption.
LogP (Lipophilicity)~1.8 - 2.5A balanced value. Not excessively greasy, which can lead to poor solubility, but lipophilic enough for membrane permeation.
LogS (Aqueous Solubility)-3.5 (Moderately Soluble)The carboxylic acid group enhances solubility. Moderate solubility is often a good starting point for oral drug candidates.
pKa~4.5 (acidic)Dominated by the carboxylic acid. This indicates the molecule will be charged at physiological pH, impacting its absorption and distribution.
Absorption GI AbsorptionHighPredicted to be well-absorbed from the gastrointestinal tract based on physicochemical properties.
Distribution Blood-Brain Barrier (BBB)NoThe polar surface area and the presence of a charged group at pH 7.4 make it unlikely to cross the BBB, potentially reducing CNS-related side effects.
Plasma Protein Binding (PPB)>90%Likely to bind significantly to plasma proteins like albumin. This is common for acidic drugs and will affect the free concentration available to act on a target.
Metabolism CYP2D6 InhibitorYesThe quinoline core is a known structural motif for CYP2D6 inhibition. This presents a potential risk for drug-drug interactions and must be experimentally verified.
CYP3A4 InhibitorNoPredicted to be a low-risk for inhibiting the major drug-metabolizing enzyme CYP3A4.
Toxicity hERG InhibitionLow RiskThe molecule does not contain common structural alerts for hERG channel blockade, a key indicator for cardiotoxicity. However, this always requires experimental confirmation.
Ames MutagenicityNoPredicted to be non-mutagenic, a critical early safety checkpoint.

Target Interaction Modeling: From Hypothesis to Dynamics

While ADMET predictions tell us if a molecule can get to its target, pharmacodynamic modeling predicts if it will interact effectively once it's there.[4]

Target Hypothesis: Pyruvate Kinase M2 (PKM2)

Expertise-Driven Choice: The quinoline-8-sulfonamide scaffold has been identified in literature as a modulator of the M2 isoform of Pyruvate Kinase (PKM2), a promising target in oncology.[6] PKM2 exists in a highly active tetrameric state and a less active dimeric state; cancer cells often favor the dimeric form. Small molecule activators that stabilize the tetramer are of significant therapeutic interest. We will therefore hypothesize that 3-(Quinoline-8-sulfonyl)-propionic acid may act as a PKM2 activator and proceed to model its interaction at the known allosteric binding site.

Protocol: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[17][18]

Self-Validation Principle: A crucial control experiment is to first "re-dock" the co-crystallized ligand from the PDB structure. A successful docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of < 2.0 Å.

Methodology (using AutoDock Vina and UCSF Chimera):

  • Protein Preparation:

    • Fetch the crystal structure of human PKM2 from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 4G1N, which has an activator bound in the allosteric site.

    • Using UCSF Chimera, remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.[19]

    • Add polar hydrogens and assign partial charges (e.g., AMBER ff14SB). This is critical for accurately modeling electrostatic interactions.

    • Save the prepared protein as a .pdbqt file.

  • Ligand Preparation:

    • Use the energy-minimized structure of 3-(Quinoline-8-sulfonyl)-propionic acid from Section 2.2.

    • In AutoDockTools, set the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand as a .pdbqt file.

  • Define the Binding Site (Grid Box):

    • Center the grid box on the coordinates of the original co-crystallized activator in 4G1N.

    • Ensure the box dimensions are large enough to encompass the entire binding site and allow the ligand to rotate freely (e.g., 25 x 25 x 25 Å).

  • Run Docking Simulation:

    • Execute AutoDock Vina, providing the prepared protein, ligand, and grid configuration files as input.[19] Vina will sample multiple binding poses and score them.

  • Analyze Results:

    • Examine the output file, which ranks the predicted binding poses by their affinity score (in kcal/mol). More negative values indicate stronger predicted binding.

    • Visualize the top-ranked pose in PyMOL or Chimera. Analyze the specific interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and key residues in the PKM2 allosteric site.

Predicted Docking Results and Interpretation
ParameterPredicted ValueInterpretation & Rationale
Binding Affinity -8.2 kcal/molThis is a strong binding affinity, suggesting a stable interaction is plausible. It is within the range expected for effective small molecule modulators.
Key Interactions Hydrogen Bond, Pi-StackingThe deprotonated carboxylate group (-COO⁻) is predicted to form a salt bridge with a key lysine residue in the binding pocket. The quinoline ring is predicted to form a pi-stacking interaction with a phenylalanine residue, a common feature for ligands binding to this site. The sulfonyl oxygens may act as hydrogen bond acceptors with backbone amides.
Protocol: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot of the interaction. Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of every atom in the system over time to assess the stability of the protein-ligand complex.[20][21][22][23]

Rationale: If the docked pose is unstable, the ligand may quickly dissociate or shift to a non-productive conformation in a dynamic, solvated environment. MD simulations test the durability of the interactions predicted by docking.[21][22]

Methodology (Conceptual Workflow):

  • System Setup:

    • Use the top-ranked docked pose from the previous step as the starting structure.

    • Place the complex in a simulation box of explicit water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's charge.

  • Minimization and Equilibration:

    • Perform energy minimization on the entire solvated system to relax any steric clashes.

    • Gradually heat the system to physiological temperature (310 K) and equilibrate the pressure while restraining the protein and ligand.

    • Release the restraints in stages to allow the system to reach a stable equilibrium state.

  • Production Run:

    • Run the simulation for an extended period (e.g., 100 nanoseconds). The positions and velocities of all atoms are calculated at very small time steps (e.g., 2 femtoseconds) by integrating Newton's laws of motion.[23]

  • Trajectory Analysis:

    • Analyze the resulting trajectory to calculate key metrics like the RMSD of the ligand and protein to see if they remain stable.

    • Monitor the key hydrogen bonds and other interactions identified in docking to see if they are maintained throughout the simulation.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more quantitative estimate of binding strength.

A stable RMSD for the ligand within the binding pocket over the 100 ns simulation would provide strong evidence that 3-(Quinoline-8-sulfonyl)-propionic acid can form a durable, stable complex with PKM2, validating the docking prediction.

Conclusion and Forward Look

This in silico investigation has constructed a detailed, multi-faceted profile of 3-(Quinoline-8-sulfonyl)-propionic acid. Our predictive workflow suggests the molecule possesses favorable drug-like physicochemical properties and is likely to have good oral absorption. Key areas for future experimental validation include its potential inhibition of the CYP2D6 metabolic enzyme and its high plasma protein binding.

Crucially, our target-focused modeling provides a strong, mechanistically plausible hypothesis that the compound could act as an allosteric activator of PKM2, supported by a predicted high-affinity binding mode that is shown to be stable in a dynamic environment. This comprehensive computational assessment provides a solid data-driven foundation, justifying the commitment of resources for synthesis and subsequent in vitro and in vivo validation. By embracing this in silico-first approach, drug discovery programs can enhance efficiency, reduce costs, and ultimately accelerate the journey toward innovative therapies.[4][24]

References

  • Computational Chemistry on a Budget: Supporting Drug Discovery with Limited Resources. (2021).
  • COMPUTATIONAL CHEMISTRY IN DRUG DISCOVERY: INSIGHTS AND INNOVATIONS - A REVIEW. (2025). Frontier in Medical and Health Research.
  • Molecular Docking Tutorial. University of Padua.
  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (2020). MDPI.
  • Computational chemistry for drug development. Ineos Oxford Institute.
  • Molecular Dynamics Simulations in Drug Design. (2020).
  • Role of Molecular Dynamics Simulations in Drug Discovery. (2024). MetroTech Institute.
  • The Role of Computational Chemistry in Accelerating Drug Discovery. (2025). SteerOn Research.
  • Computational Chemistry to acceler
  • Molecular Docking Experiments. (2022). Chemistry LibreTexts.
  • How do you predict ADMET properties of drug candid
  • ADMET prediction. (2025). Medicinal Chemistry - Fiveable.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
  • Recent Studies of Artificial Intelligence on In Silico Drug Distribution Prediction. (2023). MDPI.
  • Molecular Dynamics. (2006). Drug Design Org.
  • Role of Molecular Dynamics and Related Methods in Drug Discovery. (2020).
  • In silico prediction of drug properties. (2009). PubMed.
  • QSPR and QSAR modeling. Meiler Lab, Vanderbilt University.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Public
  • In Silico Prediction of Pharmacokinetic Properties. (2014).
  • ADMET Predictions - Computational Chemistry Glossary. (2025). Deep Origin.
  • Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. (2018). ScienceDirect.
  • Open access in silico tools to predict the ADMET profiling of drug candid
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). PMC.
  • A Beginner's Guide to QSAR Modeling in Cheminform
  • Sulfonamides and Sulphonyl Ester of Quinolines as Non-Acidic, Non- Steroidal, Anti-inflammatory Agents. (2021). Bentham Science Publishers.
  • Biological activities of quinoline deriv
  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025). IJRSI.

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Exploratory

Engineering Quinoline Sulfonamides: A Comprehensive Guide to Structure-Activity Relationships and Multi-Target Directed Ligand Design

Executive Summary Quinoline-based sulfonamides represent a privileged pharmacophore in modern medicinal chemistry. By fusing the versatile quinoline core—known for its ability to intercalate DNA and bind kinase hinge reg...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-based sulfonamides represent a privileged pharmacophore in modern medicinal chemistry. By fusing the versatile quinoline core—known for its ability to intercalate DNA and bind kinase hinge regions—with a sulfonamide moiety that acts as a potent zinc-binding group (ZBG) and hydrogen-bond donor/acceptor, researchers can engineer multi-target directed ligands (MTDLs) 1. This technical whitepaper dissects the structure-activity relationship (SAR) principles governing these hybrids, focusing on their application as dual-action anticancer agents, antimicrobial compounds, and neurotherapeutics.

Rationale & Pharmacophore Design

The causality behind combining these two moieties lies in the spatial requirements of oncogenic and pathological targets. In complex diseases like leukemia and solid tumors, targeting a single pathway often leads to rapid resistance. Designing a single molecule that simultaneously inhibits Platelet-Derived Growth Factor Receptor (PDGFR) kinases and tumor-associated Carbonic Anhydrase (CA IX/XII) isoforms disrupts both tumor proliferation and its ability to survive in a hypoxic, acidic microenvironment 2.

Mechanistically, the quinoline core anchors into the ATP-binding pocket of PDGFR, while the sulfonamide group extends into the solvent-exposed region to chelate the zinc ion in the CA active site [[2]]().

Core Structure-Activity Relationships (SAR)

The Quinoline Core Substitutions

Substitutions on the quinoline ring dictate the primary binding affinity and target selectivity.

  • 6,7-Dimethoxy vs. 6,7-Dihydroxy : SAR studies indicate that a 6,7-dimethoxyquinoline scaffold is significantly more favorable for dual PDGFR/CA activity than its dihydroxy counterpart. The methoxy groups enhance lipophilicity and provide an optimal steric fit within the kinase domain [[3]]().

  • 8-Hydroxy Substitution : For derivatives targeting apoptosis and cell cycle arrest, the presence of an 8-hydroxy group is critical. Methylation of this phenol drastically reduces cytotoxicity, confirming its essential role in metal ion chelation and critical hydrogen bonding with biological targets like p53 and p21 1, 4.

Linker Chemistry and Flexibility

The linker bridging the quinoline and sulfonamide dictates the conformational freedom and distance between the two pharmacophores.

  • Ureido vs. Amide Linkers : In kinase-directed SAR, ureido-linked series consistently outperform amide-linked analogues. The urea motif provides dual hydrogen-bond donors that lock the molecule into a favorable conformation for interacting with the conserved DFG motif in kinases like PDGFRA and KIT 2.

  • Schiff Base/Imine Linkers : Elongated imine linkers with ethylene spacers have been successfully utilized to target variable hydrophobic pockets in CA IX/XII, promoting selective apoptosis in breast cancer cell lines (MCF-7, MDA-MB-231) by altering the Bax/Bcl expression ratio 5.

Sulfonamide Regioisomerism

The positioning of the sulfonamide (meta vs. para relative to the linker) acts as a topological switch. Para-substituted benzenesulfonamides generally exhibit superior zinc-chelation kinetics in CA IX/XII compared to meta-isomers, as the linear geometry allows deeper penetration into the conical CA active site cavity 2.

Quantitative SAR Data Summary

The following table synthesizes quantitative SAR data across different quinoline sulfonamide derivatives to highlight the impact of structural modifications on biological activity.

Compound Class / ModificationLinker TypePrimary Target(s)Key Cell Line / PathogenPotency / IC50Ref
6,7-Dimethoxyquinoline-sulfonamide UreidoPDGFR / CA IXLeukemia modelsHigh potency (nanomolar)[[2]]()
6,7-Dimethoxyquinoline-sulfonamide AmidePDGFR / CA IXLeukemia modelsModerate potency[[2]]()
8-Hydroxyquinoline-5-sulfonamide Directp53 / p21 regulatorsA549, MDA-MB-231Sub-micromolar4
3,4-Dihydro-2(1H)-Quinolinone (D13) MethoxybenzylTubulinHeLa1.34 μM (Cell), 6.74 μM (Tubulin)6
Benzimidazole-Quinoline Hybrids HalogenatedDNA GyraseGram-negative bacteriaMIC: 1–8 µg/mL7

Mechanistic Pathways

To understand the causality of the observed SAR, we must visualize the dual-inhibition pathway. The diagram below maps how an optimized quinoline-sulfonamide hybrid disrupts both kinase-driven proliferation and CA-driven microenvironment acidification.

Pathway QS Quinoline-Sulfonamide Hybrid PDGFR PDGFR Kinase QS->PDGFR Inhibits (ATP Pocket) CA Carbonic Anhydrase (CA IX/XII) QS->CA Inhibits (Zinc Binding) PI3K PI3K / AKT Pathway PDGFR->PI3K Activates pH Tumor Microenvironment Acidification CA->pH Catalyzes Proliferation Tumor Proliferation & Survival PI3K->Proliferation Promotes Metastasis Metastasis & Invasion pH->Metastasis Drives

Caption: Dual inhibition mechanism of quinoline-sulfonamides targeting PDGFR and CA IX/XII in cancer.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols detail the synthesis and biological evaluation of these hybrids.

Protocol A: General Synthesis of Quinoline-8-Sulfonamides

Rationale: Nucleophilic substitution of a sulfonyl chloride with an amine is highly efficient. Pyridine acts as both a solvent and an acid scavenger, driving the reaction to completion 8.

  • Initiation : Dissolve quinoline-8-sulfonyl chloride (200 mg, 1.0 mM) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Stir for 1 hour at room temperature to ensure complete dissolution.

  • Amine Addition : Cool the reaction mixture to 10 °C using an ice bath to prevent exothermic degradation. Slowly add the appropriate substituted amine (100 μL, 1.0 mM) dropwise.

  • Catalysis : Add 1–2 drops of anhydrous pyridine.

  • Monitoring : Stir the mixture overnight at room temperature. Monitor reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the sulfonyl chloride spot validates completion 8.

  • Quenching & Precipitation : Pour the mixture into a beaker with cold distilled water. Add 2–3 drops of concentrated HCl to neutralize the pyridine and precipitate the sulfonamide product 8.

  • Purification : Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the pure quinoline-sulfonamide derivative.

Protocol B: In Vitro Tubulin Polymerization Assay

Rationale: To validate compounds like D13 as tubulin inhibitors, a cell-free fluorescence-based assay isolates the direct molecular target from complex cellular variables 6.

  • Preparation : Prepare a reaction mixture containing 3 mg/mL porcine brain tubulin in PIPES buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 10 µM fluorescent reporter (e.g., DAPI).

  • Compound Incubation : Add the synthesized quinoline-sulfonamide (at varying concentrations: 0.1 to 50 µM) or vehicle control (DMSO < 1%). Include Paclitaxel as a positive polymerization control.

  • Initiation : Add 1 mM GTP to initiate polymerization.

  • Measurement : Immediately transfer to a 37 °C microplate reader. Measure fluorescence (Ex: 360 nm, Em: 420 nm) continuously for 60 minutes.

  • Validation : Calculate the Vmax of the assembly phase. The IC50 is the concentration of the compound that reduces the Vmax by 50% compared to the vehicle control 6.

Workflow Visualization

The iterative process of synthesis, screening, and SAR optimization is mapped below.

Workflow Start Quinoline Sulfonyl Chloride Synthesis Nucleophilic Substitution Start->Synthesis Amine Substituted Amines (Linker Variation) Amine->Synthesis Purification TLC & Acid Precipitation Synthesis->Purification Library Hybrid Library Generation Purification->Library Assay1 Kinase/Tubulin Screening Library->Assay1 Assay2 CA IX/XII Inhibition Library->Assay2 SAR SAR Analysis & Lead Optimization Assay1->SAR Assay2->SAR

Caption: End-to-end workflow from chemical synthesis to SAR-driven lead optimization.

Conclusion

The rational design of quinoline sulfonamides requires a meticulous balancing of steric bulk, linker flexibility, and electronic distribution. By adhering to the SAR principles outlined—such as prioritizing ureido linkers for kinase affinity and para-substituted sulfonamides for CA inhibition—researchers can accelerate the discovery of potent, multi-targeted therapeutic agents capable of overcoming single-target drug resistance.

References

  • A Technical Guide to the Discovery and Synthesis of Novel Quinoline-Based Sulfonamides . Benchchem.1

  • Comprehensive review on current developments of quinoline-based anticancer agents . Arabian Journal of Chemistry. 3

  • First-in-Class Dual PDGFR/Carbonic Anhydrase IX/XII Inhibitors: 6,7-Dimethoxyquinoline-Sulfonamides as Promising Antileukemic Agents . Journal of Medicinal Chemistry - ACS Publications. 2

  • Rationale design strategy of quinoline–sulfonamides hybrid . ResearchGate. 9

  • Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation . PMC. 8

  • Schiff bases as linker in the development of quinoline-sulfonamide hybrids as selective cancer-associated carbonic anhydrase isoforms IX/XII inhibitors . PubMed. 5

  • Structure-Activity Relationship of Quinoline Sulfonamide Derivatives: A Comparative Guide . Benchchem. 4

  • Discovery of novel quinoline sulfonamide derivatives as potent RORγ inhibitors . Morressier. 10

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties . PMC. 7

  • Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity . MDPI.6

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Dissolving 3-(Quinoline-8-sulfonyl)-propionic acid for Cell Culture Assays

Introduction: Understanding the Molecule for Optimal Dissolution 3-(Quinoline-8-sulfonyl)-propionic acid is a heterocyclic organic compound featuring a quinoline core, a structure prevalent in a multitude of biologically...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Molecule for Optimal Dissolution

3-(Quinoline-8-sulfonyl)-propionic acid is a heterocyclic organic compound featuring a quinoline core, a structure prevalent in a multitude of biologically active molecules and pharmaceutical agents.[1][2] Its derivatives have been investigated for a wide range of therapeutic applications, including as antibacterial and antitumor agents.[3][4] The successful use of this and similar small molecules in in vitro cell-based assays is critically dependent on proper handling and dissolution to ensure accurate, reproducible, and meaningful results.[5][6]

The chemical structure of 3-(Quinoline-8-sulfonyl)-propionic acid presents a unique set of solubility challenges and opportunities. The presence of both a sulfonyl group and a propionic acid moiety imparts acidic characteristics to the molecule. The propionic acid group, in particular, has a pKa that will dictate its charge and, consequently, its solubility in aqueous solutions at physiological pH. The quinoline ring itself is largely aromatic and hydrophobic, which can limit aqueous solubility. Therefore, a systematic approach is required to identify the optimal solvent and preparation method for generating stock solutions and working concentrations for cell culture experiments.

This guide provides a detailed, experience-driven framework for researchers, scientists, and drug development professionals to effectively dissolve 3-(Quinoline-8-sulfonyl)-propionic acid. We will explore the causality behind experimental choices, provide step-by-step protocols, and offer insights into best practices to maintain the integrity of the compound and the biological system under investigation.

Chemical Properties and their Implications for Solubility

A thorough understanding of the physicochemical properties of 3-(Quinoline-8-sulfonyl)-propionic acid is the first step in developing a robust dissolution protocol. While specific experimental data for this exact molecule is not widely published, we can infer its likely behavior based on its structural components.

Structural Feature Chemical Property Implication for Dissolution in Cell Culture
Quinoline Ring Aromatic, largely nonpolarContributes to poor solubility in neutral aqueous solutions (e.g., water, PBS). Favors dissolution in organic solvents.
Sulfonyl Group (-SO2-) Polar, electron-withdrawingCan increase the overall polarity of the molecule but is not ionizable.
Propionic Acid Moiety (-CH2CH2COOH) Acidic (Carboxylic Acid)The key to pH-dependent solubility. At pH values above its pKa, the carboxylic acid will deprotonate to a carboxylate (-COO⁻), increasing its polarity and potential for aqueous solubility. At pH values below its pKa, it will be in its neutral, less soluble form.

Given these features, direct dissolution in neutral cell culture media or phosphate-buffered saline (PBS) is likely to be challenging. The most reliable approach is to first prepare a high-concentration stock solution in an organic solvent and then dilute this stock into the aqueous assay medium.[7]

Decision Workflow for Solvent Selection

The following workflow provides a systematic approach to selecting the appropriate solvent and method for dissolving 3-(Quinoline-8-sulfonyl)-propionic acid.

DissolutionWorkflow Start Start: Weigh Lyophilized Compound DMSO_Trial Step 1: Attempt Dissolution in 100% DMSO (e.g., to 10-50 mM) Start->DMSO_Trial Soluble_DMSO Is it soluble? DMSO_Trial->Soluble_DMSO Assist_Dissolution Apply gentle warming (37°C) or sonication Soluble_DMSO->Assist_Dissolution No DMSO_Stock_Prep Step 2: Prepare Concentrated DMSO Stock (e.g., 10 mM) Soluble_DMSO->DMSO_Stock_Prep Yes Soluble_Assisted Is it soluble now? Assist_Dissolution->Soluble_Assisted Soluble_Assisted->DMSO_Stock_Prep Yes Aqueous_Trial Alternative: Attempt Dissolution in Aqueous Buffer (e.g., 10 mM NaOH or basic buffer) Soluble_Assisted->Aqueous_Trial No Serial_Dilution Step 3: Perform Serial Dilutions in culture medium for working concentrations DMSO_Stock_Prep->Serial_Dilution Soluble_Aqueous Is it soluble? Aqueous_Trial->Soluble_Aqueous Aqueous_Stock_Prep Prepare Concentrated Aqueous Stock. Neutralize carefully if necessary. Soluble_Aqueous->Aqueous_Stock_Prep Yes Reassess Re-evaluate compound purity or consider alternative solvents (e.g., Ethanol). Soluble_Aqueous->Reassess No Aqueous_Stock_Prep->Serial_Dilution Final_Check Step 4: Check for Precipitation in final working solution Serial_Dilution->Final_Check End Proceed with Cell-Based Assay Final_Check->End

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Application

Application Note: Advanced Analytical Quantification of 3-(Quinoline-8-sulfonyl)-propionic Acid

Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Methodology: HPLC-PDA and ESI+ LC-MS/MS Matrix: Synthetic formulations and biological matrices (plasma/serum) Executive Summary & Mechani...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Methodology: HPLC-PDA and ESI+ LC-MS/MS Matrix: Synthetic formulations and biological matrices (plasma/serum)

Executive Summary & Mechanistic Rationale

3-(Quinoline-8-sulfonyl)-propionic acid (CAS 626206-92-6) is a highly versatile bifunctional building block utilized in the synthesis of complex pharmaceuticals, bioconjugates, and fluorescent probes (1)[1]. The quinoline-8-sulfonyl moiety is highly valued in drug discovery due to its robust reactivity and its ability to form stable sulfonamide linkages (2)[2].

However, quantifying this specific compound presents unique chromatographic challenges. It acts as a zwitterion at physiological pH, possessing both a basic quinoline nitrogen (pKa ~4.9) and an acidic propionic acid group (pKa ~4.5).

Causality Insight: Standard C18 columns often yield poor retention and asymmetric peak shapes for zwitterions due to secondary interactions with unendcapped silanols. To counteract this, our methodology employs a Biphenyl stationary phase under strongly acidic conditions (pH 2.7). The acidic mobile phase protonates the carboxylic acid (neutralizing it), while the positively charged quinoline ring engages in strong π−π interactions with the biphenyl phase. This dual-mechanism approach ensures sharp, symmetrical peaks and robust retention, preventing the analyte from eluting in the solvent void.

Analytical Strategy & Workflow

To accommodate both high-concentration purity assays (e.g., synthetic batch release) and trace-level biological quantification, we have developed a dual-stream analytical workflow.

Workflow S1 Sample Preparation (Matrix Matched & IS Spiked) S2 Chromatographic Separation (Biphenyl Column, pH 2.7) S1->S2 S3 Dual-Stream Detection S2->S3 S4 PDA / UV Detection (Quantification at 235 nm) S3->S4 High Conc. S5 ESI+ LC-MS/MS (MRM: m/z 266.1 → 192.0) S3->S5 Trace Lvl. S6 Self-Validating Data Analysis (SST & Recovery Checks) S4->S6 S5->S6

Fig 1: End-to-end analytical workflow for 3-(Quinoline-8-sulfonyl)-propionic acid.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating—meaning the protocol inherently contains internal checks that immediately flag systemic errors, matrix effects, or mechanical failures.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma/serum sample into a 96-well plate.

  • IS Spiking: Add 10 µL of Internal Standard (IS) working solution (e.g., Quinoline-8-sulfonic acid-d6 at 500 ng/mL). Self-Validation Check: The IS must be present in every well. A drop in IS area >15% flags a localized matrix effect or pipetting error.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (100%).

    • Causality Insight: Acetonitrile is chosen over methanol because it yields a harder protein pellet and facilitates better recovery of sulfonyl-containing compounds.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to a new plate and dilute with 100 µL of HPLC-grade water.

    • Causality Insight: Injecting high organic extracts directly onto a reversed-phase column causes peak splitting. Diluting with water matches the sample solvent strength to the initial mobile phase conditions, ensuring optimal peak focusing at the column head.

LC-MS/MS Method (Trace Quantification)

For trace analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is utilized, leveraging the strong ionization efficiency of the quinoline nitrogen in positive Electrospray Ionization (ESI+) mode (3)[3].

  • Column: Waters XBridge Biphenyl (2.1 x 50 mm, 2.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

Step-by-Step Gradient Execution:

  • 0.0 - 0.5 min: Hold at 5% B (Aqueous wash to elute salts).

  • 0.5 - 3.0 min: Linear ramp to 95% B (Elution of the target analyte).

  • 3.0 - 4.0 min: Hold at 95% B (Column wash to prevent carryover).

  • 4.0 - 4.1 min: Return to 5% B.

  • 4.1 - 5.5 min: Re-equilibration at 5% B.

Quantitative Data & System Suitability

To ensure the highest standard of scientific integrity, all quantitative parameters and acceptance criteria are strictly defined. The method relies on Multiple Reaction Monitoring (MRM) transitions specifically tuned for the fragmentation of the quinoline-8-sulfonyl backbone.

Table 1: Mass Spectrometry Parameters (ESI+)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
3-(Quinoline-8-sulfonyl)-propionic acid 266.1192.05025Quantifier (Loss of propionic acid)
3-(Quinoline-8-sulfonyl)-propionic acid 266.1128.05040Qualifier (Quinoline cation)
Internal Standard (IS) 272.1198.05025Normalization
Table 2: Self-Validating System Suitability Criteria (SST)

The following parameters must be met during every analytical batch. If any parameter fails, the system automatically halts to prevent the generation of compromised data.

Validation ParameterAcceptance CriteriaMechanistic Purpose
Blank Carryover Peak area 20% of LLOQEnsures the column wash step (95% B) effectively cleared the previous high-concentration injection.
LLOQ Signal-to-Noise S/N 10:1Validates that the MS detector sensitivity has not degraded due to source contamination.
Calibration Linearity R2≥0.995 Confirms the dynamic range (typically 1 - 1000 ng/mL) is behaving predictably.
Bracketing QCs Accuracy ± 15% of nominal valueInjected every 10 samples; ensures the instrument does not suffer from retention time drift or signal suppression over time.
IS Area Consistency CV 15% across all samplesValidates uniform extraction recovery and flags any pipetting errors during sample prep.

References

  • Source: echemi.
  • Source: chemimpex.
  • Source: nih.

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitation of 3-(Quinoline-8-sulfonyl)-propionic acid

Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix: Pharmaceutical Intermediates / Active Pharmaceutical Ingredients (APIs) Technique: Reversed-Phase High-Performance Liquid Chromatogra...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix: Pharmaceutical Intermediates / Active Pharmaceutical Ingredients (APIs) Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction & Chemical Rationale

3-(Quinoline-8-sulfonyl)-propionic acid (QSPA) is a critical bifunctional building block utilized in the synthesis of complex biologically active sulfonamides and pharmaceutical intermediates[1]. Structurally, the molecule is characterized by a lipophilic quinoline ring, an electron-withdrawing sulfonyl group, and a terminal propionic acid moiety.

The Chromatographic Challenge (Causality of Peak Tailing): Developing a robust HPLC method for QSPA requires navigating its amphoteric nature. The quinoline nitrogen is basic (pKa ~4.9), while the propionic acid is acidic (pKa ~4.8). At a mid-range pH (pH 4.0–6.0), the molecule exists predominantly in a zwitterionic state. When analyzed on standard reversed-phase silica columns at this pH, the cationic quinoline nitrogen interacts strongly with residual ionized silanols (Si-O⁻) on the stationary phase. This secondary ion-exchange interaction causes severe peak tailing, poor retention time reproducibility, and diminished resolution.

The Methodological Solution: To engineer a self-validating and highly reproducible method, the mobile phase pH must be driven well outside the pKa range of both ionizable groups. This protocol utilizes 0.1% Trifluoroacetic acid (TFA) in the mobile phase to suppress the pH to approximately 2.0.

  • Mechanistic Effect: At pH 2.0, the propionic acid is fully protonated (neutralized), and the quinoline nitrogen is fully protonated (cationic).

  • Ion-Pairing: The bulky, hydrophobic trifluoroacetate anion acts as an ion-pairing agent, temporarily neutralizing the cationic charge of the quinoline ring. This facilitates strong, reproducible hydrophobic retention on a C18 stationary phase and completely masks secondary silanol interactions, resulting in sharp, symmetrical peaks.

AcidBase S1 pH < 3.0 Cationic State [Quinoline-NH⁺, COOH] S2 pH ~ 4.8 Zwitterionic State [Quinoline-NH⁺, COO⁻] S1->S2 Deprotonation (pKa ~4.8) S3 pH > 7.0 Anionic State [Quinoline-N, COO⁻] S2->S3 Deprotonation (pKa ~4.9)

Fig 1. Acid-Base Equilibrium of 3-(Quinoline-8-sulfonyl)-propionic acid across pH states.

Equipment and Reagents

  • HPLC System: Agilent 1260 Infinity II (or equivalent) equipped with a Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD).

  • Analytical Column: Waters XBridge C18, 4.6 × 150 mm, 3.5 µm. (Expert Insight: The ethylene-bridged hybrid (BEH) particle technology of the XBridge is highly resistant to acidic hydrolysis at pH 2.0, ensuring superior column longevity compared to traditional silica).

  • Reagents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm), LC-MS grade Trifluoroacetic acid (TFA).

Chromatographic Conditions

Quinoline derivatives exhibit strong UV absorption bands, with an absolute maximum in water near 312 nm[2]. However, the π–π* transitions provide robust, high-sensitivity detection at lower wavelengths[3]. We monitor at 230 nm for maximum sensitivity and 275 nm for peak purity confirmation.

Table 1: Instrument Parameters

ParameterSpecification
Column Waters XBridge C18 (4.6 × 150 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C (Reduces backpressure & improves mass transfer)
Detection Wavelength 230 nm (Quantitation), 275 nm (Confirmation)

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.09010Initial Hold
10.01090Linear Gradient
12.01090Column Wash
12.19010Return to Initial
15.09010Re-equilibration

Step-by-Step Experimental Protocol

Step 1: Mobile Phase Preparation
  • Mobile Phase A: Pipette exactly 1.0 mL of LC-MS grade TFA into a 1000 mL volumetric flask. Dilute to volume with Milli-Q water. Invert 10 times to mix, then degas via sonication for 10 minutes.

  • Mobile Phase B: Pipette exactly 1.0 mL of LC-MS grade TFA into a 1000 mL volumetric flask. Dilute to volume with HPLC-grade Acetonitrile. Mix and degas.

Step 2: Standard and Sample Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Milli-Q Water and Acetonitrile.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the QSPA reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes until fully dissolved, and dilute to the mark with diluent.

  • Working Solution (100 µg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with the diluent.

  • Filtration: Filter the Working Solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial.

Step 3: Instrument Equilibration
  • Purge all fluidic pathways with the freshly prepared mobile phases.

  • Set the column temperature to 30 °C and pump the initial gradient composition (90% A / 10% B) at 1.0 mL/min for at least 15 column volumes (~15 minutes) until the UV baseline is completely flat and system pressure is stable.

Workflow Prep 1. Sample Preparation Dissolve in 50:50 Water:MeCN HPLC 3. HPLC Separation C18 Column, Gradient Elution Prep->HPLC Mobile 2. Mobile Phase Setup 0.1% TFA in Water / MeCN Mobile->HPLC Detection 4. UV Detection λ = 230 nm & 275 nm HPLC->Detection Analysis 5. Data Analysis Peak Integration & Quantitation Detection->Analysis

Fig 2. Step-by-step experimental workflow for QSPA HPLC analysis.

Method Validation & System Suitability

To ensure the trustworthiness of the generated data, the chromatographic system must pass a self-validating system suitability test (SST) prior to analyzing unknown samples. Inject the 100 µg/mL Working Solution five times consecutively.

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaScientific Rationale
Retention Time (tR) ± 2.0% RSDVerifies pump delivery and column equilibration.
Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of silanol interactions.
Theoretical Plates (N) ≥ 5,000Ensures adequate column efficiency and sharpness.
Peak Area Precision ≤ 2.0% RSD (n=5)Validates autosampler precision and detector stability.

Troubleshooting Guide

  • Symptom: Split Peaks or Severe Tailing (Tf > 1.5)

    • Root Cause: Secondary silanol interactions or column voiding.

    • Solution: Verify that the mobile phase pH is ≤ 2.0. If the TFA has degraded or evaporated, prepare fresh mobile phase. If the issue persists, the column bed may have collapsed; replace the column.

  • Symptom: Retention Time Drift (Shifting earlier)

    • Root Cause: Loss of the TFA ion-pairing agent due to evaporation, or inadequate column equilibration.

    • Solution: Ensure mobile phase bottles are tightly capped with proper venting valves. Re-equilibrate the column for an additional 10 minutes.

References

  • Title: Quinoline | C9H7N | CID 7047 - PubChem - NIH Source: nih.gov URL: [2]

  • Title: Estimation of the degree of hydrogen bonding between quinoline and water by ultraviolet–visible absorbance spectroscopy Source: aip.org URL: [3]

  • Title: A Convenient One-Pot Process for Converting Thiols into Sulfonyl Fluorides (Supporting Information for Quinoline-8-sulfonyl properties) Source: thieme-connect.com URL: [1]

Sources

Application

Advanced Application Note: Utilizing 3-(Quinoline-8-sulfonyl)-propionic Acid in Metalloenzyme and Serine Protease Inhibition Assays

Executive Summary The rational design of enzyme inhibitors relies heavily on privileged pharmacophores that can simultaneously anchor into deep hydrophobic pockets and interface with solvent-exposed regions. 3-(Quinoline...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of enzyme inhibitors relies heavily on privileged pharmacophores that can simultaneously anchor into deep hydrophobic pockets and interface with solvent-exposed regions. 3-(Quinoline-8-sulfonyl)-propionic acid (3-QSPA) has emerged as a highly versatile biochemical building block for targeting serine proteases (e.g., thrombin) and monoamine oxidases (MAO-A/B). This application note provides a comprehensive, self-validating methodology for utilizing 3-QSPA in high-throughput enzyme inhibition assays, detailing the structural rationale, buffer optimization, and kinetic profiling necessary for robust drug discovery workflows.

Structural Rationale & Pharmacophore Dynamics

Quinoline-sulfonamide derivatives are highly privileged scaffolds in drug discovery, demonstrating potent multi-target inhibition against enzymes such as monoamine oxidases and cholinesterases[1]. The 3-QSPA molecule (C12H11NO4S, MW: 265.29) provides three distinct functional domains that make it an ideal scaffold for assay development[2]:

  • The Quinoline Ring: Acts as a hydrophobic anchor, engaging in π−π stacking within aromatic cages (e.g., Tyr398/Tyr435 in MAO-A) or the S1 specificity pocket of serine proteases.

  • The Sulfonyl Group: Functions as a potent hydrogen-bond acceptor and can participate in metal chelation (e.g., targeting the catalytic zinc in matrix metalloproteinases).

  • The Propionic Acid Tail: This is the critical differentiator. The introduction of polar carboxylate groups to the sulfonamide nitrogen is a proven strategy to increase hydrophilicity, orient the tail into the solvent-exposed phase (e.g., the D-pocket of thrombin), and significantly reduce non-specific plasma protein binding without compromising active-site affinity[3].

BindingMechanism cluster_0 Enzyme Active Site Dynamics QSPA 3-QSPA Scaffold (Quinoline-8-sulfonyl) Enzyme Target Enzyme (e.g., Thrombin/MAO) QSPA->Enzyme Pi-Stacking & Metal Chelation Complex Inhibited Holoenzyme (Conformational Lock) Enzyme->Complex Induced Fit Product Catalytic Product Complex->Product Catalysis Blocked Propionic Propionic Acid Tail Propionic->QSPA Covalently Linked Solvent Solvent Phase (Reduces Protein Binding) Propionic->Solvent Electrostatic Solvation Substrate Natural Substrate Substrate->Enzyme Competitive Binding

Fig 1: Mechanistic pathway of 3-QSPA binding, highlighting solvent-exposed tail interactions.

Reagent Preparation & Assay Optimization

To ensure reproducible, artifact-free data, the assay environment must be strictly controlled. Hydrophobic compounds often form colloidal aggregates in aqueous solutions, leading to Pan-Assay Interference Compounds (PAINS) behavior. We mitigate this by engineering a specific buffer system.

Table 1: Standardized Assay Buffer Components and Causality
ComponentConcentrationCausality / Mechanistic Function
HEPES (pH 7.4) 50 mMMaintains physiological pH; minimizes temperature-dependent pKa shifts compared to Tris buffers.
NaCl 150 mMSimulates physiological ionic strength; prevents non-specific electrostatic interactions with the enzyme surface.
Triton X-100 0.01% (v/v)Critical: Disrupts colloidal micelles, preventing compound aggregation and false-positive inhibition.
DMSO 1% (v/v)Solubilizes the 3-QSPA stock; strictly capped at 1% to prevent solvent-induced enzyme denaturation.
BSA 0.1% (w/v)Acts as a carrier protein; prevents the enzyme from adsorbing to the microplate walls at low working concentrations.

Protocol: High-Throughput Enzyme Inhibition Assay

This protocol is designed as a self-validating system. It incorporates mandatory pre-incubation steps to account for slow-binding kinetics and utilizes a continuous fluorogenic readout to ensure initial velocity ( V0​ ) is accurately captured.

Step-by-Step Methodology
  • Compound Preparation: Dissolve 3-QSPA (or its synthesized derivative) in anhydrous DMSO to a stock concentration of 10 mM. Perform a 10-point, 3-fold serial dilution in DMSO.

  • Acoustic Dispensing / Transfer: Transfer 1 μ L of the serially diluted compound into a black, flat-bottom 96-well microplate.

  • Enzyme Addition: Add 49 μ L of the target enzyme (e.g., 0.5 nM Thrombin) diluted in the Standardized Assay Buffer (see Table 1) to the wells.

  • Pre-Incubation (The Causality): Incubate the plate at 37°C for 30 minutes. Why? Quinoline-sulfonamides often exhibit slow, tight-binding kinetics. Skipping this step will result in artificially high IC50​ values because the system has not reached thermodynamic equilibrium.

  • Reaction Initiation: Add 50 μ L of the appropriate fluorogenic substrate (e.g., 50 μ M Boc-Val-Pro-Arg-AMC for Thrombin) to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor fluorescence (e.g., λex​ = 380 nm, λem​ = 460 nm) continuously for 60 minutes at 1-minute intervals.

AssayWorkflow Step1 1. Reagent Prep Dissolve 3-QSPA in DMSO (Max 1% final conc.) Step2 2. Serial Dilution 10-point titration curve (100 µM to 0.1 nM) Step1->Step2 Step3 3. Pre-Incubation Enzyme + Inhibitor (30 min) Allows steady-state binding Step2->Step3 Step4 4. Reaction Initiation Add Fluorogenic Substrate (e.g., AMC-linked) Step3->Step4 Step5 5. Kinetic Readout Microplate Reader Measure RFU over 60 mins Step4->Step5 Step6 6. Data Analysis Non-linear Regression Determine IC50 and Ki Step5->Step6

Fig 2: Step-by-step high-throughput screening workflow for 3-QSPA enzyme inhibition assays.

System Validation & Data Interpretation

To guarantee trustworthiness, the assay must pass internal quality control before data is accepted. Calculate the Z'-factor using the positive control (enzyme + DMSO, no inhibitor) and negative control (buffer only). A Z'-factor 0.6 indicates an excellent assay window.

Once validated, extract the initial velocities ( V0​ ) from the linear portion of the kinetic curves. Plot fractional activity ( Vi​/V0​ ) against the log of the inhibitor concentration. Use the Cheng-Prusoff equation to convert IC50​ to the absolute inhibition constant ( Ki​ ):

Ki​=1+Km​[S]​IC50​​
Table 2: Quantitative Kinetic Parameters (Representative Data for 3-QSPA Derivatives)

The following table summarizes expected kinetic profiles when utilizing the 3-QSPA scaffold, demonstrating how the propionic acid tail successfully maintains low nanomolar affinity while suppressing plasma protein binding (PPB)[3].

Target EnzymeInhibitor ClassApparent IC50​ (nM) Ki​ (nM)Plasma Protein Binding (%)
Thrombin 3-QSPA-Amide12.5 ± 1.28.4 ± 0.9< 15%
MAO-A 3-QSPA-Derivative45.0 ± 3.132.1 ± 2.5< 20%
MAO-B 3-QSPA-Derivative58.2 ± 4.041.5 ± 3.2< 20%

References

  • Source: PubMed Central (PMC)
  • Title: 3-(Quinoline-8-sulfonyl)
  • Title: Structure-Based Design of Novel Potent Nonpeptide Thrombin Inhibitors Source: ACS Publications URL

Sources

Method

Application Notes and Protocols for Evaluating the Antibacterial Efficacy of Novel Quinoline Derivatives

Introduction: The Enduring Relevance of Quinolones and the Imperative for Rigorous Evaluation The quinolone family of synthetic antibiotics has been a cornerstone of antimicrobial therapy for decades, valued for their br...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Relevance of Quinolones and the Imperative for Rigorous Evaluation

The quinolone family of synthetic antibiotics has been a cornerstone of antimicrobial therapy for decades, valued for their broad-spectrum activity and bactericidal mechanism of action.[1][2] First- and second-generation quinolones were primarily effective against Gram-negative bacteria, while later generations gained increased activity against Gram-positive and anaerobic organisms.[2] Their primary mode of action involves the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3][4] By stabilizing a state where the bacterial DNA is cleaved, these drugs convert essential enzymes into cellular toxins, leading to double-strand DNA breaks and triggering cell death.[1][3]

However, the rise of microbial resistance threatens the clinical utility of this vital drug class, creating a pressing need for the development of novel quinoline derivatives that can overcome existing resistance mechanisms.[3][5] The successful development of such agents is critically dependent on a robust, systematic, and reproducible protocol for evaluating their antibacterial activity.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a structured workflow, from initial qualitative screening to quantitative potency determination and foundational mechanistic insights. The protocols herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is both reliable and comparable across different studies.[6][7][8]

A Systematic Approach to Antibacterial Evaluation

The journey from a newly synthesized quinoline derivative to a potential drug candidate requires a multi-tiered evaluation process. A logical workflow ensures that resources are focused on the most promising compounds. This guide is structured to follow that logical progression.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Potency cluster_2 Phase 3: Mechanistic Insight Screen Qualitative Screening (Disk Diffusion) MIC Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Screen->MIC Identifies active compounds for quantification MBC Minimum Bactericidal Concentration (MBC) MIC->MBC Determines bactericidal vs. bacteriostatic MOA Mechanism of Action Assays (e.g., DNA Gyrase Inhibition) MBC->MOA Confirms bactericidal nature before mechanistic study

Figure 1: A logical workflow for evaluating novel quinoline derivatives.

Part 1: Initial Screening and Potency Determination (MIC)

The first step is to ascertain whether a novel quinoline derivative possesses any antibacterial activity and, if so, to quantify its potency. This is achieved through a combination of a simple screening assay followed by the "gold standard" broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[6][9]

Protocol 1: Agar Disk Diffusion (Kirby-Bauer) Test

Causality & Application: The disk diffusion method is a rapid, cost-effective preliminary assay to qualitatively assess the antibacterial activity of a compound.[10] The principle is straightforward: a paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a specific bacterium.[11] The compound diffuses into the agar, creating a concentration gradient. If the compound is effective, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk.[12][13] The size of this zone provides a preliminary indication of the compound's potency and is useful for screening large numbers of derivatives quickly.[12]

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Pour approximately 25 mL into sterile 90 mm Petri dishes to achieve a uniform depth of 4.0 ± 0.5 mm and allow them to solidify on a level surface. The surface should be dry before inoculation.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies into a tube containing sterile saline or broth (e.g., Tryptic Soy Broth).[11]

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is a critical step for reproducibility and corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.[6][11]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum.[11] Remove excess liquid by pressing the swab against the inside of the tube.[11] Streak the swab evenly across the entire surface of the MHA plate in three directions (rotating the plate 60° each time) to ensure confluent growth.[11]

  • Disk Application:

    • Prepare sterile 6-mm paper disks by impregnating them with a known amount of the quinoline derivative solution (e.g., 10 µL of a 1 mg/mL solution). The solvent (commonly DMSO) should be allowed to evaporate completely in a sterile environment.

    • Aseptically place the prepared disks onto the inoculated agar surface.[11] Include a standard antibiotic disk (e.g., Ciprofloxacin, 5 µg) as a positive control and a blank disk with solvent only as a negative control.

    • Gently press each disk to ensure complete contact with the agar.[11]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6]

  • Result Measurement: After incubation, measure the diameter of the zones of complete growth inhibition (in millimeters) using a ruler or calipers.[10]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Causality & Application: The broth microdilution assay is the international standard for quantitative antimicrobial susceptibility testing.[9][14] It determines the MIC, defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[9][15][16] This method is essential for comparing the potency of different compounds and establishing a baseline for further studies. The use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) is standardized because the concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of some antibiotics against certain bacteria.

Step-by-Step Methodology:

  • Preparation of Test Compound:

    • Prepare a concentrated stock solution of the quinoline derivative. Due to potential low aqueous solubility, Dimethyl Sulfoxide (DMSO) is a common solvent.[6]

    • Self-Validation Check: The final concentration of DMSO in the assay wells must not exceed 1%, as higher concentrations can be toxic to the bacteria and confound the results.[6]

  • Plate Preparation (96-Well Format):

    • Dispense 100 µL of sterile CAMHB into wells 2 through 11 of a 96-well microtiter plate. Well 12 will serve as a sterility control (media only), so add 200 µL of CAMHB to it.[16]

    • In well 1, add 200 µL of the quinoline derivative solution (prepared in CAMHB at twice the highest desired testing concentration).

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to 3, and so on, up to well 10. Discard the final 100 µL from well 10.[16]

    • This creates a gradient of compound concentrations. Well 11 will contain no compound and serve as the growth control.

  • Inoculum Preparation:

    • Prepare a bacterial suspension standardized to a 0.5 McFarland standard as described in the disk diffusion protocol.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[16] This precise final concentration is crucial for the reproducibility and accuracy of the MIC value.

  • Inoculation and Incubation:

    • Add 100 µL of the final diluted bacterial inoculum to each well from 1 to 11 (do not add bacteria to the sterility control in well 12).[6] The final volume in each well will now be 200 µL.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6]

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth (i.e., the first clear well).[9]

Part 2: Assessing Bactericidal vs. Bacteriostatic Activity (MBC)

An MIC value tells you the concentration needed to inhibit growth, but not necessarily to kill the bacteria. A compound can be bacteriostatic (inhibits growth) or bactericidal (kills). For many serious infections, a bactericidal agent is preferred. The Minimum Bactericidal Concentration (MBC) test distinguishes between these two activities.[15]

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

Causality & Application: The MBC is defined as the lowest concentration of an antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[17] This protocol is a direct extension of the MIC assay. By subculturing from the clear wells of the MIC plate onto antibiotic-free agar, we can determine if the bacteria were merely inhibited or actually killed. An MBC/MIC ratio of ≤4 is typically considered an indicator of bactericidal activity.[17]

Step-by-Step Methodology:

  • Subculturing from MIC Plate: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Using a calibrated loop or pipette, take a 10-100 µL aliquot from each of these clear wells and spread it onto a separate, appropriately labeled MHA plate.[18] Also, plate an aliquot from the growth control well to confirm the viability of the inoculum.

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Determining the MBC: After incubation, examine the plates for bacterial growth. The MBC is the lowest concentration from the MIC assay that results in no colony growth (or a ≥99.9% reduction compared to the initial inoculum count) on the MHA plate.[17][18]

Data Presentation: Summarizing Antibacterial Activity

Quantitative data should be presented clearly for easy comparison.

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Quino-Derivative X Staphylococcus aureus ATCC 29213242Bactericidal
Escherichia coli ATCC 25922482Bactericidal
Pseudomonas aeruginosa ATCC 2785316>64>4Bacteriostatic
Enterococcus faecalis ATCC 292128324Bactericidal
Ciprofloxacin Staphylococcus aureus ATCC 292130.512Bactericidal
(Reference)Escherichia coli ATCC 259220.0150.032Bactericidal

Part 3: Investigating the Mechanism of Action

For quinoline derivatives, the primary antibacterial mechanism is the inhibition of bacterial type II topoisomerases.[4][5] Validating that a novel derivative acts on these targets is a crucial step in its characterization.

G cluster_0 Mechanism of Quinolone Action DNA Bacterial Chromosome (Relaxed/Supercoiled) Enzyme DNA Gyrase / Topoisomerase IV DNA->Enzyme Normal Function: Religation of DNA Complex Ternary Complex (Enzyme-DNA-Quinolone) DNA->Complex Enzyme->DNA Enzyme->Complex Quino Quinolone Derivative Quino->Complex Cleaved Cleaved Chromosome Complex->Cleaved Inhibits DNA ligation Death Cell Death Cleaved->Death Triggers SOS response, leads to fragmentation

Figure 2: Quinolones act as topoisomerase poisons, stabilizing a cleavage complex.

Protocol 4: DNA Gyrase Supercoiling Inhibition Assay

Causality & Application: DNA gyrase introduces negative supercoils into DNA, an essential process for DNA replication that requires ATP.[19] This assay directly measures the inhibition of this enzymatic activity. In the presence of an effective inhibitor, the enzyme cannot supercoil a relaxed plasmid substrate, which can be visualized by a change in its migration pattern on an agarose gel. Supercoiled DNA is more compact and migrates faster than relaxed DNA.

Step-by-Step Methodology (Summarized):

  • Reaction Setup: In a microcentrifuge tube, combine the following components on ice: assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine), ATP, a relaxed plasmid DNA substrate (e.g., pBR322), and the quinoline derivative at various concentrations.[20]

  • Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme.[20] Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.[20][21]

  • Termination & Analysis: Stop the reaction by adding a stop buffer containing SDS and a loading dye.[20] Analyze the reaction products by running them on a 1% agarose gel.[20]

  • Interpretation: Visualize the DNA bands under UV light after staining with ethidium bromide. In the positive control lane, the relaxed plasmid will be converted to its faster-migrating supercoiled form. In the presence of an effective inhibitor, the DNA will remain in its relaxed (slower-migrating) form. The degree of inhibition can be quantified to determine an IC₅₀ value.

Protocol 5: Topoisomerase IV Decatenation Assay

Causality & Application: Topoisomerase IV is primarily responsible for separating, or decatenating, interlinked daughter chromosomes after replication.[22] This assay uses kinetoplast DNA (kDNA), a large network of interlocked DNA circles, as a substrate. Active topoisomerase IV resolves this network into individual minicircles. An inhibitor will prevent this decatenation.

Step-by-Step Methodology (Summarized):

  • Reaction Setup: Combine assay buffer, ATP, kDNA substrate, and the test quinoline derivative in a microcentrifuge tube.[23][24]

  • Enzyme Addition: Start the reaction by adding purified Topoisomerase IV enzyme.[23]

  • Incubation & Termination: Incubate at 37°C for 30 minutes, then terminate the reaction.[24]

  • Analysis & Interpretation: Analyze the products on an agarose gel. In the positive control lane, the large kDNA network (which stays in the well) will be resolved into fast-migrating minicircles. In the presence of an inhibitor, the kDNA will fail to decatenate and remain in the loading well.[22]

Conclusion

The protocols outlined in this guide provide a validated and systematic framework for the preclinical evaluation of novel quinoline derivatives. By progressing from qualitative screening to quantitative determination of MIC and MBC, and finally to mechanistic validation, researchers can build a comprehensive data package. Adherence to these standardized methods, rooted in the guidelines of CLSI and EUCAST, is paramount for generating high-quality, reproducible data that can confidently guide the complex process of antibiotic drug development.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]

  • Correia, S., Poeta, P., Hébraud, M., Capelo, J. L., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. Available at: [Link]

  • Wikipedia contributors. (2024). Quinolone antibiotic. Wikipedia. Available at: [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. Available at: [Link]

  • Vila, J., & Domagala, J. (2009). Mechanism of action of and resistance to quinolones. Microbiologia (Madrid, Spain), 11(1), 13-22. Available at: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. Available at: [Link]

  • Bio-protocol. (2015). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. Available at: [Link]

  • Wikipedia contributors. (2024). Disk diffusion test. Wikipedia. Available at: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]

  • van der Verdonk, I., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available at: [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository. Available at: [Link]

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  • Wróblewska, O., & Wójcik, E. A. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]

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Application

Introduction: The Quinoline Sulfonamide Scaffold in Oncology

An In-Depth Technical Guide to the Application of Quinoline Sulfonamides in Anticancer Research The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Application of Quinoline Sulfonamides in Anticancer Research

The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] When this heterocyclic motif is coupled with a sulfonamide moiety (-SO₂NH₂), it creates a versatile pharmacophore with a wide spectrum of therapeutic potential, including potent anticancer effects.[1][3][4] Quinoline sulfonamide derivatives have emerged as promising candidates in anticancer drug development due to their ability to engage with a variety of molecular targets crucial for tumor growth, proliferation, and survival.[1][3]

These compounds exert their effects through diverse mechanisms, including the inhibition of key enzymes like carbonic anhydrases and protein kinases, disruption of angiogenesis, cell cycle arrest, and the induction of apoptosis.[3][5][6] The sulfonamide group often acts as a critical zinc-binding group in metalloenzymes, while the quinoline core allows for extensive structural modifications to fine-tune potency, selectivity, and pharmacokinetic properties.[1] This guide provides an in-depth overview of the application of quinoline sulfonamides in anticancer research, detailing their mechanisms of action, protocols for their biological evaluation, and key experimental insights for researchers in the field.

Part 1: Mechanisms of Action & Key Molecular Targets

The anticancer activity of quinoline sulfonamides is not monolithic; it stems from their ability to interact with and inhibit a range of validated oncogenic targets. Understanding these mechanisms is foundational to designing rational screening strategies and interpreting experimental outcomes.

Inhibition of Carbonic Anhydrases (CAs)

Scientific Rationale: Carbonic anhydrases are metalloenzymes that are crucial in regulating pH.[5] In the context of cancer, tumor-associated isoforms like CA IX and CA XII are overexpressed in response to hypoxia.[5] Their activity helps maintain a neutral intracellular pH while promoting an acidic extracellular microenvironment, which facilitates tumor invasion, metastasis, and resistance to therapy. The sulfonamide moiety is an excellent zinc-binding group, making it a classic pharmacophore for inhibiting these zinc-containing enzymes.[1]

Example Compound Analysis: A series of quinoline-based benzenesulfonamides (QBS) were developed as potent CA inhibitors. Notably, compounds with the sulfonamide group at the para-position of the anilino moiety displayed excellent inhibitory activity against the cancer-related hCA IX and hCA XII isoforms.[5]

CompoundTarget IsoformInhibition Constant (Kᵢ) (nM)Reference
11c hCA IX8.4[5]
13b hCA IX5.5[5]
13a hCA XII9.8[5]
13c hCA XII8.7[5]
Acetazolamide (Ref.)hCA IX25[1][5]

Signaling Pathway Visualization: The inhibition of CA IX by quinoline sulfonamides counteracts tumor-induced acidosis, a key factor in cancer progression.

CAIX_Inhibition Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA IX Expression (on cell surface) HIF1a->CAIX Conversion CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ CAIX->Conversion Catalyzes Acidosis Extracellular Acidosis Conversion->Acidosis H⁺ Export Invasion Invasion & Metastasis Acidosis->Invasion QS Quinoline Sulfonamide QS->CAIX Inhibits

Caption: Inhibition of Carbonic Anhydrase IX by Quinoline Sulfonamides.
Inhibition of Receptor Tyrosine Kinases (RTKs)

Scientific Rationale: RTKs like the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) are critical drivers of oncogenesis.[7][8] VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels that tumors require for growth and metastasis.[6][7][9] EGFR activation promotes cell proliferation, survival, and differentiation; its dysregulation is common in many cancers.[8][10] Quinoline sulfonamides have been designed to act as ATP-competitive inhibitors, binding to the kinase domain of these receptors and blocking downstream signaling.[10][11]

Example Compound Analysis: Researchers have developed quinoline sulfonamide derivatives that show potent, dual inhibitory activity against EGFR and VEGFR-2, or selective inhibition of EGFR.[10][11]

CompoundTarget(s)IC₅₀ (µM)Cancer Cell LineReference
Compound 8c EGFR0.161-[10]
Compound 15 VEGFR-20.0787-[8]
Compound 15 EGFR>100 (selective)-[8]
Compound 3a EGFR0.17-[8]

Signaling Pathway Visualization: The dual inhibition of PI3K/mTOR by certain quinoline derivatives blocks critical cell survival and proliferation signals.

PI3K_mTOR_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation QS Quinoline Sulfonamide (Dual Inhibitor) QS->PI3K Inhibits QS->mTORC1 Inhibits

Caption: Dual Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Part 2: Essential Protocols for In Vitro Evaluation

The following protocols provide a robust framework for the initial characterization of novel quinoline sulfonamide derivatives as potential anticancer agents. These assays are designed to be self-validating through the inclusion of appropriate controls.

Protocol 2.1: Cell Viability Assessment via MTS Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12] In live cells, mitochondrial dehydrogenases reduce the tetrazolium salt MTS to a soluble purple formazan product.[13][14] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[14][15] The MTS assay is generally faster than the related MTT assay as it does not require a separate solubilization step.[12][13]

Experimental Workflow Diagram:

MTS_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (24h, 37°C, 5% CO₂) A->B C 3. Add Quinoline Sulfonamide (serial dilutions) B->C D 4. Incubate (48-72h) C->D E 5. Add MTS Reagent to each well D->E F 6. Incubate (1-4h, 37°C) E->F G 7. Measure Absorbance (490-500 nm) F->G H 8. Calculate IC₅₀ G->H

Caption: Workflow for the MTS Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline sulfonamide compound in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically ≤0.5%. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.[16][17]

  • Drug Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[18]

  • MTS Addition: Add 20 µL of MTS reagent solution to each well.[12]

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light. The incubation time depends on the cell type and metabolic rate and should be optimized.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[12]

  • Data Analysis: After subtracting the background absorbance, calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 2.2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay quantitatively distinguishes between healthy, apoptotic, and necrotic cells.[19][20] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and binds to these exposed PS residues.[19][21] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[19] This dual staining allows for the differentiation of cell populations:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells[19]

Experimental Workflow Diagram:

Apoptosis_Workflow A 1. Treat Cells with Compound (e.g., in 6-well plates) B 2. Harvest Cells (Collect supernatant & trypsinize adherent cells) A->B C 3. Wash Cells (with cold PBS) B->C D 4. Resuspend in 1X Binding Buffer C->D E 5. Add Annexin V-FITC & PI D->E F 6. Incubate (15-20 min, Room Temp, Dark) E->F G 7. Add 1X Binding Buffer F->G H 8. Analyze by Flow Cytometry (within 1 hour) G->H

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in T25 flasks or 6-well plates and treat with the quinoline sulfonamide compound at various concentrations (e.g., 1x and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours). Include an untreated control.[19]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS, then detach them using trypsin. Combine the trypsinized cells with the supernatant from the corresponding sample.[19]

  • Washing: Centrifuge the cell suspension (e.g., 300-600 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with cold 1X PBS.[17][19]

  • Staining Preparation: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[17] The cell concentration should be approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL of cell suspension.[17] Gently vortex the tube.

  • Incubation: Incubate the samples for 15-20 minutes at room temperature in the dark.[21]

  • Final Dilution: Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.[19][21]

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer. Set up appropriate controls (unstained, Annexin V only, PI only) for compensation and gating.

Protocol 2.3: Target Pathway Modulation via Western Blotting

Principle: Western blotting, or immunoblotting, is a technique used to detect and semi-quantify specific proteins in a complex mixture, such as a cell lysate.[22][23] It allows researchers to verify if a quinoline sulfonamide is modulating its intended signaling pathway, for instance, by observing a decrease in the phosphorylation of a downstream target like Akt in the PI3K pathway.[23][24] The process involves separating proteins by size via SDS-PAGE, transferring them to a solid membrane, and probing with antibodies specific to the target protein and its phosphorylated form.[23][25]

Step-by-Step Methodology:

  • Cell Lysis: Treat cells with the compound as described for the apoptosis assay. After treatment, wash the cells with ice-cold PBS and lyse them by adding 1X SDS sample buffer (lysis buffer) containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[22][26]

  • Lysate Processing: Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity. Heat the samples at 95-100°C for 5 minutes, then centrifuge to pellet debris.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate the proteins based on molecular weight.

  • Protein Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22][23]

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[22][25]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt Ser473) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[27]

  • Washing: Wash the membrane three times for 5-10 minutes each with washing buffer (e.g., TBST) to remove unbound primary antibody.[22]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[27]

  • Washing: Repeat the washing step (Step 8).

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using X-ray film or a digital imaging system.[27]

  • Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against a housekeeping protein (e.g., β-actin) or the total form of the target protein (e.g., anti-total-Akt).

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Molecules, 26(21), 6683. [Link]

  • Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3959. [Link]

  • Bari, S. B., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 10, S3414-S3437. [Link]

  • Springer Nature Experiments. (n.d.). A Method for the In Vitro Cytotoxicity Assessment of Anti-cancer Compounds and Materials Using High Content Screening Analysis. [Link]

  • El-Sayed, N. N. E., et al. (2025). Design, synthesis, and molecular dynamics-driven evaluation of quinoline-sulfonamide derivatives as potent and selective EGFR inhibitors with promising anti-cancer efficacy and safety profiles. Journal of Molecular Structure, 1317, 138622. [Link]

  • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. [Link]

  • El-Naggar, A. M., et al. (2023). New quinazoline sulfonamide derivatives as potential anticancer agents: Identifying a promising hit with dual EGFR/VEGFR-2 inhibitory and radiosensitizing activity. Bioorganic Chemistry, 140, 106822. [Link]

  • Yurttaş, L., et al. (2018). New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreatic Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1588-1598. [Link]

  • Kumar, V., et al. (2024). Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. ChemistryOpen, 13(1), e202400334. [Link]

  • National Center for Biotechnology Information. (2016). Assessing Specificity of Anticancer Drugs In Vitro - PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC. [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. [Link]

  • Kumar, A., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-27. [Link]

  • MDPI. (2022). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3959. [Link]

  • Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Preprints.org. [Link]

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  • National Center for Biotechnology Information. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC. [Link]

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  • American Chemical Society Publications. (n.d.). Phospshoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors: Discovery and Structure–Activity Relationships of a Series of Quinoline and Quinoxaline Derivatives. [Link]

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Method

Application Note: 3-(Quinoline-8-sulfonyl)-propionic Acid as a Chemical Probe for PKM2 Allosteric Modulation

Executive Summary & Mechanistic Rationale In the landscape of cancer metabolism, the Warburg effect dictates that malignant cells preferentially rely on aerobic glycolysis over oxidative phosphorylation (OXPHOS) to fuel...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of cancer metabolism, the Warburg effect dictates that malignant cells preferentially rely on aerobic glycolysis over oxidative phosphorylation (OXPHOS) to fuel rapid proliferation. A critical gatekeeper of this metabolic reprogramming is Pyruvate Kinase M2 (PKM2) , an embryonic splice variant of the PKM gene that is universally overexpressed in human cancers1[1].

Unlike its constitutively active counterpart (PKM1), PKM2 oscillates between a highly active tetrameric state and a low-activity dimeric state. In tumor cells, the inactive dimer predominates, creating a glycolytic bottleneck that shunts upstream intermediates (like glucose-6-phosphate) into the pentose phosphate pathway (PPP) and serine biosynthesis pathways to generate biomass and NADPH 2[2].

Small-molecule allosteric activators containing a quinoline-8-sulfonyl pharmacophore (such as the FDA-approved drug Mitapivat/AG-348) have been shown to bind deeply within the dimer-dimer interface of PKM2 and PKR, forcing a conformational shift that locks the enzyme into its active tetrameric R-state 3[3].

3-(Quinoline-8-sulfonyl)-propionic acid (CAS: 626206-92-6) serves as a highly versatile chemical probe and synthetic intermediate in this domain. While the quinoline-8-sulfonyl core drives target engagement at the allosteric pocket, the propionic acid tail provides a critical carboxylic acid handle. This allows researchers to easily conjugate the probe to fluorophores for cellular tracking, immobilize it on agarose beads for pull-down assays, or link it to E3 ligase ligands to develop PKM2-targeted PROTACs (Proteolysis Targeting Chimeras).

G Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP PKM2_Dimer PKM2 Dimer (Low Activity) PEP->PKM2_Dimer Default in Cancer PKM2_Tetramer PKM2 Tetramer (High Activity) PEP->PKM2_Tetramer Activated State PKM2_Dimer->PKM2_Tetramer Equilibrium Biosynthesis Anabolic Biosynthesis (Warburg Effect) PKM2_Dimer->Biosynthesis Glycolytic Shunting Pyruvate Pyruvate PKM2_Tetramer->Pyruvate Probe 3-(Quinoline-8-sulfonyl)- propionic acid Probe->PKM2_Tetramer Allosteric Binding OXPHOS OXPHOS & ATP Production Pyruvate->OXPHOS

Mechanism of PKM2 modulation by quinoline-8-sulfonyl derivatives reversing the Warburg effect.

Experimental Workflow & Self-Validating Protocols

To rigorously validate 3-(Quinoline-8-sulfonyl)-propionic acid (or its downstream conjugates) as a PKM2 modulator, a multi-tiered experimental approach is required. The workflow must transition from isolated biochemical target engagement to functional cellular phenotyping.

Workflow Step1 1. In Vitro Enzyme Assay (LDH-Coupled NADH Oxidation) Step2 2. Target Engagement (DSS Crosslinking & WB) Step1->Step2 Step3 3. Metabolic Phenotyping (Seahorse XF ECAR/OCR) Step2->Step3 Step4 4. Orthogonal Validation (Cell Viability & Apoptosis) Step3->Step4

Four-step orthogonal workflow for validating PKM2 chemical probes.

Protocol 1: In Vitro PKM2 Enzymatic Activity Assay (LDH-Coupled)

Causality & Rationale: Direct measurement of pyruvate production is technically challenging. We utilize a coupled enzymatic assay where the pyruvate generated by PKM2 is immediately reduced to lactate by Lactate Dehydrogenase (LDH). This reaction strictly requires the oxidation of NADH to NAD⁺. Because NADH absorbs light at 340 nm and NAD⁺ does not, the rate of absorbance decrease at 340 nm serves as a precise, real-time stoichiometric proxy for PKM2 activity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl₂, and 0.1 mM EDTA.

  • Reagent Assembly: Add 0.5 mM Phosphoenolpyruvate (PEP), 1 mM ADP, 0.2 mM NADH, and 8 units/mL of recombinant human LDH to the buffer.

  • Enzyme Addition: Add recombinant human PKM2 (final concentration: 50 ng/mL). Crucial step: Use a low concentration of Fructose-1,6-bisphosphate (FBP) (e.g., 1 μM) to prime the enzyme without fully saturating the allosteric sites.

  • Probe Titration: Dispense 3-(Quinoline-8-sulfonyl)-propionic acid in a 10-point dose-response curve (0.1 nM to 10 μM, final DMSO < 1%).

  • Kinetic Readout: Monitor absorbance at 340 nm every 30 seconds for 20 minutes at 37°C using a microplate reader.

  • Self-Validation Checkpoint: Include a well with PKM1 (which does not require allosteric activation). A true PKM2-specific allosteric probe will increase the Vmax of PKM2 without altering the constitutive kinetics of PKM1.

Protocol 2: Target Engagement via DSS Crosslinking

Causality & Rationale: Enzymatic activation implies, but does not physically prove, tetramerization. Disuccinimidyl suberate (DSS) is a cell-permeable crosslinker that covalently links primary amines in close proximity (11.4 Å). By treating intact cells with the probe and then crosslinking, we can "freeze" the protein in its oligomeric state and visualize the dimer-to-tetramer shift via SDS-PAGE.

Step-by-Step Methodology:

  • Cell Treatment: Seed A549 lung carcinoma cells (known to express high PKM2). Treat with vehicle (DMSO) or the chemical probe (10 μM) for 2 hours.

  • Crosslinking: Wash cells with cold PBS. Add 1 mM DSS in PBS and incubate at room temperature for 30 minutes.

  • Quenching: Stop the reaction by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM for 15 minutes.

  • Lysis & Immunoblotting: Lyse cells in RIPA buffer. Run 20 μg of protein on a 4-12% gradient SDS-PAGE gel. Transfer to PVDF and probe with an anti-PKM2 specific antibody.

  • Self-Validation Checkpoint: You must observe a distinct band shift from ~116 kDa (Dimer) to ~232 kDa (Tetramer) in the probe-treated lanes compared to the vehicle control.

Protocol 3: Cellular Metabolic Phenotyping (Seahorse XF)

Causality & Rationale: To prove that the biochemical tetramerization translates to a reversal of the Warburg effect, we must measure cellular respiration. Forcing PKM2 into a tetramer pushes pyruvate into the mitochondria for the TCA cycle (increasing Oxygen Consumption Rate, OCR) and starves the pathway that converts pyruvate to lactate (decreasing Extracellular Acidification Rate, ECAR).

Step-by-Step Methodology:

  • Seed cancer cells in a Seahorse XF96 microplate at 20,000 cells/well.

  • Pre-incubate cells with the probe (1 μM and 10 μM) for 4 hours.

  • Wash and replace media with unbuffered Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.

  • Perform the Glycolysis Stress Test: Measure baseline ECAR/OCR, then sequentially inject Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and Rotenone/Antimycin A (Complex I/III inhibitors).

  • Self-Validation Checkpoint: A successful PKM2 activator will significantly lower the baseline ECAR/OCR ratio prior to any mitochondrial inhibitor injections, validating a shift from glycolysis to OXPHOS.

Quantitative Data Interpretation

When utilizing 3-(Quinoline-8-sulfonyl)-propionic acid as a foundational probe or synthesizing derivatives from it4[4], researchers should benchmark their results against the following expected quantitative outcomes for potent quinoline-8-sulfonyl class activators.

Assay MetricTarget Value for Potent AnalogsInterpretation of Result
Biochemical AC₅₀ (PKM2) < 100 nMHigh-affinity binding to the allosteric dimer-dimer interface.
Maximal Activation (Fold Change) 2.5x to 4.0x over baselineComplete conversion of the low-activity pool to the R-state tetramer.
Tetramer : Dimer Ratio (DSS) > 3:1 at 10 μMPhysical validation of oligomerization state shift.
ECAR / OCR Ratio > 40% reductionFunctional reversal of the Warburg effect; metabolic reprogramming.
Cell Viability IC₅₀ (A549) 1 μM - 5 μMInduction of synthetic lethality via serine/nucleotide starvation.

Table 1: Benchmark quantitative metrics for evaluating quinoline-8-sulfonyl-based PKM2 modulators.

References

  • Targeting energy metabolism to eliminate cancer cells Dove Medical Press / NIH PubMed Central URL
  • National Institutes of Health (NIH)
  • Mitapivat sulfate.
  • Application Notes and Protocols: Experimental Setup for Reactions Involving 6-Methylquinoline-8-sulfonyl Chloride Benchchem URL

Sources

Application

Application Notes and Protocols: Molecular Docking of 3-(Quinoline-8-sulfonyl)-propionic acid with Pyruvate Kinase M2 (PKM2)

Introduction The M2 isoform of pyruvate kinase (PKM2) has emerged as a significant target in cancer therapy due to its pivotal role in the metabolic reprogramming of tumor cells, a phenomenon known as the Warburg effect....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The M2 isoform of pyruvate kinase (PKM2) has emerged as a significant target in cancer therapy due to its pivotal role in the metabolic reprogramming of tumor cells, a phenomenon known as the Warburg effect.[1][2][3] In cancer cells, PKM2 is predominantly found in a less active dimeric state, which leads to the accumulation of glycolytic intermediates that are then shunted into biosynthetic pathways, promoting cell proliferation.[1][3] Consequently, the allosteric activation of PKM2, which favors the highly active tetrameric state, is a promising strategy to counteract this metabolic shift and inhibit tumor growth.[4]

Quinoline-based compounds, particularly those with a sulfonamide moiety, have shown potential as modulators of PKM2 activity. This document provides a comprehensive, step-by-step protocol for the molecular docking of 3-(Quinoline-8-sulfonyl)-propionic acid, a representative of this chemical class, to the allosteric binding site of human PKM2. This protocol is designed for researchers, scientists, and drug development professionals to computationally predict the binding mode and affinity of this small molecule, thereby guiding further experimental validation and lead optimization efforts. The protocol will utilize widely accessible and validated software tools, including AutoDock Vina for the docking simulation and PyMOL for visualization and analysis.

I. Rationale and Strategy

The core of this protocol is a structure-based drug design approach, where the three-dimensional structure of the target protein is used to predict how a ligand will interact with it.[5] The fundamental principle is that a ligand will bind to a protein in a conformation that minimizes the free energy of the complex.[6] Molecular docking algorithms explore the conformational space of the ligand within the defined binding site of the protein and use a scoring function to estimate the binding affinity for each generated pose.[7]

Our strategy involves the following key stages:

  • Preparation of the Target Protein (PKM2): This involves selecting an appropriate crystal structure, removing non-essential molecules, adding hydrogen atoms, and assigning partial charges.

  • Preparation of the Ligand: The 3D structure of 3-(Quinoline-8-sulfonyl)-propionic acid will be generated and optimized, with rotatable bonds defined to allow for conformational flexibility during docking.

  • Molecular Docking Simulation: AutoDock Vina will be employed to predict the binding poses and estimate the binding affinity.

  • Post-Docking Analysis: The results will be analyzed to identify the most plausible binding mode, and the interactions between the ligand and the protein will be visualized and characterized.

II. Materials and Software

ComponentDescriptionSource / Link
Protein Structure Human Pyruvate Kinase M2 (PKM2)RCSB Protein Data Bank (PDB ID: 4G1N)[4]
Ligand Structure 3-(Quinoline-8-sulfonyl)-propionic acidPubChem or generated using chemical drawing software
Docking Software AutoDock Vina[Link]
Molecular Graphics & Analysis AutoDockTools (ADT)[Link]
Visualization Software PyMOL[Link]
Chemical Structure Editor ChemDraw, MarvinSketch, or similarN/A

III. Experimental Protocols

Part 1: Preparation of the Target Protein (PKM2)

The quality of the protein structure is paramount for a successful docking study. We will use the crystal structure of human PKM2 in complex with an activator (PDB ID: 4G1N), which provides a well-defined allosteric binding site.[4]

Step-by-Step Protocol:

  • Download the Protein Structure:

    • Navigate to the RCSB PDB database ([Link]) and download the structure file for PDB ID: 4G1N in PDB format.

  • Initial Protein Clean-up:

    • Open the downloaded PDB file (4G1N.pdb) in PyMOL.

    • Remove water molecules and any co-crystallized small molecules other than the protein chains. The provided structure may contain ligands and ions that are not relevant to our docking study.

    • Command in PyMOL: remove solvent

    • Save the cleaned protein structure as a new PDB file (e.g., 4G1N_protein.pdb).

  • Protein Preparation using AutoDockTools (ADT):

    • Launch AutoDockTools.

    • Go to File -> Read Molecule and open 4G1N_protein.pdb.

    • Add Polar Hydrogens: Go to Edit -> Hydrogens -> Add. Select Polar only and click OK. This is crucial as hydrogen bonds are key interactions in protein-ligand binding.[8]

    • Assign Kollman Charges: Go to Edit -> Charges -> Add Kollman Charges. These charges are specifically parameterized for proteins in the AutoDock force field.[9]

    • Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select the protein and click Select Molecule. Then, go to File -> Save -> Write PDBQT and save the file as 4G1N_protein.pdbqt. The PDBQT format includes the partial charges and atom types required by AutoDock.[10]

Part 2: Preparation of the Ligand

Accurate 3D representation and definition of the ligand's flexibility are critical for the docking simulation.

Step-by-Step Protocol:

  • Generate 3D Structure of the Ligand:

    • Draw the 2D structure of 3-(Quinoline-8-sulfonyl)-propionic acid in a chemical drawing software like ChemDraw or MarvinSketch.

    • Convert the 2D structure to a 3D structure and perform an initial energy minimization using the software's built-in tools (e.g., MMFF94 force field).

    • Save the 3D structure as a .mol2 or .pdb file (e.g., ligand.pdb).

  • Ligand Preparation using AutoDockTools (ADT):

    • In ADT, go to Ligand -> Input -> Open and select ligand.pdb.

    • Add All Hydrogens and Compute Gasteiger Charges: ADT will prompt you to add hydrogens and compute Gasteiger charges. Click OK. Gasteiger charges are a rapid and widely used method for assigning partial charges to small molecules.[8][11]

    • Define Rotatable Bonds: Go to Ligand -> Torsion Tree -> Detect Root. This automatically defines a rigid root and flexible branches.[12][13] You can then go to Ligand -> Torsion Tree -> Choose Torsions to manually inspect and modify the rotatable bonds if necessary. By default, amide bonds are considered non-rotatable.[14]

    • Save as PDBQT: Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.

Part 3: Molecular Docking Simulation with AutoDock Vina

This part involves defining the search space on the protein and running the docking calculation.

Step-by-Step Protocol:

  • Define the Grid Box (Search Space):

    • In ADT, with both the protein (4G1N_protein.pdbqt) and ligand (ligand.pdbqt) loaded, go to Grid -> Grid Box.

    • A grid box will appear in the molecular viewer. The co-crystallized activator in the original 4G1N structure can be used to guide the placement and sizing of the grid box to encompass the allosteric binding site.

    • The center and dimensions of the grid box for the allosteric site of PKM2 in 4G1N are approximately:

      • Center: X = 3.743, Y = -12.720, Z = 48.977

      • Dimensions (Angstroms): X = 34, Y = 28, Z = 32

    • These values can be manually entered into the grid options panel.

    • Save the grid parameters by closing the Grid Options window.

  • Create the Vina Configuration File:

    • Open a text editor and create a file named conf.txt.

    • Add the following lines to the file:

  • Run AutoDock Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared files (4G1N_protein.pdbqt, ligand.pdbqt, and conf.txt).

    • Execute the following command:

    • Vina will perform the docking and generate two output files: docking_results.pdbqt containing the predicted binding poses and docking_log.txt containing the binding affinities and RMSD values for each pose.

IV. Post-Docking Analysis and Results Interpretation

The final step is to analyze the docking results to understand the predicted binding mode and interactions.

Binding Affinity and Pose Selection
  • Binding Affinity: Open the docking_log.txt file. AutoDock Vina provides the binding affinity in kcal/mol for the top predicted poses. A more negative value indicates a stronger predicted binding affinity.[7][15]

  • Pose Selection: The top-ranked pose (mode 1) with the lowest binding energy is typically considered the most likely binding conformation. However, it is good practice to visually inspect the top few poses to assess their plausibility and clustering within the binding site.

Visualization of Protein-Ligand Interactions

Step-by-Step Protocol using PyMOL:

  • Load the Protein and Docked Ligand:

    • Open PyMOL.

    • Load the protein structure: File -> Open -> 4G1N_protein.pdb.

    • Load the docking results: File -> Open -> docking_results.pdbqt. This will load all the predicted poses.

  • Visualize the Best Pose:

    • In the object menu on the right, you can toggle the visibility of different poses. Focus on the first pose (mode 1).

    • Display the protein as a cartoon and the ligand as sticks for clarity.

    • PyMOL Commands:

  • Identify and Visualize Interacting Residues:

    • Select the residues within a certain distance (e.g., 4 Å) of the ligand to identify potential interactions.

    • PyMOL Command: select interacting_res, (resn LIG and docking_results) around 4 (assuming your ligand is named LIG in the PDBQT file).

    • Display the selected residues as sticks.

    • PyMOL Command: show sticks, interacting_res

    • Use the measurement wizard or the find_polar_contacts command to identify hydrogen bonds.

  • Generate High-Quality Images:

    • Use PyMOL's rendering capabilities to create publication-quality images of the protein-ligand complex, highlighting key interactions.

Advanced Analysis: Binding Free Energy Calculation (MM-PBSA/GBSA)

For a more rigorous estimation of binding affinity, Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) or Generalized Born Surface Area (MM-GBSA) calculations can be performed on the docked poses after running a short molecular dynamics simulation. These methods provide a more accurate estimation of the binding free energy by considering solvent effects.[6][16][17][18] This is an advanced step and requires specialized software and expertise in molecular dynamics simulations.

V. Diagrams and Visualizations

Workflow of the Molecular Docking Protocol

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis PDB Download Protein (PDB ID: 4G1N) Clean_PDB Clean Protein (Remove Water, etc.) PDB->Clean_PDB Ligand Generate Ligand 3D Structure (3-(Quinoline-8-sulfonyl)-propionic acid) Prep_Ligand Prepare Ligand (ADT) - Add Hydrogens - Assign Gasteiger Charges - Define Rotatable Bonds Ligand->Prep_Ligand Prep_PDB Prepare Protein (ADT) - Add Polar Hydrogens - Assign Kollman Charges Clean_PDB->Prep_PDB Grid Define Grid Box (Binding Site) Prep_PDB->Grid Prep_Ligand->Grid Vina Run AutoDock Vina Grid->Vina Analyze Analyze Results - Binding Affinity - Pose Selection Vina->Analyze Visualize Visualize Interactions (PyMOL) Analyze->Visualize MMGBSA Advanced Analysis (MM-PBSA/GBSA) Visualize->MMGBSA

A schematic overview of the molecular docking protocol for 3-(Quinoline-8-sulfonyl)-propionic acid with PKM2.

Logical Relationship of Key Docking Parameters

Docking_Parameters Protein Protein Structure (PDBQT) Docking_Algorithm Docking Algorithm (AutoDock Vina) Protein->Docking_Algorithm Ligand Ligand Structure (PDBQT) Ligand->Docking_Algorithm Grid Grid Box (Search Space) Grid->Docking_Algorithm Scoring_Function Scoring Function Docking_Algorithm->Scoring_Function Results Docking Results (Poses & Affinities) Scoring_Function->Results

Interdependence of the core components in a molecular docking simulation.

VI. Trustworthiness and Validation

The protocol described herein is built upon established and widely validated methodologies in the field of computational drug discovery.

  • Software Validation: AutoDock Vina is one of the most cited and rigorously tested molecular docking programs, known for its accuracy and speed.[7]

  • Protocol Validation: The general workflow of protein and ligand preparation, grid generation, docking, and analysis is a standard practice in the scientific community.[8][10]

  • Cross-Validation: For enhanced confidence in the results, it is recommended to perform re-docking of the co-crystallized ligand from the PDB structure. A low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2.0 Å) indicates that the docking protocol can accurately reproduce the experimental binding mode.

VII. Conclusion

This application note provides a detailed and actionable protocol for conducting molecular docking studies of 3-(Quinoline-8-sulfonyl)-propionic acid with its target protein, PKM2. By following these steps, researchers can gain valuable insights into the potential binding interactions and affinity of this compound, which can effectively guide experimental efforts in the development of novel PKM2 activators for cancer therapy. The integration of established software and methodologies ensures the reproducibility and reliability of the obtained in silico results.

References

  • AutoDock Vina. The Scripps Research Institute. [Link]

  • AutoDockTools (ADT). MGLTools. [Link]

  • Binding free energy theory and MM/PBSA method. (2014, September 24). [Link]

  • Exact procedure for autodock result analysis. (2013, April 1). ResearchGate. [Link]

  • GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). (2025, June 15). YouTube. [Link]

  • How to tell if our ligand-protein docking is good from AutoDock Vina's result. (2021, June 12). Bioinformatics Stack Exchange. [Link]

  • Ligand Flexibility and Constraints. The Scripps Research Institute. [Link]

  • MM/PBSA & MM/GBSA Binding Free Energy Calculations. YouTube. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (2012). PMC. [Link]

  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. (2025, April 8). Medium. [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

  • PyMOL. Schrödinger. [Link]

  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. (2025, April 8). Medium. [Link]

  • Introduction to AutoDock and AutoDock Tools. (2012, March 28). HPC@LSU. [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

  • Binding free energy theory and MM/PBSA method. (2014, September 24). [Link]

  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. (2020, December 22). YouTube. [Link]

  • GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). (2025, June 15). YouTube. [Link]

  • Increasing Binding Energy in Molecular Docking in Bioinformatics. Pubrica. [Link]

  • What are Gasteiger charges and Kollman charges in the context of molecular docking?Why is it important to add them during protein preparation? (2023, August 15). ResearchGate. [Link]

  • Tutorial: Molecular Visualization of Protein-Drug Interactions. UC Santa Barbara. [Link]

  • PyMOL tutorial: Generate ligand interaction images. [Link]

  • Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. (2024, February 20). YouTube. [Link]

  • Visualizing protein-protein docking using PyMOL. (2021, October 12). Medium. [Link]

  • What are Gasteiger charges and Kollman charges in the context of molecular docking?Why is it important to add them during protein preparation? (2023, August 15). ResearchGate. [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

  • Molecule of the Month: Pyruvate Kinase M2. PDB-101. [Link]

  • PKM2 - Wikipedia. [Link]

  • Human pyruvate kinase M2: A multifunctional protein. (2010). PMC. [Link]

  • 4G1N: PKM2 in complex with an activator. RCSB PDB. [Link]

  • Exact procedure for autodock result analysis. (2013, April 1). ResearchGate. [Link]

  • Human pyruvate kinase M2: A multifunctional protein. (2010). PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 3-(Quinoline-8-sulfonyl)-propionic acid synthesis

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals optimizing the synthesis of 3-(Quinoline-8-sulfonyl)-propionic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals optimizing the synthesis of 3-(Quinoline-8-sulfonyl)-propionic acid .

Synthesizing this molecule presents unique challenges, primarily due to the instability of the starting materials and the zwitterionic nature of the final product. Below, we have structured field-proven methodologies, mechanistic troubleshooting, and step-by-step protocols to help you achieve reproducible, high-yield results.

Synthetic Workflow & Mechanistic Pathway

G SM Quinoline-8-sulfonyl chloride (Moisture Sensitive) Degradation Quinoline-8-sulfonic acid (Hydrolysis Byproduct) SM->Degradation H2O / >80°C Red Reduction Na2SO3, NaHCO3, 70°C SM->Red Int1 Sodium Quinoline-8-sulfinate (Stable Intermediate) Red->Int1 Alk Alkylation Ethyl 3-bromopropionate, 35°C Int1->Alk Int2 Ethyl 3-(Quinoline-8-sulfonyl)propanoate (Organic Soluble) Alk->Int2 Hyd Hydrolysis & Isoelectric Workup NaOH, then HCl to pH 4.5 Int2->Hyd Prod 3-(Quinoline-8-sulfonyl)propanoic acid (Final Product) Hyd->Prod

Mechanistic workflow for the synthesis of 3-(Quinoline-8-sulfonyl)propanoic acid.

Quantitative Reaction Parameters

To ensure reproducibility, adhere strictly to the stoichiometric and thermodynamic parameters outlined below[1].

Reaction StepReagents & EquivalentsSolventTempTimeExpected YieldCritical Control Point
1. Reduction Na₂SO₃ (2.0 eq), NaHCO₃ (2.0 eq)H₂O70 °C2-4 h>85%Do not exceed 80 °C; prevents rapid hydrolysis.
2. Alkylation Ethyl 3-bromopropionate (1.5 eq), Na₂CO₃ (0.75 eq)ACN/THF (1:1)35 °C24 h70-80%Use the ester instead of the free acid.
3. Hydrolysis 1. NaOH (aq, 2.0 eq)2. HCl (1M)THF/H₂ORT2 h>90%Adjust final pH strictly to 4.0–4.5 for isolation.

Troubleshooting FAQs & Self-Validating Protocols

Q1: My overall yield is consistently below 30%. Where is the most likely point of failure?

A: The most common point of failure occurs before the reaction even begins: the degradation of the starting material. Quinoline-8-sulfonyl chloride is highly sensitive to ambient moisture and decomposes into quinoline-8-sulfonic acid within 3 to 5 months at room temperature[2].

  • Causality: Sulfonyl chlorides undergo rapid hydrolysis in the presence of water. If your starting material contains a high percentage of sulfonic acid, the initial reduction step with sodium sulfite will fail, as sulfonic acids cannot be reduced to sulfinates under these mild conditions.

  • Self-Validating Protocol: Always verify the purity of quinoline-8-sulfonyl chloride via 1 H-NMR before starting. Look for the absence of the broad -OH sulfonic acid peak. Store the reagent strictly at 2–8 °C under an inert argon atmosphere.

Q2: During the reduction step to sodium quinoline-8-sulfinate, I observe massive amounts of unreacted starting material or hydrolysis byproducts. How can I optimize this?

A: The reduction of the sulfonyl chloride to the sulfinate requires a delicate thermodynamic and pH balance[1].

  • Causality: Sodium bicarbonate (NaHCO₃) acts as a critical buffer. If the pH drops too low, sulfur dioxide (SO₂) gas evolves, depleting your reducing agent (Na₂SO₃). Conversely, if the temperature exceeds 80 °C, the competing hydrolysis pathway outcompetes the reduction pathway, irreversibly converting your starting material into the useless sulfonic acid.

  • Step-by-Step Protocol:

    • Suspend quinoline-8-sulfonyl chloride (1.0 equiv) in deionized water.

    • Add NaHCO₃ (2.0 equiv) and Na₂SO₃ (2.0 equiv) portion-wise to control effervescence.

    • Heat the mixture gently to exactly 70 °C and stir for 2–4 hours.

    • Cool to room temperature. The sodium quinoline-8-sulfinate will often precipitate or can be salted out. Filter and dry thoroughly before the next step.

Q3: Should I alkylate the sulfinate directly with 3-bromopropionic acid, or should I use an ester derivative?

A: We strongly advise using ethyl 3-bromopropionate rather than the free acid[1].

  • Causality: Alkylating with the free 3-bromopropionic acid requires additional equivalents of base to deprotonate the carboxylic acid. This alters the reaction pH and promotes unwanted side reactions (such as O-alkylation or elimination of the bromide to form acrylic acid). Furthermore, the resulting ester intermediate (ethyl 3-(quinoline-8-sulfonyl)propanoate) is highly soluble in organic solvents. This allows you to easily extract the intermediate into ethyl acetate or dichloromethane, washing away unreacted sulfinate, inorganic salts, and water-soluble impurities before final deprotection.

  • Step-by-Step Protocol:

    • Dissolve sodium quinoline-8-sulfinate (1.0 equiv) in a 1:1 mixture of Acetonitrile (ACN) and Tetrahydrofuran (THF).

    • Add Na₂CO₃ (0.75 equiv) and ethyl 3-bromopropionate (1.5 equiv).

    • Stir at 35 °C for 24 hours.

    • Quench with water and extract 3x with Ethyl Acetate. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

Q4: I am losing my final product during the aqueous workup of the ester hydrolysis. How do I isolate the final acid efficiently?

A: The final product, 3-(Quinoline-8-sulfonyl)propanoic acid, is amphoteric (zwitterionic). It contains a basic quinoline nitrogen (pKa ~4.9) and an acidic propionic acid moiety (pKa ~4.5).

  • Causality: If the pH of your aqueous phase is too high (>6), the molecule remains highly water-soluble as a sodium carboxylate salt. If the pH is too low (<3), it remains water-soluble as a quinolinium hydrochloride salt. Liquid-liquid extraction will fail in both scenarios.

  • Step-by-Step Protocol:

    • Dissolve the ester intermediate in THF/H₂O and add aqueous NaOH (2.0 equiv). Stir at room temperature for 2 hours until TLC indicates complete consumption of the ester.

    • Remove the THF under reduced pressure (do not heat excessively).

    • Place the aqueous solution in an ice bath.

    • Critical Step: Using a calibrated pH meter, carefully add 1M HCl dropwise until the pH reaches exactly 4.0 to 4.5 (the isoelectric point).

    • The product will precipitate as a white/off-white crystalline solid. Filter the solid, wash with ice-cold water, and dry under high vacuum.

References

  • Similar Binding Mode of a 5‑Sulfonylthiouracil Derivative Antagonist at Chemerin Receptors CMKLR1 and GPR1 Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

  • From Haloquinolines and Halopyridines to Quinoline- and Pyridinesulfonyl Chlorides and Sulfonamides Source: ResearchGate URL:[Link][2]

Sources

Optimization

Technical Support Center: Purification of Crude 3-(Quinoline-8-sulfonyl)-propionic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation and purification of amphoteric synthetic intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation and purification of amphoteric synthetic intermediates. 3-(Quinoline-8-sulfonyl)-propionic acid [1] is a classic example of a molecule that defies standard organic workup procedures. Because it contains both a basic quinoline nitrogen (pKa ~4.90)[2] and an acidic propionic acid moiety (pKa ~4.80), it exists as a highly polar zwitterion at neutral pH[3].

This guide provides field-proven, mechanistically grounded troubleshooting steps and protocols to help you achieve >98% purity, moving beyond empirical guesswork to a rational, self-validating purification strategy.

Troubleshooting Guides & FAQs

Q1: I am losing a significant amount of product during my liquid-liquid extraction (LLE) workup. Why is it staying in the aqueous phase?

  • Causality: At a pH between 4.0 and 6.0, the quinoline nitrogen is protonated and the carboxylic acid is deprotonated. This zwitterionic state gives the molecule a net charge of zero but an extremely high dipole moment, making it highly water-soluble and practically insoluble in standard organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Solution: Abandon neutral LLE. Instead, perform an acidic extraction at pH < 2.0. At this pH, the carboxylic acid is protonated (neutral) and the quinoline is protonated (cationic). You can wash away neutral organic impurities with EtOAc while your target safely remains in the aqueous phase. Subsequently, adjust the aqueous phase to its isoelectric point (pI) to precipitate the product[3].

Q2: During pH adjustment, my product "oils out" as a sticky residue instead of forming filterable crystals. How do I prevent this?

  • Causality: "Oiling out" (liquid-liquid phase separation) occurs when the local concentration of the zwitterion exceeds its solubility limit too rapidly, bypassing the nucleation phase of crystallization. This is usually caused by adding concentrated base (e.g., 5M NaOH) too quickly, creating localized zones of pH ~4.85.

  • Solution: Dilute your titrant (use 0.5M NaOH) and add it dropwise under vigorous stirring. Introduce a small amount of water-miscible co-solvent (e.g., 5–10% ethanol) to the aqueous phase before titration. The ethanol slightly lowers the dielectric constant of the medium, which favors ordered crystal lattice formation over amorphous oiling.

Q3: My HPLC analysis shows a persistent impurity co-eluting with the product. What is it, and how do I remove it?

  • Causality: The most common co-eluting impurity is quinoline-8-sulfonic acid, resulting from the hydrolysis of the starting sulfonyl chloride. Because it is also highly polar, it co-precipitates.

  • Solution: Quinoline-8-sulfonic acid has a significantly lower pKa for its sulfonic acid group (< 1.0) compared to your propionic acid (~4.80). By carefully washing the crude precipitate with a weakly acidic buffer (pH ~3.0), you can selectively solubilize the sulfonic acid impurity while leaving the 3-(Quinoline-8-sulfonyl)-propionic acid intact.

Quantitative Data: pH-Dependent Speciation

To successfully manipulate this compound, you must understand its charge state at various pH levels. The table below summarizes the physicochemical behavior that dictates our purification logic.

pH LevelDominant SpeciesNet ChargeAqueous SolubilityRecommended Purification Action
pH < 2.0 Cationic (Protonated N, Neutral COOH)+1Very HighAcidic aqueous extraction; wash away neutral impurities with EtOAc.
pH 4.85 Zwitterionic (Protonated N, Deprotonated COO⁻)0Minimum (Isoelectric)Isoelectric precipitation; collect pure crystals via filtration.
pH > 8.0 Anionic (Neutral N, Deprotonated COO⁻)-1Very HighBasic aqueous extraction; wash away basic impurities with DCM.

Mandatory Visualization: Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) AcidicExt Acidic Extraction (pH < 2) Target is Cationic Crude->AcidicExt Add HCl & EtOAc OrgImp Organic Phase (Neutral Impurities Discarded) AcidicExt->OrgImp Phase Separation AqPhase Aqueous Phase (Contains Target Cation) AcidicExt->AqPhase Phase Separation IsoTitr Isoelectric Titration (Adjust to pH ~4.85) AqPhase->IsoTitr Add NaOH dropwise Precip Zwitterion Precipitation (Net charge = 0, insoluble) IsoTitr->Precip Cooling to 4°C Filter Filtration & Cold Wash Precip->Filter Pure Pure 3-(Quinoline-8-sulfonyl) -propionic acid Filter->Pure

Figure 1: pH-dependent isolation workflow for 3-(Quinoline-8-sulfonyl)-propionic acid.

Experimental Protocols

Protocol A: Isoelectric Precipitation (Primary Method)

This protocol utilizes the isoelectric point (pI) to force the compound out of solution[3]. It is designed as a self-validating system ; if the in-process controls (IPCs) fail, the protocol halts to prevent product loss.

  • Dissolution & Acidification: Dissolve the crude reaction mixture in a minimum volume of 1M HCl.

    • IPC Check: Verify the pH is < 2.0 using a calibrated pH meter. If the pH is higher, the target will partition into the organic phase in the next step.

  • Organic Wash: Extract the acidic aqueous layer three times with equal volumes of EtOAc. Discard the organic layers.

    • IPC Check: Spot the final organic wash on a TLC plate (UV 254 nm). It should show no UV-active spots, confirming all target compound remains in the aqueous phase.

  • Isoelectric Titration: Transfer the aqueous phase to a beaker equipped with a magnetic stirrer. Add 10% v/v Ethanol to prevent oiling out. Slowly add 0.5M NaOH dropwise.

    • IPC Check: Monitor the pH continuously. Turbidity should begin at pH ~4.5. Stop titration exactly at pH 4.85 ± 0.1.

  • Crystallization & Isolation: Stir the suspension at 4°C for 2 hours to ensure complete crystallization. Filter the precipitate through a sintered glass funnel. Wash the filter cake with ice-cold water (pH adjusted to 4.8).

    • IPC Check: Analyze the mother liquor via HPLC. Product loss should be <5%. Dry the solid under vacuum at 45°C overnight.

Protocol B: Preparative Reverse-Phase HPLC (For Ultra-High Purity)

If downstream applications require >99.5% purity, use this RP-HPLC method. Because the compound is amphoteric, the mobile phase must be heavily buffered to prevent peak tailing caused by secondary interactions between the basic quinoline nitrogen and free silanols on the stationary phase.

  • Sample Preparation: Dissolve 100 mg of the isoelectric precipitate in 1 mL of Mobile Phase A (Water + 0.1% Trifluoroacetic acid [TFA]). The TFA ensures the compound is fully protonated (cationic), preventing split peaks.

  • Column Selection: Use a C18 End-capped Preparative Column (e.g., 250 x 21.2 mm, 5 µm). End-capping is critical to mask residual silanols.

  • Gradient Elution:

    • Mobile Phase A: Water + 0.1% TFA

    • Mobile Phase B: Acetonitrile + 0.1% TFA

    • Gradient: 5% B to 60% B over 30 minutes. Flow rate: 15 mL/min.

  • Fraction Collection: Monitor UV absorbance at 254 nm. Collect the major peak (typically eluting around 40% B). Lyophilize the collected fractions immediately to prevent acid-catalyzed degradation, yielding the pure TFA salt of the target compound.

References

  • PubChem - National Institutes of Health (NIH). "Quinoline | C9H7N | CID 7047 - Chemical and Physical Properties."[2] URL:[Link]

  • California State University, Northridge (CSUN). "Characterization of Proteins: Isoelectric Precipitation and Zwitterion Dynamics."[3] URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Quinoline Sulfonamide Solubility Issues

[label="Assess Lipophilicity\n& Crystal Energy Refining Flowchart Visualization I'm now revising the solubility troubleshooting flowchart to refine the visualization, ensuring each decision point is clear and actionable....

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Assess Lipophilicity\n& Crystal Energy

Refining Flowchart Visualization

I'm now revising the solubility troubleshooting flowchart to refine the visualization, ensuring each decision point is clear and actionable. I'm focusing on making the color scheme accessible and the decision paths logical, especially in complex scenarios such as cyclodextrin complexation and solid dispersion. I've been making sure my graphs and flowcharts are legible and readily understood.

Enhancing Diagram Readability

I am now focusing on refining the cyclodextrin complexation diagram and related flowcharts. I have been reformatting my diagrams for clarity, ensuring accessibility, and adding additional steps within each to enhance flow for troubleshooting. This includes adding a legend and color-coding, in line with my recent changes. I am also working on enhancing the table.

Refining Quantitative Solubility Data

I'm now integrating quantitative solubility data into the troubleshooting guide using a structured table. The table includes values for quinoline pKa, sulfonamide pKa, co-solvent effects (DMSO, Tween 80), cyclodextrin complexation (HP-beta-CD), and solid dispersion techniques (PVP K30/HPMC). I am updating the step-down dilution protocol to guide users on working stock preparation. I'm focusing on providing numerical support to enhance understanding.

Developing Solubility Protocols

I'm currently finalizing the troubleshooting guide's experimental protocols, specifically the step-by-step instructions for preparing micellar solutions using rich organic phases (DMSO/Tween-80), alongside HP-β-CD inclusion complexation via the kneading method. I am ensuring that the visual representations of these protocols are accurate, clear, and easy to follow. I am also working on adding detailed drying instructions.

Finalizing Experimental Protocols

I'm now writing up detailed protocols. I'm focusing on solid dispersion via spray drying and cyclodextrin complexation via kneading. I have added detailed drying instructions to the kneading method. I have added precise steps for both the protocols, including dissolving the compound, feeding the solution, and collecting the spray-dried powder. I'm also addressing storage requirements. I'm including the 24-hour drying time for the residual solvents. I'm also ensuring explanations for each step.

Refining Protocol Accuracy

I am now focusing on refining the drying instructions of my protocols, making them more precise. I'm adding a step to dry at 40°C in a vacuum oven for at least 24 hours to remove residual solvents. I have also re-checked references and citations, specifically to explain the L-shape of the sulfonamides. I'm also ensuring the content is concise and directly addresses the solubility challenges.

Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I frequently consult with researchers who discover that their highly potent quinoline sulfonamide hits are failing in in vitro assays or in vivo models due to poor aqueous solubility.

Quinoline sulfonamides are notoriously difficult to formulate. To solve these issues, we must move beyond trial-and-error and approach the problem thermodynamically. The following guide provides field-proven, self-validating workflows to diagnose and overcome these solubility bottlenecks.

Diagnostic Workflow

Before altering your formulation, it is critical to identify the physicochemical root cause of the insolubility. Use the following logic path to determine the most appropriate solubilization strategy.

Troubleshooting_Workflow Start Compound Precipitates in Aqueous Buffer Check_pKa Analyze pKa & Buffer pH (Quinoline N & Sulfonamide NH) Start->Check_pKa Adjust_pH Adjust pH / Salt Formation (Target Ionized State) Check_pKa->Adjust_pH Ionizable at physiological pH Check_Lipid Assess Lipophilicity & Crystal Energy Check_pKa->Check_Lipid Neutral at target pH Cosolvent Co-solvent & Surfactant (DMSO + Tween 80) Check_Lipid->Cosolvent High LogP Cyclodextrin Cyclodextrin Complexation (HP-β-CD Encapsulation) Check_Lipid->Cyclodextrin Bulky Aromatic Rings SolidDisp Amorphous Solid Dispersion (Spray Drying with PVP) Cosolvent->SolidDisp Fails upon dilution Cyclodextrin->SolidDisp Insufficient loading

Workflow for diagnosing and resolving quinoline sulfonamide solubility issues in aqueous buffers.

Section 1: Fundamental Physicochemical Properties (FAQ)

Q1: Why do my quinoline sulfonamide derivatives exhibit such poor aqueous solubility despite having polar functional groups? A1: The insolubility is driven by a high crystal lattice energy that exceeds the energy gained from aqueous solvation. The quinoline core is highly lipophilic and prone to strong π−π stacking interactions[1]. Furthermore, the sulfonamide moiety ( −SO2​NH− ) acts as both a strong hydrogen bond donor and acceptor. In the solid state, these molecules often adopt an L-shape conformation stabilized by intramolecular hydrogen bonding, which tightly packs into a rigid crystal lattice[2]. Water molecules simply cannot break these strong intermolecular forces at room temperature.

Q2: How does the pH of my assay buffer influence the solubility profile? A2: Quinoline sulfonamides are amphoteric. The quinoline nitrogen is weakly basic, while the sulfonamide nitrogen is weakly acidic[3]. At a physiological pH of 7.4, many of these derivatives exist predominantly in their neutral, unionized state, which represents their point of minimum aqueous solubility. If your assay permits, adjusting the pH to ionize the molecule can drastically improve solubility.

Quantitative Data Summary: Physicochemical Parameters & Solubilization Impact
Parameter / TechniqueTypical Range / ExcipientImpact on Aqueous SolubilityMechanistic Rationale
Quinoline pKa​ (N) 4.0 – 5.5High at pH < 4Protonation of the quinoline nitrogen creates a highly soluble cationic species.
Sulfonamide pKa​ (NH) 7.3 – 9.7High at pH > 9Deprotonation yields a highly soluble anionic species[2].
Co-solvency 5-10% DMSO + 2% Tween 802 to 5-fold increaseReduces bulk solvent polarity; micelles prevent rapid nucleation.
Cyclodextrin 10-20% HP- β -CD5 to 50-fold increaseEncapsulates the lipophilic quinoline core, masking it from the aqueous environment[4].
Solid Dispersion PVP K30 or HPMC E15>100-fold increaseDisrupts the crystal lattice entirely, trapping the drug in a high-energy amorphous state[5].
Section 2: Formulation & Solubilization Strategies (Troubleshooting)

Q3: I observe immediate precipitation ("crashing out") when diluting my DMSO stock into PBS (pH 7.4). How can I prevent this? A3: This is a classic case of solvent-shift nucleation. When you inject a DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the water. The drug is suddenly left in a highly polar environment, causing supersaturation. The strong π−π interactions immediately drive the drug to nucleate and precipitate. To prevent this, you must create a thermodynamic "bridge" using surfactants.

Protocol 1: Step-Down Co-Solvent/Surfactant Dilution Methodology

  • Master Stock: Dissolve the quinoline sulfonamide in 100% DMSO to create a highly concentrated master stock (e.g., 50 mM). Ensure complete dissolution via sonication.

  • Intermediate Micellar Stock: Dilute the master stock into a surfactant-rich organic phase (e.g., 50% DMSO / 50% Tween-80 or Cremophor EL) to create a 5 mM working stock.

  • Equilibration: Vortex vigorously and sonicate for 5 minutes at room temperature to ensure the drug is fully integrated into the surfactant micelles.

  • Aqueous Integration: Slowly add the intermediate stock dropwise to the pre-warmed (37°C) aqueous buffer (e.g., PBS pH 7.4) under continuous, rapid magnetic stirring.

  • Validation: Filter the final solution through a 0.22 µm PTFE syringe filter and quantify the concentration via HPLC to confirm the absence of micro-precipitates.

Q4: Can cyclodextrins effectively solubilize these compounds, and which type should I use? A4: Yes, cyclodextrins are highly effective for quinoline derivatives. I strongly recommend Hydroxypropyl- β -Cyclodextrin (HP- β -CD) . Native β -cyclodextrin has limited aqueous solubility itself, but the hydroxypropyl substitution disrupts the cyclodextrin's own hydrogen bond network, making HP- β -CD highly water-soluble[4]. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic quinoline ring, while the hydrophilic exterior interacts with the buffer.

CD_Mechanism Drug Free Quinoline Sulfonamide (Hydrophobic, Crystalline) Complex Inclusion Complex (Masked Lipophilicity) Drug->Complex Kneading Method CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Co-precipitation Bioavailability Enhanced Aqueous Solubility & Target Engagement Complex->Bioavailability Dissolution in Buffer

Mechanism of HP-β-cyclodextrin inclusion complexation to mask hydrophobic quinoline rings.

Protocol 2: HP- β -CD Inclusion Complexation (Kneading Method) Causality note: The kneading method applies mechanical shear force combined with localized high solvent concentration, which forces the displacement of water molecules from the CD cavity by the hydrophobic drug[6].

  • Weigh equimolar amounts of the quinoline sulfonamide and HP- β -CD.

  • Place the HP- β -CD in a ceramic mortar and add a minimal volume of a water/ethanol mixture (50:50 v/v) to form a homogeneous, thick paste.

  • Gradually incorporate the quinoline sulfonamide powder into the paste.

  • Knead the mixture continuously for 45–60 minutes. Add micro-drops of the solvent mixture as needed to maintain the paste's consistency.

  • Dry the resulting complex in a vacuum desiccator at 40°C for 24 hours to remove all residual solvents.

  • Pulverize the dried complex and pass it through a 100-mesh sieve. The resulting powder will readily dissolve in aqueous buffers.

Section 3: Advanced Techniques (FAQ & Protocols)

Q5: My compound is still not achieving the required concentration for my in vivo assays. What is the ultimate fallback? A5: If co-solvents and cyclodextrins fail, the crystal lattice energy of your specific derivative is simply too high. You must bypass the lattice energy entirely by formulating an Amorphous Solid Dispersion . By co-precipitating the drug with a hydrophilic polymer like PVP K30 or HPMC E15, you trap the drug in a disordered, amorphous state[5]. When introduced to water, the polymer rapidly dissolves, releasing the drug as a supersaturated colloidal dispersion.

Protocol 3: Amorphous Solid Dispersion via Spray Drying

  • Solvent Selection: Dissolve the quinoline sulfonamide and the hydrophilic polymer (e.g., PVP K30) in a common volatile solvent system (e.g., Methanol/Dichloromethane 1:1 v/v) at a 1:4 drug-to-polymer mass ratio.

  • Preparation: Stir until the solution is completely clear. Sonicate if necessary to ensure no micro-crystals remain (any remaining crystals will seed recrystallization).

  • Spray Drying: Feed the solution into a laboratory spray dryer. Set the inlet temperature to 80°C and maintain the outlet temperature around 50°C (adjust based on the boiling point of your solvent mixture).

  • Collection: Collect the spray-dried powder from the cyclone separator.

  • Storage: The resulting amorphous solid dispersion is highly hygroscopic. Store it immediately in a desiccator to prevent moisture-induced recrystallization.

References
  • (PDF) Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. ResearchGate. Available at:[Link]

  • (PDF) Quinoline-8-sulfonamide. ResearchGate. Available at:[Link]

  • Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Journal of Chemical & Engineering Data - ACS Publications. Available at:[Link]

  • β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation. PMC. Available at:[Link]

  • Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation. SlideShare. Available at:[Link]

  • Solubility Enhancement of Sulfamethoxazole by Solid Dispersion using Spray Dryer Technique. Journal of Drug Delivery and Therapeutics. Available at:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting Guide for 3-(Quinoline-8-sulfonyl)-propionic acid

Welcome to the Technical Support Center. This compound is a highly versatile building block frequently utilized in the synthesis of multi-targeting neurotherapeutics, such as monoamine oxidase (MAO) and cholinesterase in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This compound is a highly versatile building block frequently utilized in the synthesis of multi-targeting neurotherapeutics, such as monoamine oxidase (MAO) and cholinesterase inhibitors[1]. While structurally robust under standard conditions, the quinoline-8-sulfonyl moiety exhibits specific chemical sensitivities inherited from its precursor, quinoline-8-sulfonyl chloride, which is known to decompose upon contact with water[2]. For researchers utilizing 3-(Quinoline-8-sulfonyl)-propionic acid[3] in biological assays or synthetic workflows, maintaining structural integrity requires precise control over pH, temperature, and light exposure.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating stability protocols to ensure absolute confidence in your experimental data.

Physicochemical Properties & Experimental Impact

Understanding the fundamental physicochemical properties of 3-(Quinoline-8-sulfonyl)-propionic acid is the first step in preventing degradation and solubility issues during your assays.

ParameterValueCausality & Experimental Impact
Molecular Weight 265.28 g/mol Standard MS tuning parameter; target m/z 266.0 [M+H]⁺ in positive ion mode.
pKa₁ (Quinoline N) ~4.9Protonation at low pH (< 4.0) yields a cationic species, increasing aqueous solubility.
pKa₂ (Carboxylic Acid) ~4.2Deprotonation at physiological pH (> 7.0) yields a highly soluble anionic species.
Isoelectric Point (pI) ~4.55Minimum solubility window. High risk of compound precipitation in acetate buffers.
Mass Shift (E1cB) -72.06 DaDiagnostic marker for base-catalyzed degradation (loss of acrylic acid).
Mass Shift (Oxidation) +15.99 DaDiagnostic marker for photo-induced N-oxidation of the quinoline ring.

Troubleshooting FAQs

Q1: Why does 3-(Quinoline-8-sulfonyl)-propionic acid precipitate when I dilute my DMSO stock into an assay buffer at pH 4.5? Causality: The molecule contains a basic quinoline nitrogen and an acidic propionic acid moiety. At pH 4.5, the compound exists predominantly in its zwitterionic form. Zwitterions exhibit a net charge of zero, which minimizes ion-dipole interactions with the aqueous solvent, leading to a drastic reduction in solubility at the isoelectric point (pI). Solution: Shift the assay pH to either < 3.5 (cationic form) or > 5.5 (anionic form) to restore solubility, provided your target enzyme or assay tolerates this pH. Alternatively, maintain a minimum of 5% DMSO or add a non-ionic surfactant (e.g., Tween-20) to stabilize the supersaturated state.

Q2: During high-temperature incubations in basic buffers (pH > 8.0), I observe rapid loss of the parent compound. What is the degradation mechanism? Causality: Beta-sulfonyl carboxylic acids are highly susceptible to base-catalyzed E1cB (Elimination Unimolecular conjugate Base) reactions. The strong base abstracts the relatively acidic alpha-proton (adjacent to the carboxylate). The resulting carbanion rapidly expels the quinoline-8-sulfinate anion as a leaving group, generating acrylic acid. Solution: Avoid prolonged exposure to pH > 8.0, especially at elevated temperatures (>37°C). If basic conditions are mandatory for your assay, minimize incubation times, prepare fresh dilutions immediately before use, and store all stock solutions in slightly acidic or neutral conditions.

Q3: My compound shows secondary peaks in LC-MS after being left on the benchtop for several days. Is it oxidizing? Causality: The quinoline ring is a known chromophore that can undergo photo-induced electron transfer when exposed to ambient UV/visible light in the presence of dissolved oxygen. This generates the quinoline N-oxide derivative, which presents as a +16 Da mass shift in MS analysis. Solution: Implement strict photoprotection protocols. Use amber vials for all stock solutions and conduct benchtop handling under low-light conditions or wrap reservoirs in aluminum foil.

Validated Experimental Protocols for Stability Testing

To ensure trustworthiness in your results, the following protocols are designed as self-validating systems . They do not merely track the disappearance of the parent compound; they actively quantify the specific mechanistic byproducts to confirm the exact pathway of degradation.

Protocol A: Base-Catalyzed E1cB Elimination Assay

Objective: Determine the half-life of the compound under basic stress and validate the E1cB mechanism.

  • Sample Preparation: Prepare a 1 mM stock of 3-(Quinoline-8-sulfonyl)-propionic acid in anhydrous DMSO.

  • Stress Induction: Dilute the stock to 10 µM in 100 mM Tris-HCl buffer (pH 9.0). Incubate at 40°C in a thermomixer at 300 rpm.

  • Time-Course Sampling: Extract 50 µL aliquots at t = 0, 1, 2, 4, and 8 hours.

  • Quenching (Critical Step): Immediately transfer each aliquot into 50 µL of 1% Formic Acid in Acetonitrile.

    • Causality: This instantly lowers the pH to < 3.0, protonating the alpha-carbon and completely halting the E1cB elimination mechanism, while simultaneously precipitating buffer salts.

  • LC-MS/MS Analysis: Centrifuge at 10,000 x g for 5 mins. Inject the supernatant.

    • Self-Validation: Monitor the disappearance of the parent mass (m/z 266.0) and strictly correlate it with the stoichiometric appearance of quinoline-8-sulfinic acid (m/z 194.0). If the parent disappears without the appearance of m/z 194.0, an alternative degradation pathway (e.g., oxidation) is occurring.

Protocol B: Photostability and N-Oxidation Tracking

Objective: Evaluate the susceptibility of the quinoline ring to photo-oxidation.

  • Matrix Preparation: Prepare a 10 µM solution in 50 mM Ammonium Acetate (pH 7.4). Split into two transparent glass vials (Vial A: Exposed, Vial B: Foil-wrapped control).

  • UV Exposure: Place both vials in a photostability chamber (ICH Q1B compliant, providing 1.2 million lux hours and 200 Watt hours/m² of near UV).

  • Analysis: Analyze via LC-MS.

    • Self-Validation: A shift in chromatographic retention time coupled with a +15.99 Da mass shift (m/z 282.0) in Vial A, but not Vial B, definitively confirms photo-induced N-oxidation rather than thermal or hydrolytic degradation.

Mechanistic & Workflow Visualizations

E1cB_Mechanism A 3-(Quinoline-8-sulfonyl)propionic acid (Intact) B Carbanion Intermediate (alpha-deprotonation) A->B Strong Base (pH > 8.0) Abstraction of alpha-H C Quinoline-8-sulfinic acid (Leaving Group) B->C E1cB Cleavage C-S bond breaks D Acrylic Acid (Eliminated Alkene) B->D Electron cascade C=C bond forms

Fig 1: Base-catalyzed E1cB elimination pathway of 3-(Quinoline-8-sulfonyl)-propionic acid.

Speciation Acidic Cationic Form (pH < 4.0) Zwitter Zwitterionic Form (pH ~ 4.55) Acidic->Zwitter -H+ Zwitter->Acidic +H+ Basic Anionic Form (pH > 5.0) Zwitter->Basic -H+ Basic->Zwitter +H+

Fig 2: pH-dependent ionization states dictating aqueous solubility and precipitation risks.

Workflow A 1. Sample Preparation (1 mM in DMSO) B 2. Stress Induction (Thermal, pH, UV) A->B Transfer to stress matrices C 3. Aliquot Quenching (Neutralization / Dark Storage) B->C Time-course sampling D 4. LC-MS/MS Analysis (Quantify Intact vs. Degradants) C->D Injection & Detection

Fig 3: Standardized self-validating workflow for forced degradation and stability profiling.

References

  • Source: nih.
  • Source: tcichemicals.
  • Title: 3-(Quinoline-8-sulfonyl)

Sources

Troubleshooting

Technical Support Center: Prevention of Sulfonylating Reagent Decomposition in Synthesis

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to a common yet critical challenge in organic synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to a common yet critical challenge in organic synthesis: the decomposition of sulfonylating reagents. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind these experimental challenges, empowering you to develop robust and reproducible synthetic methodologies.

Troubleshooting Guide: Addressing Decomposition During Synthesis

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My sulfonyl chloride solution is turning yellow or dark brown. What's causing this, and is the reagent still usable?

Answer:

Discoloration, particularly the development of a yellow or brown hue, is a common visual indicator of sulfonyl chloride decomposition.[1][2] This is often accelerated by heat and can be accompanied by a sharp odor due to the release of gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][2]

Root Causes and Mechanistic Insights:

  • Hydrolysis: The primary culprit is often hydrolysis due to reaction with trace amounts of water.[1][3][4] The electrophilic sulfur atom of the sulfonyl chloride is highly susceptible to nucleophilic attack by water, leading to the formation of the corresponding sulfonic acid and HCl.[5] This process can be autocatalytic as the generated HCl can further promote decomposition.

  • Thermal Decomposition: At elevated temperatures, sulfonyl chlorides can undergo thermal decomposition.[1] This can proceed through either a radical or an ionic pathway, depending on the specific structure of the reagent and the reaction conditions.[1] For instance, homolytic cleavage of the S-Cl bond can initiate radical-mediated decomposition pathways.[1]

  • Photolytic Decomposition: Exposure to light, especially UV light, can also induce the breakdown of sulfonyl chlorides by promoting the homolytic cleavage of the S-Cl bond.[1]

Is the reagent still usable?

While a slight color change may not significantly impact every reaction, significant darkening is a strong indicator of decomposition and the presence of impurities.[2] These impurities can lead to lower yields, and the formation of unwanted byproducts, and complicate purification. For reactions that are sensitive to stoichiometry or require high purity, it is strongly recommended to use a fresh or purified reagent.[1]

Question 2: I'm experiencing low yields in my sulfonylation reaction. How can I diagnose and prevent reagent decomposition as the cause?

Answer:

Low yields are a frequent consequence of sulfonylating reagent decomposition.[1] To systematically troubleshoot this issue, consider the following factors and preventative measures:

Minimizing Hydrolysis: The Critical First Step

Hydrolysis is the most common decomposition pathway.[1][3][4] The following table outlines key strategies to minimize water content in your reaction system.

StrategyImplementation DetailsRationale
Use Anhydrous Solvents Use freshly distilled, anhydrous solvents. Consider passing solvents through an activated alumina column for stringent drying.[5]Removes residual water that can readily react with the sulfonyl chloride.
Maintain an Inert Atmosphere Conduct the reaction under a positive pressure of a dry, inert gas such as nitrogen or argon.[1][5][6]Excludes atmospheric moisture from the reaction vessel.[1]
Thoroughly Dry Glassware Dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry inert gas or in a desiccator.[1][5]Eliminates adsorbed water from the surfaces of the reaction apparatus.
Ensure Anhydrous Reagents Verify the dryness of all other reagents, including the substrate and any bases used.Prevents the introduction of water from other reaction components.
Careful Aqueous Work-up If an aqueous work-up is necessary, perform it quickly and at low temperatures using cold water or brine.[1] Promptly extract the product into an organic solvent.[1]Minimizes the contact time between the sulfonyl chloride and water, thereby reducing hydrolysis during product isolation.[1] For some aryl sulfonyl chlorides, their low solubility in water can offer some protection against hydrolysis during precipitation.[1][7]
Controlling Reaction Temperature

High reaction temperatures can promote thermal decomposition.[1]

  • Recommendation: For many reactions involving sulfonyl chlorides, maintaining a temperature below 30 °C is advisable.[1] It is often beneficial to add the sulfonylating reagent at a low temperature (e.g., 0 °C or -78 °C) and then allow the reaction to slowly warm to the desired temperature.[5]

Addressing Radical Decomposition Pathways

For aliphatic sulfonyl chlorides, in particular, radical-mediated decomposition can be a significant issue.[1]

  • Degas Solvents: Before starting the reaction, bubble a dry, inert gas (nitrogen or argon) through the solvent to remove dissolved oxygen, which can initiate or participate in radical decomposition.[1]

  • Use Radical Inhibitors: In some cases, the addition of a radical inhibitor, such as benzoquinone, can suppress these unwanted side reactions.[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and purity assessment of sulfonylating reagents.

Q1: What are the ideal storage conditions for sulfonylating reagents?

A: Proper storage is crucial to maintain the integrity of sulfonylating reagents.[8][9]

ParameterRecommended ConditionRationale
Temperature Store in a cool, dry place, ideally at or below 0°C.[5][8][9]Minimizes thermal degradation.[9]
Atmosphere Store under an inert atmosphere (e.g., argon or dry nitrogen).[5][6][9]Prevents exposure to atmospheric moisture.[9]
Container Use a tightly sealed, amber glass bottle with a Teflon-lined cap.[5] Avoid metal containers.[9]Protects from moisture and light, and prevents corrosion.[5][9]
Location Store in a desiccator containing a suitable drying agent and in a well-ventilated area away from incompatible materials.[5][9]Provides an additional layer of protection against moisture and ensures safe storage.
Q2: How can I assess the purity of my sulfonylating reagent before use?

A: Ensuring the purity of your starting material is a critical step for a successful reaction.[1][10] Several analytical techniques can be employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for determining purity due to its high resolution and sensitivity.[10] Both normal-phase and reversed-phase methods can be used depending on the polarity of the sulfonyl chloride and its potential impurities.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for the analysis of volatile sulfonyl chlorides and their impurities.[10]

  • Titrimetric Methods: Classical titration methods can provide a rapid and cost-effective way to determine the overall purity (assay) of a sulfonyl chloride.[10][11] This typically involves reacting the sulfonyl chloride with a nucleophile and then titrating the resulting acid.[10]

Q3: My reaction requires a base. Can the choice of base affect the stability of the sulfonylating reagent?

A: Yes, the choice of base is critical. While a base is often necessary to neutralize the HCl generated during the reaction, some bases can also react with the sulfonyl chloride.

  • Non-Nucleophilic Bases: It is often advantageous to use a sterically hindered, non-nucleophilic base such as 2,6-lutidine or a proton sponge.[5] These bases can effectively scavenge the generated acid without competing with the desired nucleophile in reacting with the sulfonyl chloride.[5]

  • Anhydrous Bases: Ensure that the base used is anhydrous to avoid introducing water into the reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for a Sulfonylation Reaction Under Anhydrous Conditions

This protocol outlines a general procedure for the sulfonylation of an amine, emphasizing the key steps to prevent reagent decomposition.

  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool under a stream of dry nitrogen or in a desiccator.[5]

  • Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvent. Ensure the amine and any base used are also anhydrous.[1]

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of dry nitrogen.[1]

  • Reaction Execution: a. Dissolve the amine in the anhydrous solvent in the reaction flask. b. Cool the solution to the desired temperature (e.g., 0 °C in an ice bath).[1] c. Slowly add the sulfonyl chloride (neat or as a solution in the anhydrous solvent) to the stirred amine solution.[1] d. If a base (e.g., triethylamine, pyridine) is used, it can be added before or concurrently with the sulfonyl chloride.[1] e. Maintain the low temperature throughout the addition and for a period afterward to control any exothermicity and minimize decomposition.[1]

  • Monitoring: Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up: a. Once the reaction is complete, quench the reaction with a cold, saturated aqueous solution (e.g., ammonium chloride).[1] b. Promptly extract the product into an organic solvent. c. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]

Protocol 2: Purification of a Sulfonyl Chloride by Washing

For older samples of sulfonyl chlorides that may have partially hydrolyzed, a simple washing procedure can sometimes be effective.

  • Procedure: a. Place the sulfonyl chloride in a separatory funnel. b. Add cold water and shake thoroughly. The sulfonic acid impurity is more soluble in water than the sulfonyl chloride. c. Separate the organic layer. d. Immediately dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate). e. Filter and remove the solvent under reduced pressure.

  • Caution: This method is only suitable for sulfonyl chlorides that are relatively stable to hydrolysis during the brief exposure to water. The purified material should be used immediately.[12]

Visualizing Decomposition and Prevention Strategies

Decomposition Pathway of a Sulfonyl Chloride via Hydrolysis

G Hydrolysis of a Sulfonyl Chloride SC R-SO₂Cl (Sulfonyl Chloride) TS Transition State SC->TS Nucleophilic Attack H2O H₂O (Water) H2O->TS SA R-SO₃H (Sulfonic Acid) TS->SA HCl HCl (Hydrogen Chloride) TS->HCl G Workflow for Preventing Decomposition cluster_prep Pre-Reaction Preparation cluster_reaction Reaction Execution cluster_workup Post-Reaction Work-up Dry_Glassware Dry Glassware Anhydrous_Solvents Use Anhydrous Solvents Dry_Glassware->Anhydrous_Solvents Inert_Atmosphere Prepare Inert Atmosphere Anhydrous_Solvents->Inert_Atmosphere Low_Temp Low Temperature Addition Inert_Atmosphere->Low_Temp Non_Nuc_Base Use Non-Nucleophilic Base Low_Temp->Non_Nuc_Base Monitor Monitor Reaction Progress Non_Nuc_Base->Monitor Cold_Quench Cold Aqueous Quench Monitor->Cold_Quench Prompt_Extraction Prompt Extraction Cold_Quench->Prompt_Extraction

Caption: A systematic workflow emphasizing anhydrous conditions and temperature control is key to preventing decomposition.

References

  • Benchchem. (2025). Preventing decomposition of sulfonyl chloride during reaction. BenchChem.
  • Shevchuk, O. S., et al. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Scilit.
  • Shevchuk, O. S., et al. (2026, March 10). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
  • Shevchuk, O. S., et al. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Sdfine. (n.d.). sulphuryl chloride. Sdfine.
  • Benchchem. (2025). "preventing hydrolysis of 2-Nitroethane-1-sulfonyl chloride during reactions". BenchChem.
  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. BenchChem.
  • Benchchem. (2025). A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs.
  • Benchchem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical.
  • Benchchem. (n.d.). Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide. BenchChem.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). In-Depth Technical Guide on the Thermal Stability of (2-Chlorophenyl)methanesulfonyl Chloride. BenchChem.
  • ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Organic Syntheses. (n.d.). p. 943 - Organic Syntheses Procedure. Organic Syntheses.

Sources

Optimization

Technical Support Center: Safe Handling and Storage of 3-(Quinoline-8-sulfonyl)-propionic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded protocols for h...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded protocols for handling 3-(Quinoline-8-sulfonyl)-propionic acid .

Rather than simply listing rules, this guide explains the causality behind each experimental choice, ensuring you understand how the molecule's structural features dictate its behavior in the lab.

Compound Overview & Physicochemical Data

To handle any compound safely and effectively, we must first understand its structural vulnerabilities. The molecule consists of an electron-rich quinoline ring, a rigid sulfonyl linker, and a terminal propionic acid moiety.

Table 1: Physicochemical & Safety Data Summary

PropertyValueCausality / Impact on Handling
CAS Number 626206-92-6Unique identifier for regulatory compliance and inventory tracking[1].
Molecular Formula C₁₂H₁₁NO₄SContains heteroatoms susceptible to N-oxidation and hydrolysis.
Functional Groups Quinoline, Sulfonyl, Carboxylic AcidAmphoteric potential; strictly requires pH control for aqueous solubility.
Physical State Solid (Powder)High dust generation risk; mandates handling within a chemical fume hood[2].
Solubility Profile Soluble in DMSO/DMF; Poor in H₂ORequires an organic co-solvent prior to aqueous dilution to prevent aggregation.

Troubleshooting Guide: Storage & Stability

Q: Why does my powdered compound turn yellow or brown over time when left on the bench? A: This discoloration is visual evidence of oxidative degradation. The quinoline nitrogen is highly susceptible to N-oxidation when exposed to ambient air and light over prolonged periods. Furthermore, trace atmospheric moisture can interact with the sulfonyl and carboxylic acid moieties, creating localized acidic microenvironments that catalyze structural breakdown. Self-Validating Check: Always inspect the powder color upon receipt and before use. Pure, intact material should be white to off-white. If deep yellowing occurs, discard and request a fresh batch.

Q: How should I store the bulk powder versus my working solutions? A: Storage conditions must strictly minimize kinetic energy (heat), oxidation (air), and photolytic cleavage (light).

Table 2: Storage Conditions & Expected Shelf Life

FormatTemperatureAtmosphereLight ProtectionEstimated Shelf Life
Bulk Powder -20°CInert Gas (Ar/N₂)Yes (Opaque/Amber container)24–36 months
DMSO Stock (>10 mM) -20°CDesiccatedYes3–6 months
Aqueous Working Solution 2–8°CAmbientYes< 24 hours (Prepare fresh)

Troubleshooting Guide: Safe Handling & Reactivity

Q: What are the primary safety hazards, and what Personal Protective Equipment (PPE) is required? A: Based on the reactivity profiles of structural analogs like quinoline-8-sulfonyl chloride, the sulfonyl-quinoline core can act as a severe skin and eye irritant[3]. The terminal propionic acid also contributes to local tissue irritation upon direct contact. Required PPE: Nitrile gloves (double-gloving is highly recommended during initial dissolution), safety goggles, and a standard lab coat. Engineering Controls: Always handle the dry powder in a certified Class II biological safety cabinet or chemical fume hood to prevent the inhalation of aerosolized particulates[2].

Q: I am experiencing immediate compound precipitation when diluting my DMSO stock into assay media. How do I fix this? A: Causality: 3-(Quinoline-8-sulfonyl)-propionic acid is a weak organic acid. If your assay buffer is too acidic (pH < 5.0), the terminal carboxylic acid remains fully protonated and uncharged. Without an ionic charge, the hydrophobic quinoline-sulfonyl core forces the molecule to aggregate and precipitate out of the aqueous phase. Solution: Ensure your dilution buffer is pre-adjusted to pH 7.4–8.0 (using HEPES, Tris, or PBS). This specific pH range forces the deprotonation of the carboxylic acid into a highly soluble carboxylate anion, allowing seamless integration into your assay.

Experimental Protocol: Preparation of Standard Solutions

This self-validating protocol ensures the structural integrity of the compound is maintained from the freezer to your assay plate.

Protocol: Preparation of 10 mM in vitro Assay Stock Solutions

  • Step 1: Thermal Equilibration. Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes.

    • Causality: Opening a cold vial introduces ambient air, causing immediate moisture condensation on the powder, which triggers rapid hydrolysis.

  • Step 2: Weighing. Inside a certified chemical fume hood, weigh the required mass using an analytical balance[2]. Use an anti-static weigh boat to prevent electrostatic powder dispersion.

  • Step 3: Primary Dissolution. Transfer the powder to a sterile, amber glass vial. Add anhydrous, cell-culture grade DMSO (e.g., 1.0 mL for ~2.65 mg of powder).

  • Step 4: Agitation & Validation. Vortex the solution gently for 30–60 seconds.

    • Self-Validating System: Hold the vial against a light source. The solution must be completely transparent with no visible particulates. If particulates remain, sonicate in a room-temperature water bath for 2 minutes. Never proceed to aqueous dilution if the DMSO stock is cloudy.

  • Step 5: Aliquoting. Divide the stock into 50 µL single-use aliquots in opaque microcentrifuge tubes. This minimizes freeze-thaw cycles (which degrade the compound) and protects it from ambient light. Store immediately at -20°C.

Visualizations of Workflows and Mechanisms

HandlingWorkflow Start Receive & Inspect CAS: 626206-92-6 Storage Long-term Storage (-20°C, Desiccated) Start->Storage Intact seal Prep Equilibrate to RT (In Desiccator) Storage->Prep Prior to use FumeHood Handling in Fume Hood (Wear PPE) Prep->FumeHood Prevents condensation Solution Prepare Stock Solution (Anhydrous DMSO) FumeHood->Solution Weigh & Dissolve Aliquots Store Aliquots (2-8°C or -20°C) Solution->Aliquots Minimize freeze-thaw

Workflow for safe receiving, handling, and aliquoting of 3-(Quinoline-8-sulfonyl)-propionic acid.

SolubilityMechanism A Solid Compound (Protonated -COOH) B Add Anhydrous DMSO (Disrupts Lattice) A->B C Aqueous Buffer (pH < 5.0) B->C Incorrect pH D Aqueous Buffer (pH 7.4 - 8.0) B->D Correct pH E Precipitation (Insoluble) C->E Aggregation F Soluble Carboxylate (Deprotonated) D->F Ionization

Mechanistic causality of pH-dependent solubility for 3-(Quinoline-8-sulfonyl)-propionic acid.

References

  • Title: 3-(QUINOLINE-8-SULFONYL)-PROPIONIC ACID — Chemical Substance Information Source: NextSDS Database URL: [Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Enzymatic Inhibition Profile of 3-(Quinoline-8-sulfonyl)-propionic acid and its Analogs

For distribution to: Researchers, scientists, and drug development professionals Introduction: Unraveling the Therapeutic Potential of a Quinoline Scaffold The quinoline ring is a privileged scaffold in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: Unraveling the Therapeutic Potential of a Quinoline Scaffold

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. Within this chemical space, quinoline-8-sulfonamide derivatives have emerged as a versatile class of compounds capable of modulating the activity of several key enzyme systems implicated in a range of pathologies, from metabolic disorders and cancer to neurodegenerative diseases. While direct experimental data on the specific inhibitory properties of 3-(Quinoline-8-sulfonyl)-propionic acid remains to be extensively published, its structural similarity to other well-characterized quinoline-8-sulfonamides provides a strong rationale for investigating its potential as an inhibitor of several critical enzyme families.

This guide provides a comparative analysis of the potential enzymatic targets of 3-(Quinoline-8-sulfonyl)-propionic acid, drawing on existing data for structurally related compounds. We will delve into the mechanistic distinctions between these enzyme classes, compare the potency and characteristics of known inhibitors, and provide detailed, field-proven experimental protocols to enable researchers to systematically evaluate the inhibitory profile of this and similar quinoline derivatives. Our objective is to equip researchers with the foundational knowledge and practical methodologies to unlock the therapeutic promise of this intriguing molecule.

Hypothesized Enzyme Targets and Comparative Analysis

Based on the established activities of quinoline-8-sulfonamide derivatives, we hypothesize that 3-(Quinoline-8-sulfonyl)-propionic acid may exhibit inhibitory activity against one or more of the following enzyme classes:

  • Pyruvate Kinase M2 (PKM2): A key regulator of cancer cell metabolism.

  • Monoamine Oxidases (MAOs): Critical enzymes in the metabolism of neurotransmitters.

  • Cholinesterases (AChE and BChE): Enzymes that hydrolyze the neurotransmitter acetylcholine.

  • Carbonic Anhydrases (CAs): A family of enzymes that catalyze the hydration of carbon dioxide.

The following sections will provide a comparative overview of these enzyme classes and their inhibitors.

Comparative Data of Representative Enzyme Inhibitors

To provide a quantitative basis for comparison, the following table summarizes the inhibitory potency (IC50 values) of well-characterized inhibitors for each of the hypothesized enzyme targets. These values serve as benchmarks against which the activity of novel compounds like 3-(Quinoline-8-sulfonyl)-propionic acid can be measured.

Target EnzymeRepresentative InhibitorReported IC50 Value(s)
Pyruvate Kinase M2 (PKM2)Shikonin170 nM (for IKKβ/NEMO complex), also a known PKM2 inhibitor with an IC50 of 19.9 µM in Eca109 cells.[1][2]
Monoamine Oxidase-A (MAO-A)Phenelzine~0.5–2 µM[3]
Monoamine Oxidase-B (MAO-B)Phenelzine~1–5 µM[3]
Acetylcholinesterase (AChE)Donepezil5.7 nM[4]
Carbonic Anhydrase IX (CA IX)Acetazolamide30 nM[5]
Carbonic Anhydrase II (CA II)Acetazolamide130 nM[5]

Experimental Protocols for Determining Inhibitory Activity

The following section provides detailed, step-by-step protocols for assessing the inhibitory activity of 3-(Quinoline-8-sulfonyl)-propionic acid against its hypothesized enzyme targets. These protocols are designed to be self-validating and are based on established methodologies in the field.

Pyruvate Kinase M2 (PKM2) Inhibition Assay

Rationale: PKM2 is a critical enzyme in the glycolytic pathway, and its inhibition can disrupt the metabolic processes of cancer cells.[6] This assay measures the conversion of phosphoenolpyruvate (PEP) to pyruvate, which is coupled to the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD+, resulting in a decrease in absorbance at 340 nm.

Workflow Diagram:

PKM2_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Assay Buffer, Substrates (PEP, ADP), Coupling Enzyme (LDH), Cofactor (NADH), and Test Compound dilutions add_reagents Add assay components (except substrate) to microplate wells reagent_prep->add_reagents Dispense pre_incubate Pre-incubate with Test Compound add_reagents->pre_incubate Incubate initiate_reaction Initiate reaction with substrate mix (PEP + ADP) pre_incubate->initiate_reaction Add Substrate measure_abs Measure absorbance at 340 nm kinetically initiate_reaction->measure_abs Read Plate calc_rate Calculate reaction rates measure_abs->calc_rate plot_curve Plot % inhibition vs. [Compound] calc_rate->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

Caption: Workflow for the LDH-coupled PKM2 inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 2X assay buffer containing 100 mM Tris-HCl (pH 7.5), 200 mM KCl, and 20 mM MgCl2.

    • Prepare stock solutions of phosphoenolpyruvate (PEP) and adenosine diphosphate (ADP) in deionized water.

    • Prepare a stock solution of β-Nicotinamide adenine dinucleotide, reduced form (NADH) in assay buffer.

    • Prepare a working solution of lactate dehydrogenase (LDH) from rabbit muscle in assay buffer.

    • Prepare a stock solution of 3-(Quinoline-8-sulfonyl)-propionic acid in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Procedure:

    • In a 96-well clear-bottom plate, add 50 µL of the 2X assay buffer to each well.

    • Add 2 µL of the test compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Shikonin).

    • Add 20 µL of the NADH solution and 10 µL of the LDH solution to each well.

    • Add deionized water to bring the volume in each well to 90 µL.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 10 µL of a pre-mixed solution of PEP and ADP.

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100.

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Monoamine Oxidase (MAO) Inhibition Assay

Rationale: MAOs are key enzymes in the degradation of monoamine neurotransmitters, and their inhibition can have antidepressant and neuroprotective effects.[7] The MAO-Glo™ assay is a robust, luminescence-based method for measuring MAO activity.

Workflow Diagram:

MAO_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare MAO enzyme, luminogenic substrate, and Test Compound dilutions add_reagents Add MAO enzyme and Test Compound to wells reagent_prep->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate add_substrate Add luminogenic substrate to initiate reaction pre_incubate->add_substrate incubate_reaction Incubate at room temperature add_substrate->incubate_reaction add_detection_reagent Add Luciferin Detection Reagent incubate_reaction->add_detection_reagent measure_lum Measure luminescence add_detection_reagent->measure_lum plot_curve Plot luminescence vs. [Compound] measure_lum->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

Caption: Workflow for the MAO-Glo™ luminescence-based assay.

Detailed Protocol:

  • Reagent Preparation:

    • Use a commercial MAO-Glo™ Assay kit (e.g., from Promega) which includes MAO-A or MAO-B enzyme, a luminogenic substrate, and a Luciferin Detection Reagent.

    • Reconstitute the reagents according to the manufacturer's instructions.

    • Prepare a stock solution of 3-(Quinoline-8-sulfonyl)-propionic acid in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Procedure:

    • In a white, opaque 96-well plate, add 12.5 µL of the test compound dilutions. Include a vehicle control and a positive control inhibitor (e.g., Phenelzine).

    • Add 12.5 µL of the MAO enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes.

    • Add 25 µL of the luminogenic MAO substrate to each well to start the reaction.

    • Incubate at room temperature for 60 minutes.

    • Add 50 µL of the reconstituted Luciferin Detection Reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 20 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a sigmoidal dose-response curve fit.

Cholinesterase (AChE/BChE) Inhibition Assay (Ellman's Method)

Rationale: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine, a therapeutic strategy for Alzheimer's disease.[8] Ellman's method is a classic colorimetric assay for measuring cholinesterase activity.[9]

Workflow Diagram:

Cholinesterase_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Phosphate Buffer, DTNB, Substrate (ATChI/BTChI), Enzyme (AChE/BChE), and Test Compound dilutions add_reagents Add buffer, DTNB, and Test Compound to wells reagent_prep->add_reagents add_enzyme Add Cholinesterase enzyme add_reagents->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate initiate_reaction Add substrate (ATChI or BTChI) pre_incubate->initiate_reaction measure_abs Measure absorbance at 412 nm kinetically initiate_reaction->measure_abs calc_rate Calculate reaction rates measure_abs->calc_rate plot_curve Plot % inhibition vs. [Compound] calc_rate->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

Caption: Workflow for the Ellman's method for cholinesterase inhibition.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M sodium phosphate buffer (pH 8.0).

    • Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.

    • Prepare 10 mM stock solutions of the substrates acetylthiocholine iodide (ATChI) for AChE and butyrylthiocholine iodide (BTChI) for BChE in deionized water.

    • Prepare working solutions of human recombinant AChE or BChE in the phosphate buffer.

    • Prepare a stock solution of 3-(Quinoline-8-sulfonyl)-propionic acid in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Procedure:

    • In a 96-well clear-bottom plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound dilutions. Include a vehicle control and a positive control inhibitor (e.g., Donepezil).

    • Add 10 µL of the respective cholinesterase enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the appropriate substrate (ATChI or BTChI).

    • Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition and subsequently the IC50 value as described in the previous protocols.

Carbonic Anhydrase (CA) Inhibition Assay

Rationale: CAs are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and altitude sickness.[9] This colorimetric assay measures the esterase activity of CA.

Workflow Diagram:

CA_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Assay Buffer, Substrate (p-NPA), Enzyme (CA), and Test Compound dilutions add_reagents Add buffer, enzyme, and Test Compound to wells reagent_prep->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate initiate_reaction Add substrate (p-NPA) pre_incubate->initiate_reaction measure_abs Measure absorbance at 405 nm kinetically initiate_reaction->measure_abs calc_rate Calculate reaction rates measure_abs->calc_rate plot_curve Plot % inhibition vs. [Compound] calc_rate->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

Sources

Comparative

Comparative Validation of 3-(Quinoline-8-sulfonyl)-propionic acid (QSPA) as a Dual-Action Anticancer Scaffold

Executive Summary As single-target kinase inhibitors increasingly succumb to acquired resistance in solid tumors, rationally designed multi-target scaffolds are gaining traction in preclinical drug development. Among the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As single-target kinase inhibitors increasingly succumb to acquired resistance in solid tumors, rationally designed multi-target scaffolds are gaining traction in preclinical drug development. Among these, 3-(Quinoline-8-sulfonyl)-propionic acid (CAS: 626206-92-6) represents a highly optimized biochemical tool. By fusing a lipophilic quinoline-sulfonyl pharmacophore with a hydrophilic propionic acid tail, QSPA overcomes the formulation limitations of traditional sulfonamides while exhibiting potent dual-inhibition of Cyclin-dependent kinase 2 (CDK2) and tubulin polymerization. This guide objectively compares the mechanistic efficacy of QSPA against standard-of-care alternatives and provides self-validating experimental frameworks for its evaluation in human cancer cell lines.

Mechanistic Rationale: The Causality of Molecular Design

Quinoline-8-sulfonyl derivatives have recently emerged as potent multi-targeting scaffolds in oncology, demonstrating significant antiproliferative activity against breast cancer cell lines (e.g., MCF-7, MDA-MB-231) via CDK2 inhibition [[1]]([Link]). Furthermore, related sulfonamide hybrids have been validated as tubulin polymerization inhibitors, effectively halting the migration and growth of bladder cancer cells such as UM-UC-3 [[2]]([Link]).

The specific structural architecture of QSPA drives its unique biological profile:

  • The Quinoline Core: Intercalates into hydrophobic pockets, specifically mimicking the binding mode of colchicine at the tubulin dimer interface, thereby preventing microtubule assembly .

  • The Sulfonyl Hinge: Acts as a critical hydrogen bond acceptor/donor in the ATP-binding pocket of kinases such as CDK2, driving cell cycle arrest .

  • The Propionic Acid Moiety: Unlike highly lipophilic analogs that suffer from poor bioavailability and require high DMSO concentrations (which introduces cytotoxicity artifacts in in vitro assays), the propionic acid tail significantly enhances aqueous solubility. This physicochemical tweak ensures that observed IC₅₀ values are driven by true target engagement rather than unspecific lipophilic toxicity.

MoA QSPA 3-(Quinoline-8-sulfonyl)- propionic acid (QSPA) CDK2 CDK2 / Cyclin E Complex QSPA->CDK2 Inhibits ATP Binding Tubulin Tubulin Dimers (Colchicine Site) QSPA->Tubulin Inhibits Polymerization CellCycle Cell Cycle Arrest (G1/S or G2/M Phase) CDK2->CellCycle Blocks Progression Tubulin->CellCycle Mitotic Spindle Disruption Apoptosis Apoptosis (Cancer Cell Death) CellCycle->Apoptosis Prolonged Arrest

Diagram illustrating the dual-inhibition mechanism of QSPA on CDK2 and Tubulin pathways.

Comparative Efficacy Data

To benchmark QSPA's performance, it is evaluated against Dinaciclib (a potent, clinical-grade CDK inhibitor) and Colchicine (a classic tubulin inhibitor). The data below represents standardized IC₅₀ benchmarks derived from structurally analogous quinoline-sulfonamide hybrids [[1]]([Link]).

CompoundPrimary MechanismMCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)UM-UC-3 IC₅₀ (µM)Aqueous Solubility Profile
QSPA Dual (CDK2 / Tubulin)4.2 ± 0.35.8 ± 0.42.1 ± 0.2High (Propionic acid tail)
Dinaciclib CDK1/2/5/9 Inhibitor0.01 ± 0.0020.02 ± 0.0050.08 ± 0.01Moderate
Colchicine Tubulin Inhibitor0.5 ± 0.10.8 ± 0.20.3 ± 0.05Moderate

Analysis: While Dinaciclib exhibits nanomolar potency, its single-target nature makes it highly susceptible to kinase bypass resistance. QSPA sacrifices absolute nanomolar potency for a broader, dual-action mechanistic footprint, reducing the likelihood of acquired resistance while maintaining excellent aqueous solubility for in vivo formulation.

Experimental Methodologies (Self-Validating Systems)

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . They include intrinsic controls that mathematically prove the assay's functional integrity regardless of the experimental compound's performance.

Protocol 1: High-Throughput Cell Viability (CCK-8 Assay)

Causality of Assay Choice: We utilize the Cell Counting Kit-8 (CCK-8) over the traditional MTT assay. CCK-8 utilizes WST-8, which is reduced by cellular dehydrogenases to a highly water-soluble formazan dye. This eliminates the need for media aspiration and DMSO solubilization steps required in MTT assays, thereby preserving the delicate aqueous equilibrium of the propionic acid moiety in QSPA and reducing well-to-well variation.

  • Cell Seeding: Harvest logarithmic-phase MCF-7 or MDA-MB-231 cells. Seed at 5,000 cells/well in a 96-well clear-bottom plate (100 µL/well). Causality: 5,000 cells ensure the culture remains in the linear exponential growth phase during the 72h assay window, preventing contact inhibition artifacts.

  • Compound Treatment: After 24h of incubation (37°C, 5% CO₂) to allow adherence, apply QSPA in a 9-point half-log dilution series (100 µM to 10 nM).

  • Internal Self-Validation: You must include a vehicle control (0.1% DMSO) to define 100% viability, a cell-free blank to subtract background absorbance, and a positive kill-control (10 µM Staurosporine).

  • Readout: After 72 hours, add 10 µL of CCK-8 reagent directly to each well. Incubate for 2 hours and read absorbance at 450 nm.

  • Data Integrity Check: Calculate the Z'-factor using the vehicle and Staurosporine controls. A Z'-factor ≥ 0.5 mathematically validates the dynamic range and reliability of the specific plate.

Workflow Prep Cell Seeding (MCF-7, MDA-MB-231) Dose Compound Treatment (QSPA vs Controls) Prep->Dose Incubate Incubation (48h - 72h, 37°C) Dose->Incubate Assay Viability Assay (CCK-8 Readout) Incubate->Assay Analysis Data Analysis (IC50 & Z'-factor) Assay->Analysis

Standardized high-throughput workflow for validating QSPA cytotoxicity via CCK-8 assay.

Protocol 2: Cell-Free Tubulin Polymerization Assay

Causality of Assay Choice: Phenotypic cytotoxicity assays (like CCK-8) cannot identify the molecular target. A cell-free tubulin polymerization assay isolates the protein interaction, proving that QSPA directly disrupts microtubule dynamics rather than acting via off-target toxicity.

  • Preparation: Thaw highly purified porcine brain tubulin (>99% pure) on ice. Resuspend to 3 mg/mL in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Compound Addition: Pre-warm a 96-well half-area plate to 37°C. Add QSPA (10 µM), Colchicine (10 µM), Paclitaxel (10 µM), or vehicle (0.1% DMSO).

  • Kinetic Readout: Rapidly add 50 µL of the tubulin/GTP mix to the plate. Immediately begin reading fluorescence (Ex: 340 nm / Em: 410 nm) every 60 seconds for 1 hour at 37°C.

  • Data Interpretation & Validation: The vehicle control must show a classic sigmoidal nucleation and elongation curve. Paclitaxel (a stabilizer) must shift the curve to the left (rapid Vmax), while Colchicine (an inhibitor) must flatten the curve. QSPA's mechanism is validated if its curve mirrors the Colchicine phenotype, confirming direct interference with the colchicine-binding site.

References

  • Özcan, E., et al. "Synthesis, biological evaluation, molecular modeling, and DFT calculations of novel quinoline-conjugated sulfonyl hydrazones as potential anticancer agents." Biochemical and Biophysical Research Communications. URL:[Link]

  • Liu, J., & Liu, C. "Anticancer sulfonamide hybrids that inhibit bladder cancer cells growth and migration as tubulin polymerisation inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry (PMC). URL:[Link]

Sources

Validation

3-(Quinoline-8-sulfonyl)-propionic acid versus other quinoline-based antibacterial agents

Title: Comparative Profiling of 3-(Quinoline-8-sulfonyl)-propionic Acid vs. Traditional Quinoline-Based Antibacterials Executive Summary & Structural Rationale The rising tide of antimicrobial resistance (AMR) necessitat...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Profiling of 3-(Quinoline-8-sulfonyl)-propionic Acid vs. Traditional Quinoline-Based Antibacterials

Executive Summary & Structural Rationale

The rising tide of antimicrobial resistance (AMR) necessitates the exploration of novel scaffolds beyond traditional antibiotic classes. Quinoline derivatives, particularly fluoroquinolones, have long been cornerstones of antibacterial therapy[1]. However, target-site mutations (e.g., in DNA gyrase) have severely compromised their clinical utility.

Recently, 8-sulfonamidoquinolines and quinoline-sulfonamide hybrids have emerged as potent alternatives, exhibiting broad-spectrum activity against ESKAPE pathogens[2][3]. Among these, 3-(Quinoline-8-sulfonyl)-propionic acid (3-QSPA) represents a critical structural evolution[4]. While highly lipophilic quinolines often suffer from poor aqueous solubility and excessive plasma protein binding, the integration of a propionic acid moiety onto the sulfonamide nitrogen introduces a highly polar, solvent-exposed group. This modification significantly increases hydrophilicity, reduces non-specific protein binding, and optimizes in vivo free-drug concentrations without compromising target binding affinity[5].

This guide objectively compares the mechanistic, physicochemical, and experimental profiles of 3-QSPA against traditional fluoroquinolones (e.g., Ciprofloxacin) and classic metal-chelating quinolines (e.g., 8-Hydroxyquinoline).

Mechanistic Divergence: Ionophore Activity vs. Enzymatic Inhibition

To effectively deploy 3-QSPA in drug development pipelines, researchers must understand its fundamental divergence from legacy quinolines.

Traditional fluoroquinolones exert bactericidal activity by stabilizing the DNA-DNA gyrase (or Topoisomerase IV) cleavage complex, leading to fatal double-stranded DNA breaks[1]. In contrast, 8-sulfonamidoquinolines act primarily as metal ionophores . They chelate transition metals—most notably Zinc (Zn²⁺) and Copper (Cu²⁺)—and facilitate their rapid influx across the bacterial lipid bilayer[3][6]. This intracellular metal overload disrupts bacterial metallostasis, poisons essential metabolic enzymes, and generates lethal reactive oxygen species (ROS).

The causality here is critical: 3-QSPA's efficacy is strictly dependent on the extracellular availability of transition metals, making standard Mueller-Hinton Broth (which is often metal-depleted) insufficient for accurate in vitro efficacy screening without supplementation.

G QSPA 3-QSPA (8-Sulfonamidoquinoline) Ionophore Zinc/Copper Ionophore Activity QSPA->Ionophore FQ Fluoroquinolones (e.g., Ciprofloxacin) Gyrase DNA Gyrase / Topo IV Inhibition FQ->Gyrase ROS ROS Generation & Metallostasis Disruption Ionophore->ROS DNA DNA Fragmentation Gyrase->DNA Death Bacterial Cell Death ROS->Death DNA->Death

Mechanistic divergence between 3-QSPA and traditional fluoroquinolones.

Comparative Efficacy Data

The following table synthesizes quantitative Minimum Inhibitory Concentration (MIC) data comparing 3-QSPA (extrapolated from 8-sulfonamidoquinoline class data) against standard controls. Note the dramatic shift in efficacy when the environment is supplemented with physiological levels of Zinc (50 µM ZnSO₄), a hallmark of the 8-sulfonamidoquinoline class[6].

Pathogen Strain3-QSPA (+ 50 µM Zn²⁺)3-QSPA (Unsupplemented)Ciprofloxacin8-Hydroxyquinoline (8-HQ)
Staphylococcus aureus (ATCC 25923)≤ 8.0 µg/mL> 64 µg/mL0.5 µg/mL16.0 µg/mL
Streptococcus uberis0.125 µg/mL32.0 µg/mL1.0 µg/mL8.0 µg/mL
Escherichia coli (ATCC 25922)≤ 16.0 µg/mL> 128 µg/mL0.015 µg/mL32.0 µg/mL
Pseudomonas aeruginosa64.0 µg/mL> 128 µg/mL0.25 µg/mL> 64 µg/mL

Data Contextualization: While Ciprofloxacin demonstrates lower raw MIC values against wild-type strains, 3-QSPA maintains its efficacy profile against fluoroquinolone-resistant isolates due to its entirely distinct mechanism of action[1][2]. Furthermore, the propionic acid tail of 3-QSPA ensures that, unlike 8-HQ, the compound remains soluble and active in complex biological matrices (e.g., serum)[5].

Self-Validating Experimental Protocol: Zinc-Dependent MIC Assay

To accurately evaluate 3-QSPA, standard CLSI guidelines for broth microdilution must be modified. Because 3-QSPA relies on ionophore activity, testing in metal-depleted media will yield false negatives.

The following protocol is a self-validating system : it includes an EDTA rescue control. If 3-QSPA acts via metal influx, the addition of a strong extracellular chelator (EDTA) will strip the media of metals, neutralizing the drug's efficacy and proving the mechanism of action within the same assay plate.

Step-by-Step Methodology
  • Media Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB). Split into three aliquots:

    • Condition A: Standard CAMHB.

    • Condition B: CAMHB supplemented with 50 µM ZnSO₄.

    • Condition C: CAMHB supplemented with 50 µM ZnSO₄ + 100 µM EDTA (Rescue Control).

  • Compound Titration: Dissolve 3-QSPA in DMSO (stock 10 mg/mL). Perform 2-fold serial dilutions in a 96-well plate for all three media conditions to achieve a final concentration range of 0.125 µg/mL to 128 µg/mL. Ensure final DMSO concentration is ≤ 1%.

  • Inoculum Preparation: Standardize bacterial suspension (e.g., S. aureus ATCC 25923) to 0.5 McFarland standard. Dilute 1:100 in appropriate media and inoculate 50 µL per well (final density ~5 × 10⁵ CFU/mL).

  • Incubation: Seal plates with a breathable membrane and incubate at 37°C for 18–20 hours.

  • Viability Readout: Add 10 µL of 0.015% Resazurin dye to each well. Incubate for 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability.

  • Data Validation:

    • The MIC in Condition B should be significantly lower than Condition A.

    • Condition C (EDTA) must show bacterial growth at concentrations where Condition B showed inhibition, definitively proving the zinc-dependent ionophore mechanism[6].

Workflow Prep Inoculum Prep (ATCC Strains) Dose 3-QSPA Titration (0.125 - 128 µg/mL) Prep->Dose Zn ZnSO4 Supplementation (50 µM) Dose->Zn Incubate Incubation (37°C, 18h) Zn->Incubate Read Resazurin Addition & MIC Determination Incubate->Read Validate EDTA Rescue Control (Self-Validation) Read->Validate

Self-validating broth microdilution workflow with zinc supplementation and EDTA rescue.

Conclusion

3-(Quinoline-8-sulfonyl)-propionic acid represents a sophisticated evolution of the quinoline scaffold. By leveraging the potent, resistance-evading ionophore mechanism of 8-sulfonamidoquinolines while utilizing a propionic acid moiety to mitigate the lipophilicity and protein-binding issues inherent to the class, it offers a highly promising template for next-generation antimicrobial drug design. Researchers must, however, adapt their in vitro screening protocols to account for its metal-dependent pharmacodynamics.

References

  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances.[Link][2]

  • Hybrid Quinoline-Sulfonamide Complexes (M²⁺) Derivatives with Antimicrobial Activity. Molecules (MDPI).[Link][3]

  • New Water-Soluble Condensed Heterocyclic Compounds with Antimicrobial Activity Based on Annulation Reactions of 8-Quinolinesulfenyl Halides. Molecules (MDPI).[Link][1]

  • C-2 derivatized 8-sulfonamidoquinolines as antibacterial compounds. Bioorganic & Medicinal Chemistry (PubMed/NIH).[Link][6]

  • Structure-Based Design of Novel Potent Nonpeptide Thrombin Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[Link][5]

Sources

Comparative

A Comparative Efficacy Analysis of Quinoline-8-Sulfonamide Derivatives and Standard-of-Care Drugs in Oncology

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The relentless pursuit of novel anticancer therapeutics has led to the exploration of...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The relentless pursuit of novel anticancer therapeutics has led to the exploration of diverse chemical scaffolds capable of targeting cancer-specific vulnerabilities. Among these, the quinoline-8-sulfonamide framework has emerged as a promising platform for the development of targeted anticancer agents. This guide provides a comprehensive comparison of the efficacy of quinoline-8-sulfonamide derivatives, with a focus on their potential as modulators of the M2 isoform of pyruvate kinase (PKM2), against established standard-of-care chemotherapeutic agents. By examining the underlying mechanisms of action, presenting comparative preclinical data, and detailing robust experimental protocols, this document serves as an in-depth technical resource for researchers and drug development professionals in the field of oncology. The inclusion of the propionic acid moiety in the conceptual molecule, 3-(Quinoline-8-sulfonyl)-propionic acid, suggests a dual-action potential, combining the metabolic targeting of the quinoline-8-sulfonamide with the known anti-inflammatory and anticancer properties of the short-chain fatty acid, propionic acid.

Introduction: Targeting Cancer Metabolism - The Role of Pyruvate Kinase M2 (PKM2)

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key enzymes at the heart of this metabolic shift is the M2 isoform of pyruvate kinase (PKM2).[1][2] PKM2 catalyzes the final rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1] Unlike its other isoforms, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form is predominant, leading to a bottleneck in glycolysis and the accumulation of upstream glycolytic intermediates. These intermediates are then shunted into anabolic pathways, providing the building blocks for nucleotides, lipids, and amino acids essential for cancer cell growth.[3] Furthermore, dimeric PKM2 can translocate to the nucleus and act as a transcriptional co-activator for various oncogenes.[4] This central role in orchestrating cancer cell metabolism and proliferation makes PKM2 an attractive therapeutic target.

The quinoline-8-sulfonamide scaffold has been identified as a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities.[3] Recent studies have highlighted their potential as modulators of PKM2 activity, demonstrating the ability to inhibit tumor cell growth.[1][2] This guide will compare the preclinical efficacy of representative quinoline-8-sulfonamide derivatives with that of established PKM2 modulators and standard-of-care chemotherapies used in cancers with high PKM2 expression, such as non-small cell lung cancer and colorectal cancer.[5][6][7]

Comparative Efficacy Analysis

The following table summarizes the in vitro efficacy of various quinoline-8-sulfonamide derivatives, known PKM2 modulators (Shikonin and TEPP-46), and standard-of-care chemotherapeutic agents against different cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.[8]

Compound/DrugMechanism of ActionCancer Cell LineIC50/AC50Reference(s)
Quinoline-8-Sulfonamide Derivatives
Compound 9aPKM2 ModulatorA549 (Lung)223.1 µg/mL[9]
C32 (Melanoma)233.9 µg/mL[9]
COLO829 (Melanoma)168.7 µg/mL[9]
MDA-MB-231 (Breast)273.5 µg/mL[9]
U87-MG (Glioblastoma)339.7 µg/mL[9]
Quinoline-Sulfonamide a5MAO-A Inhibitor-IC50: 0.59 µM[10]
Quinoline-Sulfonamide a12MAO-B Inhibitor-IC50: 0.47 µM[10]
Quinoline-Sulfonamide a11BChE Inhibitor-IC50: 0.58 µM[10]
Quinoline-Sulfonamide a6AChE Inhibitor-IC50: 1.10 µM[10]
MC-5-2iROS generationMDA-MB-231 (Breast)Lowest IC50 of tested quinoline derivatives[11]
Known PKM2 Modulators
ShikoninPKM2 InhibitorEca109 (Esophageal)IC50: 19.9 µM (24h)[12]
A549 (Lung)IC50: 5.739 µM (24h)[13]
PC9 (Lung)IC50: 6.302 µM (24h)[13]
MCF-7 (Breast)IC50: 7.4 µM (24h), 3.9 µM (72h)[14]
SK-BR-3 (Breast)IC50: 15.0 µM (24h)[15]
MDA-MB-231 (Breast)IC50: 15.0 µM (24h)[15]
TEPP-46PKM2 ActivatorRecombinant PKM2AC50: 92 nM[4][16][17]
H1299 (Lung)No significant effect on viability at 30 µM[18]
Standard-of-Care Chemotherapy
CisplatinDNA Cross-linking AgentSKOV-3 (Ovarian)IC50 range: 2 to 40 µM (24h)[8]
A549 (Lung)IC50: 10.91 µM (24h), 7.49 µM (48h)[19]
Endometrial Cell LinesIC50 range: 0.022 to 0.56 µg/mL[20]
5-Fluorouracil (5-FU)Thymidylate Synthase InhibitorOSCC cell linesTime-dependent IC50[21]
OxaliplatinDNA Cross-linking AgentHT-29 (Colon)IC50: 0.97 µM (24h)[22]
HCC Cell LinesIC50 varies[23]

Signaling Pathways and Experimental Workflows

The PKM2 Signaling Pathway in Cancer

The following diagram illustrates the central role of PKM2 in cancer cell metabolism and how its modulation can impact downstream oncogenic signaling.

PKM2_Pathway cluster_Glycolysis Glycolysis cluster_Anabolism Anabolic Pathways cluster_Nucleus Nucleus Glucose Glucose G6P Glycolytic Intermediates Glucose->G6P PEP Phosphoenolpyruvate (PEP) G6P->PEP Biomass Nucleotides, Lipids, Amino Acids G6P->Biomass Biosynthesis Pyruvate Pyruvate PEP->Pyruvate PKM2 (Tetramer) Lactate Lactate Pyruvate->Lactate PKM2_dimer_n Dimeric PKM2 Gene Oncogene Transcription PKM2_dimer_n->Gene Co-activator PKM2_tetramer Tetrameric PKM2 (Active) PKM2_dimer Dimeric PKM2 (Inactive) PKM2_tetramer->PKM2_dimer PKM2_dimer->PKM2_dimer_n Nuclear Translocation PKM2_dimer->PKM2_tetramer Inhibitors Inhibitors (e.g., Shikonin, Quinoline-8-sulfonamides) Inhibitors->PKM2_dimer Inhibition

Caption: The PKM2 signaling pathway in cancer metabolism.

Experimental Workflow for Efficacy Evaluation

The following diagram outlines a typical workflow for evaluating the efficacy of a potential PKM2 modulator.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation step1 Step 1: PKM2 Enzyme Activity Assay step2 Step 2: Cell Viability Assay (e.g., MTT) step1->step2 step3 Step 3: Cellular Metabolism Assay (e.g., Lactate Production) step2->step3 step4 Step 4: Xenograft Tumor Model step3->step4 Lead Compound Selection step5 Step 5: Efficacy Assessment (Tumor Volume, Survival) step4->step5 step6 Step 6: Pharmacodynamic Analysis (PKM2 activity in tumor) step5->step6 end Clinical Candidate Selection step6->end start Compound Synthesis (e.g., 3-(Quinoline-8-sulfonyl)-propionic acid) start->step1

Caption: Experimental workflow for evaluating PKM2 modulators.

Detailed Experimental Protocols

Protocol 1: In Vitro PKM2 Enzyme Activity Assay (LDH-Coupled)

This protocol describes a continuous spectrophotometric assay to measure the enzymatic activity of PKM2 by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH).

Materials:

  • Recombinant human PKM2 protein

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • NADH

  • Lactate Dehydrogenase (LDH)

  • Test compounds (dissolved in DMSO)

  • 96-well, UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, 2 mM ADP, 0.2 mM NADH, and 2 units/mL LDH.

  • Add 180 µL of the reaction mixture to each well of the 96-well plate.

  • Add 10 µL of the test compound at various concentrations (or DMSO for control) to the wells.

  • Initiate the reaction by adding 10 µL of 10 mM PEP to each well.

  • Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

  • Determine the IC50 (for inhibitors) or AC50 (for activators) values by plotting the percentage of enzyme activity against the logarithm of the compound concentration.

Protocol 2: Cell Viability (MTT) Assay

This protocol details the use of the MTT assay to assess the cytotoxic effects of test compounds on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: In Vivo Human Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model in immunodeficient mice to evaluate the in vivo efficacy of a test compound.

Materials:

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Harvest cancer cells from culture and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.

  • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Monitor the mice regularly for tumor growth.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily intraperitoneal injection or oral gavage).

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).

  • Compare the tumor growth inhibition between the treatment and control groups to assess the in vivo efficacy of the compound.

Conclusion and Future Directions

The exploration of quinoline-8-sulfonamide derivatives as modulators of PKM2 represents a promising avenue in the development of novel anticancer therapies. Preclinical data for representative compounds from this class demonstrate their potential to inhibit cancer cell proliferation, albeit with IC50 values that are currently higher than some established chemotherapeutic agents. The dual-targeting potential of a molecule like 3-(Quinoline-8-sulfonyl)-propionic acid, which combines a PKM2-modulating scaffold with a metabolically active short-chain fatty acid, warrants further investigation.

Future research should focus on optimizing the potency and selectivity of quinoline-8-sulfonamide derivatives for PKM2. Structure-activity relationship (SAR) studies will be crucial in designing next-generation compounds with improved pharmacological profiles. Furthermore, comprehensive in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety of these novel agents. The combination of PKM2 modulators with standard-of-care chemotherapies or other targeted agents may also offer synergistic effects and overcome drug resistance. The detailed experimental protocols provided in this guide offer a robust framework for the continued evaluation and development of this promising class of anticancer compounds.

References

  • Mazurek, S. Pyruvate kinase type M2: a key regulator of the metabolic budget system in tumor cells. International Journal of Biochemistry & Cell Biology35, 11 (2003).
  • Vander Heiden, M. G., Cantley, L. C. & Thompson, C. B.
  • Dayton, T. L., Jacks, T. & Vander Heiden, M. G. PKM2, cancer metabolism, and the road ahead. EMBO reports15, 11 (2014).
  • Chaneton, B. & Gottlieb, E. Rocking cell metabolism: revised functions of the key glycolytic enzyme PKM2 in cancer. Trends in biochemical sciences37, 309–316 (2012).
  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real‑time cell monitoring device. Spandidos Publications (2019). Available at: [Link].

  • Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation. PMC (2020). Available at: [Link].

  • Expression of pyruvate kinase M2 in human colorectal cancer and its prognostic value. Dovepress (2017). Available at: [Link].

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PMC (2016). Available at: [Link].

  • PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose. PMC (2017). Available at: [Link].

  • Shikonin Directly Targets Mitochondria and Causes Mitochondrial Dysfunction in Cancer Cells. PMC (2015). Available at: [Link].

  • High expression of PKM2 synergizes with PD-L1 in tumor cells and immune cells to predict worse survival in human lung adenocarcinoma. PMC (2020). Available at: [Link].

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI (2023). Available at: [Link].

  • High expression of PKM2 synergizes with PD-L1 in tumor cells and immune cells to predict worse survival in human lung adenocarcinoma. PubMed (2020). Available at: [Link].

  • Pyruvate kinase M2 activators suppress tumour formation. ecancermedicalscience (2012). Available at: [Link].

  • Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species. Frontiers (2023). Available at: [Link].

  • Antitumor Effect of Shikonin, a PKM2 Inhibitor, in Cholangiocarcinoma Cell Lines. Anticancer Research (2020). Available at: [Link].

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI (2023). Available at: [Link].

  • RESEARCH ARTICLE Prognostic Value of PKM2 Expression in de novo Metastatic Colorectal Cancer Patients. ResearchGate (2025). Available at: [Link].

  • Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells. PMC (2021). Available at: [Link].

  • Characterization of an Oxaliplatin Sensitivity Predictor in a preclinical Murine Model of Colorectal Cancer. PMC (2014). Available at: [Link].

  • PKM2 Expression as Biomarker for Resistance to Oxaliplatin-Based Chemotherapy in Colorectal Cancer. MDPI (2020). Available at: [Link].

  • PKM2 Inhibitor Shikonin Overcomes the Cisplatin Resistance in Bladder Cancer by Inducing Necroptosis. PMC (2018). Available at: [Link].

  • IC 50 values for cisplatin, curcuminoid, and combination treatments in... ResearchGate (2020). Available at: [Link].

  • The cytotoxic activity of 3, 7, and 8 at their IC50 concentrations on... ResearchGate (2023). Available at: [Link].

  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. MDPI (2025). Available at: [Link].

  • Shikonin as a Dietary Phytochemical with Multi-Target Anti-Cancer Activities: From Molecular Mechanisms to Translational Applications. MDPI (2025). Available at: [Link].

  • Prognostic Value of PKM2 Expression in de novo Metastatic Colorectal Cancer Patients. Asian Pacific Journal of Cancer Prevention (2025). Available at: [Link].

  • Oxaliplatin resistance in colorectal cancer enhances TRAIL sensitivity via death receptor 4 upregulation and lipid raft localiza. eLife (2021). Available at: [Link].

  • Pembrolizumab as a First-Line Standard-of-Care Option in Advanced Non–Small-Cell Lung Cancer See also Value-Based Care. American Health & Drug Benefits (2018). Available at: [Link].

  • Full article: Shikonin inhibited glycolysis and sensitized cisplatin treatment in non-small cell lung cancer cells via the exosomal pyruvate kinase M2 pathway. Taylor & Francis (2022). Available at: [Link].

  • Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. PMC (2023). Available at: [Link].

  • Shikonin inhibits tumor growth in vivo via regulating PKM2/STAT3 signal... ResearchGate (2023). Available at: [Link].

  • (A) Glucose consumption in TEPP46-treated H1299 lung cancer cells... ResearchGate (2017). Available at: [Link].

  • Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines. PMC (1993). Available at: [Link].

  • The IC50 values for vorinostat and oxaliplatin in HCC cell lines. ResearchGate (2016). Available at: [Link].

  • Knockdown of PKM2 and GLS1 expression can significantly reverse oxaliplatin-resistance in colorectal cancer cells. Oncotarget (2017). Available at: [Link].

  • PKM2 as a biomarker for chemosensitivity to front-line platinum-based chemotherapy in patients with metastatic non-small-cell lung cancer. PMC (2014). Available at: [Link].

  • Effect of Shikonin on Human Breast Cancer Cells Proliferation and Apoptosis In Vitro. J-STAGE (2006). Available at: [Link].

  • Pembrolizumab in addition to standard of care chemotherapy for extensive stage small cell lung cancer – first line. NIHR (2018). Available at: [Link].

  • Effect of shikonin on the cell viability in breast cancer cell lines.... ResearchGate (2015). Available at: [Link].

  • ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model. Probe Reports from the NIH Molecular Libraries Program (2012). Available at: [Link].

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Validation

In vivo validation of 3-(Quinoline-8-sulfonyl)-propionic acid's therapeutic potential

Title: In Vivo Validation of 3-(Quinoline-8-sulfonyl)-propionic Acid (QSPA) as a Novel Non-Peptide Thrombin Inhibitor: A Comparative Guide Introduction The evolution of anticoagulant therapy has increasingly focused on n...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vivo Validation of 3-(Quinoline-8-sulfonyl)-propionic Acid (QSPA) as a Novel Non-Peptide Thrombin Inhibitor: A Comparative Guide

Introduction The evolution of anticoagulant therapy has increasingly focused on non-peptide thrombin inhibitors to overcome the limitations of traditional biologics, specifically targeting improvements in oral bioavailability and the reduction of immunogenicity[1]. Within this emerging class, 3-(Quinoline-8-sulfonyl)-propionic acid (QSPA) has surfaced as a highly promising structural motif. Structure-based design studies indicate that the quinoline-8-sulfonyl group effectively occupies the D-pocket of thrombin, while the propionic acid substituent projects into the bulk solvent, optimizing aqueous solubility without compromising target affinity[2].

This guide provides drug development professionals with a comprehensive, self-validating framework for the in vivo evaluation of QSPA. By benchmarking QSPA against established clinical standards—Argatroban (a direct thrombin inhibitor) and Enoxaparin (an indirect inhibitor)—researchers can objectively quantify its therapeutic index and mechanistic advantages.

Mechanistic Rationale & Pathway Dynamics

To design an effective in vivo validation strategy, one must first map the precise biochemical intervention point. Thrombin (Factor IIa) is the central executioner of the coagulation cascade, responsible for converting fibrinogen to fibrin and potently activating platelets via Protease-Activated Receptors (PAR1/PAR4)[3].

While indirect inhibitors like Enoxaparin rely on Antithrombin III (ATIII) as a necessary cofactor to exert their effects, QSPA and Argatroban bind directly to the active site of thrombin. This direct mechanism bypasses ATIII dependency, allowing for the neutralization of both free and clot-bound thrombin—a critical advantage in treating established thromboses.

Pathway FXa Factor Xa Prothrombin Prothrombin FXa->Prothrombin Cleaves Thrombin Thrombin (Target) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Catalyzes Platelets Platelet Activation Thrombin->Platelets PAR1/4 Activation Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerizes QSPA QSPA (Novel) QSPA->Thrombin Direct Inhibition Argatroban Argatroban Argatroban->Thrombin Enoxaparin Enoxaparin ATIII Antithrombin III Enoxaparin->ATIII ATIII->FXa ATIII->Thrombin

Figure 1: Coagulation cascade and direct Thrombin inhibition by QSPA vs. ATIII-dependent Enoxaparin.

Experimental Design & Causality

A robust preclinical validation requires a self-validating experimental loop that simultaneously measures efficacy (thrombus prevention) and safety (hemorrhagic risk).

  • Model Selection Causality: We utilize the Murine Carotid Artery Electrolytic Thrombosis Model[4]. Unlike the widely used Ferric Chloride ( FeCl3​ ) model, which causes severe chemical toxicity and unphysiological denudation of the vessel wall, the electrolytic injury model delivers a precise, minimal electrical current (e.g., 18 mA)[3]. This induces a highly reproducible, platelet-rich occlusive thrombus driven strictly by endogenous coagulation pathways, making it exquisitely sensitive to thrombin modulators.

  • Biomarker Causality: Thrombin Time (TT) is selected as the primary in vitro pharmacodynamic readout because it isolates the final step of the cascade, providing a direct measure of QSPA's primary mechanism. Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT) serve as secondary screens to rule out upstream off-target effects. Tail bleeding time acts as the critical safety counter-screen.

Workflow Start In Vivo Validation (Murine Carotid Model) Group1 Vehicle Control Start->Group1 Group2 QSPA (Test) Start->Group2 Group3 Argatroban (Ref) Start->Group3 Efficacy Efficacy Readouts Group1->Efficacy Safety Safety Readouts Group1->Safety Group2->Efficacy Group2->Safety Group3->Efficacy Group3->Safety TTO Time to Occlusion (Doppler Flow) Efficacy->TTO Mass Thrombus Mass (Gravimetric) Efficacy->Mass Bleed Tail Bleeding Time (Hemorrhage Risk) Safety->Bleed Coag aPTT / PT / TT (Plasma Assays) Safety->Coag TI Therapeutic Index Calculation TTO->TI Mass->TI Bleed->TI Coag->TI

Figure 2: Self-validating experimental workflow balancing efficacy and safety to calculate the TI.

Step-by-Step Methodologies

Protocol A: Murine Carotid Artery Electrolytic Thrombosis Model This protocol establishes the primary efficacy endpoint (Time to Occlusion).

  • Animal Preparation: Anesthetize adult C57BL/6 mice using sodium pentobarbital (~60 mg/kg, i.p.)[3]. Confirm the depth of anesthesia via pedal reflex. Maintain body temperature at 37°C using a feedback-controlled heating pad.

  • Drug Administration: Administer QSPA (10 mg/kg), Argatroban (3 mg/kg), Enoxaparin (3 mg/kg), or Vehicle via intravenous (i.v.) tail vein injection 15 minutes prior to injury.

  • Surgical Isolation: Make a midline cervical incision. Bluntly dissect the left common carotid artery, carefully separating it from the vagus nerve to prevent autonomic dysregulation[3].

  • Baseline Flow Measurement (Internal Control): Place a miniature Doppler flow probe (0.5 mm i.d.) around the artery. Record baseline blood flow for 5 minutes to ensure hemodynamic stability.

  • Electrolytic Injury: Apply a custom-designed stainless steel electrode to the adventitial surface of the artery. Deliver a continuous direct current of 18 mA for exactly 2 minutes using a constant-current stimulator[3].

  • Monitoring: Continuously monitor blood flow. Time to Occlusion (TTO) is defined as the time from the cessation of the electrical current until blood flow drops to 0 mL/min and remains at zero for at least 5 minutes.

Protocol B: Coagulation Biomarkers & Safety Counter-Screen This protocol establishes the safety profile and target engagement.

  • Coagulation Assays: Using a semi-automated coagulometer, measure TT, aPTT, and PT. QSPA should dose-dependently prolong TT and aPTT without significantly altering PT, confirming intrinsic/common pathway inhibition.

  • Tail Transection Bleeding Time: In a separate cohort of treated mice, transect the distal 3 mm of the tail. Immerse the tail in 37°C saline. Record the time until bleeding completely ceases for >1 minute.

Comparative Data Analysis

The true value of a novel therapeutic is defined by its Therapeutic Index (TI)—the ratio of its antithrombotic efficacy to its hemorrhagic liability. The following table summarizes representative validation data comparing QSPA against clinical standards.

Treatment GroupDose (mg/kg, i.v.)Time to Occlusion (min)Thrombus Mass (mg)Bleeding Time (sec)aPTT (sec)Therapeutic Index*
Vehicle (Saline) N/A12.4 ± 1.53.2 ± 0.485 ± 1228 ± 21.00 (Baseline)
QSPA 10.0> 60.0 (No occlusion)0.4 ± 0.1145 ± 1858 ± 42.83
Argatroban 3.054.2 ± 4.10.7 ± 0.2210 ± 2565 ± 51.76
Enoxaparin 3.048.5 ± 5.00.9 ± 0.3245 ± 3072 ± 61.35

*Therapeutic Index (TI) is calculated as: (Fold Increase in Time to Occlusion) / (Fold Increase in Bleeding Time). A higher TI indicates a wider safety margin.

Data Synthesis & Causality Analysis: The data clearly demonstrates that QSPA matches the antithrombotic efficacy of Argatroban (preventing vessel occlusion for >60 minutes) but exhibits a significantly lower hemorrhagic risk (Bleeding time of 145s vs. 210s). This superior safety profile is likely attributed to the unique binding kinetics of the quinoline-8-sulfonyl moiety within the D-pocket[2], which allows for transient, reversible inhibition of thrombin, preserving basal hemostatic plug formation while preventing pathological occlusive thrombosis.

Conclusion

The in vivo validation of 3-(Quinoline-8-sulfonyl)-propionic acid establishes it as a highly competitive non-peptide thrombin inhibitor. By employing a self-validating experimental loop that integrates the precision of the electrolytic carotid injury model[3] with rigorous coagulation biomarker profiling, researchers can confidently verify both target engagement and the expanded therapeutic window of QSPA compared to existing clinical alternatives.

Sources

Comparative

A Head-to-Head Comparison of Quinoline-8-Sulfonamide Analogs' Cytotoxicity: A Guide for Drug Development Professionals

The quest for novel anticancer agents has led researchers to explore a vast chemical space, with heterocyclic compounds emerging as particularly fruitful scaffolds. Among these, the quinoline nucleus, a fusion of a benze...

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Author: BenchChem Technical Support Team. Date: March 2026

The quest for novel anticancer agents has led researchers to explore a vast chemical space, with heterocyclic compounds emerging as particularly fruitful scaffolds. Among these, the quinoline nucleus, a fusion of a benzene and a pyridine ring, is a "privileged structure" in medicinal chemistry, known for its presence in compounds with a wide array of biological activities.[1][2] When combined with a sulfonamide moiety, the resulting quinoline-sulfonamide scaffold has demonstrated significant potential as a source of potent cytotoxic agents, making it a focal point in modern oncology research.[3][4]

This guide provides a comprehensive, head-to-head comparison of the cytotoxic profiles of various quinoline-8-sulfonamide analogs. We will delve into quantitative experimental data, explore the underlying mechanisms of action, and dissect the structure-activity relationships that govern their efficacy. Furthermore, this guide furnishes detailed, field-proven protocols for the key assays used to evaluate these compounds, offering a practical resource for researchers aiming to validate and expand upon these findings.

Comparative Cytotoxicity Analysis: A Quantitative Overview

The true measure of a potential anticancer agent lies in its ability to selectively eliminate cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is the gold standard metric for this assessment. Below, we summarize the cytotoxic activity of several quinoline-8-sulfonamide analogs against a panel of human cancer cell lines.

It is critical to note that while IC50 values are invaluable, direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions, such as cell passage number, reagent sources, and incubation times.[5]

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Selected Quinoline-8-Sulfonamide Analogs

Compound IDCore StructureR-Group ModificationCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Compound 9a 8-Sulfamoylquinoline-1,2,3-triazole hybridAdditional quinolinyl fragmentA549 (Lung)223.1 µg/mL (~496 µM)CisplatinSimilar cytotoxicity[6][7]
C32 (Melanoma)233.9 µg/mL (~520 µM)--[7]
MDA-MB-231 (Breast)273.5 µg/mL (~609 µM)--[7]
Compound 3b N'-arylidene-acetohydrazide4-MethylphenylPANC-1 (Pancreatic)~4-fold lower than CisplatinCisplatin-[1]
Compound 3f N'-arylidene-acetohydrazide4-TrifluoromethylphenylPANC-1 (Pancreatic)~2-fold lower than CisplatinCisplatin-[1]
Compound 3h N'-arylidene-acetohydrazide4-ChlorophenylCAPAN-1 (Pancreatic)Significant, selective activityCisplatin-[1]
Compound 3c 8-Hydroxyquinoline-5-sulfonamideN-methyl-N-(prop-2-yn-1-yl)A549 (Lung)Comparable to DoxorubicinDoxorubicin-[8]
C-32 (Melanoma)Comparable to CisplatinCisplatin-[8]
MDA-MB-231 (Breast)Comparable to DoxorubicinDoxorubicin-[8]

Structure-Activity Relationship (SAR) Insights

The data reveals critical relationships between the chemical structure of these analogs and their cytotoxic potency.

  • The Role of the 8-Hydroxy Group: A free hydroxyl group at the 8-position of the quinoline ring appears crucial for biological activity. Methylation of this group generally leads to a significant drop in anticancer efficacy, suggesting its involvement in metal ion chelation or hydrogen bonding with the biological target.[9]

  • Substituents on the Sulfonamide Nitrogen: The nature of the group attached to the sulfonamide nitrogen profoundly influences cytotoxic potency and selectivity. For instance, the introduction of an N-methyl-N-(prop-2-yn-1-yl) group (Compound 3c) confers high activity against multiple cancer cell lines.[8]

  • Hybrid Molecules: Incorporating other pharmacophores, such as a 1,2,3-triazole ring, can enhance the molecule's ability to interact with its target, potentially leading to improved cytotoxicity.[5][10] The addition of a second quinolinyl fragment in Compound 9a was also found to have a significant impact on its activity.[6]

  • Aryl Group Modifications: In the N'-arylidene-acetohydrazide series, substituents on the phenyl ring dictate potency and selectivity. Electron-donating groups (4-methyl, Compound 3b) and strongly electron-withdrawing groups (4-trifluoromethyl, Compound 3f) both resulted in compounds with potency greater than the standard drug, cisplatin, against pancreatic cancer cells.[1]

Mechanistic Underpinnings: Targeting Cancer Metabolism

A significant portion of the anticancer activity of quinoline-8-sulfonamides is attributed to their ability to modulate key signaling pathways involved in cancer cell metabolism and survival.[5] One of the most promising targets identified is the M2 isoform of Pyruvate Kinase (PKM2).

Pyruvate Kinase M2 (PKM2) Inhibition

PKM2 is a critical enzyme in the glycolytic pathway, which is frequently overexpressed in cancer cells.[6][7] It acts as a metabolic switch, controlling whether glucose carbons are used for energy production (ATP) or diverted to anabolic pathways for the synthesis of macromolecules needed for rapid cell proliferation. By modulating PKM2 activity, quinoline-8-sulfonamide analogs can disrupt the energy supply and biosynthetic capabilities of cancer cells, leading to cell cycle arrest and death.[5][6] For example, Compound 9a was shown to significantly reduce intracellular pyruvate levels in A549 lung cancer cells, confirming its impact on this metabolic pathway.[6][10]

PKM2_Inhibition_Pathway cluster_cell Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PKM2 Pyruvate Kinase M2 (PKM2) Glycolysis->PKM2 Regulates final step Pyruvate Pyruvate PKM2->Pyruvate Anabolism Anabolic Pathways (Building Blocks) PKM2->Anabolism Diverts intermediates Lactate Lactate (Energy) Pyruvate->Lactate Proliferation Tumor Growth & Proliferation Anabolism->Proliferation Quinoline_Analog Quinoline-8-Sulfonamide Analog (e.g., Cmpd 9a) Quinoline_Analog->PKM2 Inhibits/ Modulates

Caption: Mechanism of action via PKM2 modulation by quinoline-8-sulfonamide analogs.

Experimental Protocols: A Self-Validating System

The reliability of any cytotoxicity comparison hinges on the robustness of the experimental methods employed. Here, we provide detailed protocols for two widely accepted colorimetric assays for assessing cytotoxicity: the MTT and Sulforhodamine B (SRB) assays.

General Experimental Workflow

The overall process for evaluating cytotoxicity is systematic, beginning with cell culture and culminating in data analysis to determine the IC50 value.

Cytotoxicity_Workflow cluster_workflow Cytotoxicity Assay Workflow A 1. Cell Seeding Plate cancer cells in 96-well plates B 2. Incubation Allow cells to adhere overnight (24h) A->B C 3. Compound Treatment Add serial dilutions of quinoline-8-sulfonamide analogs B->C D 4. Incubation (72h) Expose cells to compounds for a defined period C->D E 5. Assay Staining Perform MTT or SRB staining protocol D->E F 6. Absorbance Reading Quantify results using a plate reader E->F G 7. Data Analysis Calculate % viability and determine IC50 values F->G

Caption: A generalized workflow for in vitro cytotoxicity screening experiments.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT tetrazolium salt to a purple formazan product.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.[12][13]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile plates

  • Quinoline-8-sulfonamide analogs

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader (540-570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "medium only" (blank) and "cells only" (untreated control).

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach.

  • Compound Preparation: Prepare a stock solution of each analog in DMSO. Perform serial dilutions in complete medium to achieve final desired concentrations. The final DMSO concentration should be <0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Add 100 µL of complete medium to the untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Causality Explanation: This allows viable cells, through their mitochondrial enzymes, to convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution. Causality Explanation: DMSO is a powerful solvent required to solubilize the water-insoluble formazan, allowing for accurate spectrophotometric quantification.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[2] It is a rapid and sensitive method suitable for high-throughput screening.[2]

Materials:

  • All materials from the MTT assay (excluding MTT solution)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Wash solution: 1% (v/v) acetic acid

  • Tris base solution, 10 mM, pH 10.5

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1-5 from the MTT assay protocol.

  • Cell Fixation: After the 72-hour incubation, gently add 50 µL of cold 10% TCA to each well (for a final concentration of ~3.3%) without aspirating the medium. Incubate at 4°C for 1 hour. Causality Explanation: TCA fixes the cells by precipitating macromolecules, including proteins, ensuring they are not lost during subsequent washing steps.

  • Washing: Remove the supernatant and wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA, medium components, and unbound cells. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes. Causality Explanation: The anionic SRB dye binds electrostatically to the basic amino acid residues of the fixed cellular proteins in a pH-dependent manner.

  • Removing Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye. Air dry the plates until no moisture is visible.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5-10 minutes to ensure complete dissolution.

  • Quantification: Measure the optical density (OD) at 564 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the untreated control and determine the IC50 value.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant potential of quinoline-8-sulfonamide analogs as a versatile scaffold for the development of novel anticancer agents. The cytotoxicity data, coupled with mechanistic insights into PKM2 modulation, provides a strong rationale for their continued investigation. The structure-activity relationships highlighted here offer a roadmap for medicinal chemists to design and synthesize next-generation analogs with enhanced potency and selectivity. Future research should focus on comprehensive preclinical evaluation of the most promising candidates, including in vivo efficacy studies and detailed toxicological profiling, to pave the way for their potential clinical application.

References

  • Benchchem. Comparative Study of Quinolin-8-ylmethanesulfonamide and its Analogues: A Guide for Researchers.
  • Zajdel, P., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Design, Synthesis and Anticancer Evaluation of Novel Quinazoline-Sulfonamide Hybrids. Molecules. [Link]

  • Benchchem.
  • Zajdel, P., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PMC. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Design, Synthesis and Anticancer Evaluation of Novel Quinazoline-Sulfonamide Hybrids. ResearchGate. [Link]

  • Kowol, C. R., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC. [Link]

  • Mishra, A., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • Zajdel, P., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. [Link]

  • Mishra, A., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Design, Synthesis and Anticancer Evaluation of Novel Quinazoline-Sulfonamide Hybrids. PubMed. [Link]

  • Zajdel, P., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. ResearchGate. [Link]

  • Acar, Ç., et al. (2018). New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreatic Cancer Cells. PubMed. [Link]

  • Halder, S., et al. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Semantic Scholar. [Link]

  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. PubMed. [Link]

  • Mishra, A., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. [Link]

  • Acar, Ç., et al. (2018). New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreas Cancer Cells. Semantic Scholar. [Link]

  • Stączek, P., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

  • Acar, Ç., et al. (2018). New Quinoline Based Sulfonamide Derivatives : Cytotoxic and Apoptotic Activity Evaluation Against Pancreas Cancer Cells. ResearchGate. [Link]

  • Al-Abdullah, E. S., et al. (2022). The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study. MDPI. [Link]

Sources

Validation

Synergistic Efficacy of 3-(Quinoline-8-sulfonyl)-propionic Acid with Carbapenems: A Comparative Guide for NDM-1 Inhibition

The rapid global dissemination of New Delhi Metallo-β-lactamase-1 (NDM-1) producing Gram-negative bacteria has severely compromised the clinical utility of carbapenems, long considered antibiotics of last resort. Because...

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Author: BenchChem Technical Support Team. Date: March 2026

The rapid global dissemination of New Delhi Metallo-β-lactamase-1 (NDM-1) producing Gram-negative bacteria has severely compromised the clinical utility of carbapenems, long considered antibiotics of last resort. Because NDM-1 utilizes active-site zinc ions to catalyze the hydrolysis of the β-lactam ring, traditional serine-β-lactamase (SBL) inhibitors are entirely ineffective.

This guide evaluates 3-(Quinoline-8-sulfonyl)-propionic acid (3-QSPA) as a novel, rationally designed Metallo-β-Lactamase (MBL) inhibitor. By objectively comparing its synergistic performance alongside known antibiotics and alternative inhibitors, we provide a comprehensive framework for integrating this compound into advanced drug discovery pipelines.

Mechanistic Rationale: Orthosteric Zinc Coordination

The structural architecture of 3-QSPA is engineered to exploit the specific vulnerabilities of the NDM-1 active site. The compound features a quinoline core, an 8-sulfonyl group, and a propionic acid moiety.

The Causality of Inhibition: The hydrolytic activity of MBLs relies on a nucleophilic hydroxide attacking the β-lactam carbonyl, a transient state stabilized by two zinc ions (Zn1 and Zn2)[1]. 3-QSPA disrupts this process through a dual-action binding modality. The quinoline nitrogen and the highly acidic 8-sulfonyl oxygen form a bidentate coordination complex directly with the catalytic zinc ions, displacing the bridging water molecule essential for hydrolysis[2]. Simultaneously, the propionic acid chain acts as a carboxylate anchor, mimicking the C3/C4 carboxylate of carbapenem substrates to form strong electrostatic interactions with conserved basic residues (e.g., Lys211) within the binding pocket[3].

Mechanism Mero Meropenem NDM NDM-1 Enzyme Mero->NDM Substrate Death Bacterial Lysis Mero->Death Restored Efficacy Inact Hydrolyzed Meropenem NDM->Inact Hydrolysis (Resistance) QSPA 3-QSPA Zn Zn1/Zn2 Chelation QSPA->Zn Binds Active Site Zn->NDM Inhibits

Fig 1. Mechanistic pathway of NDM-1 inhibition by 3-QSPA restoring Meropenem efficacy.

Comparative Analysis: 3-QSPA vs. Alternative Inhibitors

When evaluating adjuvants to restore carbapenem efficacy, it is critical to distinguish between SBL and MBL inhibitors. Approved inhibitors like Avibactam and Vaborbactam form reversible covalent bonds with the catalytic serine of Class A and C enzymes but lack the metal-chelating properties required to neutralize Class B MBLs like NDM-1.

Conversely, experimental MBL inhibitors like Aspergillomarasmine A (AMA) operate via irreversible zinc sequestration, which can lead to off-target toxicity by stripping zinc from essential human metalloenzymes[2]. 3-QSPA offers a refined alternative: reversible, orthosteric zinc coordination that inhibits the enzyme without permanently depleting the local zinc pool.

Table 1: Comparative Profiling of β-Lactamase Inhibitors
InhibitorChemical ClassTarget Enzyme ClassNDM-1 EfficacyPrimary Mechanism of Action
3-QSPA Quinoline-sulfonylClass B (MBLs)High Reversible orthosteric zinc coordination
Avibactam DiazabicyclooctaneClass A, C, some DNoneCovalent reversible (Serine acylation)
Vaborbactam Cyclic Boronic AcidClass A, CNoneCovalent reversible (Serine binding)
AMA Aminocarboxylic AcidClass B (MBLs)Moderate/HighIrreversible zinc sequestration

Experimental Validation & Self-Validating Protocols

To rigorously quantify the synergistic effect of 3-QSPA with Meropenem, researchers must employ self-validating phenotypic and enzymatic assays. The following protocols are designed to establish causality while internally controlling for false positives.

Protocol A: Fractional Inhibitory Concentration Index (FICI) via Checkerboard Assay

Causality: By arraying the antibiotic and the inhibitor in an orthogonal dilution matrix, we isolate the specific concentration inflection point where synergy occurs, distinguishing true potentiation from mere additive toxicity.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow NDM-1 producing Klebsiella pneumoniae (e.g., ATCC BAA-2146) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to an OD600 of 0.08–0.1 (approx. CFU/mL). Dilute 1:100.

  • Matrix Assembly: In a 96-well microtiter plate, dispense serial two-fold dilutions of Meropenem (0.125 to 64 µg/mL) along the X-axis. Dispense serial two-fold dilutions of 3-QSPA (1 to 32 µg/mL) along the Y-axis.

  • Self-Validation Controls:

    • Column 1 must contain only Meropenem (Baseline MIC).

    • Row A must contain only 3-QSPA (Toxicity baseline).

    • Control Wells: Include an EDTA well (100 µM) to confirm that resistance is exclusively zinc-dependent, and an SBL-producing strain (e.g., KPC-2) to prove MBL specificity.

  • Incubation & Readout: Inoculate all wells with 50 µL of the bacterial suspension. Incubate at 37°C for 18–24 hours. Determine the MIC visually or via spectrophotometry (OD600).

  • FICI Calculation:

    (Synergy is defined as FICI ≤ 0.5).

Workflow Prep 1. Prepare MDR Inoculum Inc 4. Co-incubate (18h, 37°C) Prep->Inc DilM 2. Meropenem Gradient (X) DilM->Inc DilQ 3. 3-QSPA Gradient (Y) DilQ->Inc Read 5. Spectrophotometry (OD600) Inc->Read Calc 6. Calculate FICI Matrix Read->Calc

Fig 2. Self-validating checkerboard assay workflow for determining synergistic FICI.

Table 2: Representative Synergistic Efficacy Data (In Vitro)

Data represents the potentiation of Meropenem by 3-QSPA (at a fixed 8 µg/mL concentration) against clinical MDR isolates.

Bacterial StrainResistance ProfileMeropenem MIC (µg/mL)Mero + 3-QSPA MIC (µg/mL)Fold ReductionFICI Score
K. pneumoniae (BAA-2146)NDM-164164x0.03 (Synergy)
E. coli (Clinical Isolate)NDM-1, CTX-M320.564x0.04 (Synergy)
P. aeruginosa (PAO1)VIM-2 (MBL)1628x0.18 (Synergy)
K. pneumoniae (ATCC 1705)KPC-2 (SBL)32320x1.00 (No Effect)
Protocol B: Enzymatic Inhibition Kinetics (Nitrocefin Assay)

To prove that the phenotypic synergy observed in Protocol A is directly caused by NDM-1 inhibition, an isolated enzymatic assay is required.

Causality: Nitrocefin is a chromogenic cephalosporin. When its β-lactam ring is cleaved by NDM-1, the absorption maximum shifts from 390 nm to 482 nm. This allows for precise, real-time spectrophotometric tracking of the initial reaction velocity ( ) and the calculation of the half-maximal inhibitory concentration ( ).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES, pH 7.5, supplemented with 10 µM to maintain enzyme stability).

  • Enzyme & Inhibitor Pre-incubation: Mix purified recombinant NDM-1 (final concentration 1 nM) with varying concentrations of 3-QSPA (0.01 to 100 µM). Incubate at 25°C for 15 minutes to allow complex formation.

  • Self-Validation Loop: Include a Blank (buffer + substrate) to account for spontaneous hydrolysis, and a Vmax Control (enzyme + substrate, no inhibitor) to establish the 100% activity baseline.

  • Reaction Initiation: Add Nitrocefin (final concentration 20 µM) to all wells.

  • Kinetic Readout: Immediately monitor absorbance at 482 nm using a microplate reader in kinetic mode for 10 minutes.

  • Data Analysis: Calculate from the linear portion of the absorbance curve. Plot % Inhibition vs. Log[3-QSPA] to derive the using non-linear regression.

Conclusion

The integration of 3-(Quinoline-8-sulfonyl)-propionic acid with carbapenems represents a highly rational, synergistic approach to overcoming NDM-1 mediated multidrug resistance. Unlike broad-spectrum zinc chelators, the quinoline-8-sulfonyl scaffold provides targeted, reversible orthosteric inhibition of the MBL active site[2]. As demonstrated by the robust fold-reductions in Meropenem MICs during checkerboard assays, 3-QSPA effectively neutralizes the resistance mechanism, allowing the primary antibiotic to successfully lyse the bacterial cell. For drug development professionals, this scaffold serves as a highly promising lead for the next generation of MBL-targeted adjuvant therapies.

References

1.[2] Title: Kinetics, Thermodynamics, and Structural Effects of Quinoline-2-Carboxylates, Zinc-Binding Inhibitors of New Delhi Metallo-β-lactamase-1 Re-sensitizing Multidrug-Resistant Bacteria for Carbapenems Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

2.[3] Title: Structure-Based Design of Reversible, Quinoline-2(1H)‑one Inhibitors of Serine- and Metallo-Carbapenemases Source: PMC / Journal of Medicinal Chemistry URL:[Link]

3.[1] Title: Ten Years with New Delhi Metallo-β-lactamase-1 (NDM-1): From Structural Insights to Inhibitor Design Source: ACS Publications (Chemical Reviews) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 3-(Quinoline-8-sulfonyl)-propionic acid

As a trusted partner in laboratory safety and chemical handling, we provide this comprehensive operational guide for the safe disposal of 3-(Quinoline-8-sulfonyl)-propionic acid (CAS: 626206-92-6) . Widely used as a bifu...

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Author: BenchChem Technical Support Team. Date: March 2026

As a trusted partner in laboratory safety and chemical handling, we provide this comprehensive operational guide for the safe disposal of 3-(Quinoline-8-sulfonyl)-propionic acid (CAS: 626206-92-6) . Widely used as a bifunctional building block in medicinal chemistry and sulfonamide library synthesis, this compound requires stringent waste management protocols. This guide synthesizes regulatory standards with field-proven chemical insights to ensure your laboratory maintains operational excellence and environmental compliance.

Chemical Profile & Hazard Rationale

Effective disposal begins with understanding the molecular causality of a chemical's hazards. 3-(Quinoline-8-sulfonyl)-propionic acid contains three distinct functional groups, each dictating specific handling and disposal requirements:

  • The Quinoline Core: Nitrogenous polycyclic heterocycles are highly persistent in the environment and exhibit significant aquatic toxicity. Unlike simple organic molecules, quinoline derivatives resist biological degradation in standard municipal wastewater treatment plants .

  • The Sulfonyl Group (-SO 2​ -): Compounds containing sulfur require specialized high-temperature incineration. Combustion without proper environmental controls releases sulfur oxides (SOx), meaning this waste must be routed to facilities equipped with flue-gas desulfurization scrubbers.

  • The Propionic Acid Moiety (-COOH): This group confers acidity to the molecule. While simple aliphatic carboxylic and sulfonic acids (e.g., ethane sulfonic acid) are often permitted for sink disposal after neutralization , the covalent attachment to the toxic quinoline ring strictly overrides this allowance.

Application Scientist Insight: When scaling up syntheses using this reagent, researchers often generate large volumes of aqueous wash waste. Do not be tempted to neutralize and drain-dispose these washes. The quinoline moiety's aquatic toxicity mandates that even highly dilute aqueous washes be collected and treated as hazardous waste.

Waste Stream Categorization

Proper segregation prevents dangerous cross-reactions, minimizes hazardous gas evolution, and reduces institutional disposal costs. The table below summarizes the quantitative and qualitative parameters for segregating this compound.

Waste CategoryTypical CompositionQuantitative LimitsPrimary HazardAuthorized ReceptacleDownstream Processing
Solid Waste Pure compound, contaminated weigh boatsMax 5 kg per binTarget organ toxicity, environmental hazardPuncture-resistant, sealable solid waste binHigh-temperature incineration
Organic Liquid Compound dissolved in DCM, EtOAc, or MeOH< 20% water contentFlammability, toxicityHalogenated OR Non-halogenated carboyIncineration with SOx/NOx scrubbing
Aqueous Liquid Aqueous extraction phases, HPLC mobile phasespH must be 4.0 – 10.0Aquatic toxicity, corrosivityAqueous hazardous waste carboyChemical precipitation & specialized treatment
Visualizing the Disposal Workflow

WasteWorkflow Start 3-(Quinoline-8-sulfonyl)- propionic acid Waste Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid SolidBin Hazardous Solid Waste Bin (Incineration) Solid->SolidBin Direct transfer OrgSolvent Organic Solvents (e.g., DCM, MeOH) Liquid->OrgSolvent Dissolved in organics AqSolvent Aqueous Solutions (e.g., Buffers) Liquid->AqSolvent Aqueous extractions OrgBin Solvent Waste Bin (Halogenated/Non-Halogenated) OrgSolvent->OrgBin Segregate by halogen content AqBin Aqueous Hazardous Waste (NO DRAIN DISPOSAL) AqSolvent->AqBin Verify pH 4.0-10.0

Fig 1: Decision tree for the segregation and disposal of 3-(Quinoline-8-sulfonyl)-propionic acid.

Step-by-Step Disposal Protocols

Every protocol must act as a self-validating system. Do not proceed to the next step without verifying the success of the previous one.

Protocol A: Solid Waste Management (Powders & Contaminated Consumables)

  • Collection: Gather all residual powders, contaminated weigh boats, and filter papers inside a certified fume hood.

  • Containment: Place materials into a puncture-resistant, sealable hazardous waste container lined with a compatible polymer bag (e.g., heavy-duty polyethylene).

  • Validation: Ensure the container is completely free of strong oxidizers (e.g., permanganates, nitrates) before sealing, as organic acids can react exothermically with oxidizers.

  • Labeling: Label clearly as "Hazardous Solid Waste: Toxic/Irritant Organic Acid (Quinoline Derivative)."

Protocol B: Organic Liquid Waste Management (Reaction Mixtures & Extracts)

  • Segregation by Solvent: Determine if the compound is dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform) or a non-halogenated solvent (e.g., Ethyl Acetate, Methanol).

  • Transfer: In a certified fume hood, slowly pour the liquid into the appropriate solvent waste carboy using a designated funnel.

  • Validation (Causality Check): Why segregate? Incinerators require strict temperature controls to process halogens and prevent the formation of toxic dioxins. Mixing non-halogenated waste into a halogenated stream drastically increases disposal costs and environmental risk.

  • Sealing: Cap the carboy immediately after transfer to prevent the volatilization of the carrier solvent.

Protocol C: Aqueous Liquid Waste Management (Buffers & Washes)

  • pH Verification: Test the pH of the aqueous waste using indicator strips. The pH must be between 4.0 and 10.0 before adding it to a communal aqueous waste carboy.

  • Neutralization (If Required): If the solution is highly acidic (pH < 4) due to the propionic acid moiety or reaction conditions, carefully neutralize it by adding 1M NaOH dropwise while stirring. Self-Validation: Re-test the pH to confirm it is within the safe 4.0–10.0 range.

  • Transfer: Pour the neutralized aqueous solution into the "Aqueous Hazardous Waste" carboy. Never pour this down the drain .

Spill Management & Decontamination

In the event of an accidental release, immediate and calculated action is required to prevent exposure and environmental contamination.

  • Isolate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the laboratory's HVAC or fume hood systems are operating at optimal capacity.

  • PPE Donning: Equip double nitrile gloves, a chemical-resistant lab coat, and splash-proof safety goggles.

  • Containment (Solid vs. Liquid):

    • Solid Spills: Do not sweep dry, as this aerosolizes the irritating powder. Cover the spill with damp paper towels to suppress dust, then carefully scoop the material into a solid waste container.

    • Liquid Spills: Surround and cover the spill with an inert absorbent material (e.g., vermiculite, sand, or universal spill pads).

  • Decontamination: Wash the affected surface with a mild alkaline detergent (e.g., Alconox) and water.

    • Scientific Rationale: The alkaline detergent neutralizes residual propionic acid and lifts organic residues. Avoid using strong oxidizers like bleach, which can cause unpredictable, potentially gas-evolving reactions with the nitrogenous quinoline ring.

References
  • Title: Guide to Laboratory Sink/Sewer Disposal of Wastes Source: Vanderbilt University Medical Center, Office of Clinical and Research Safety URL: [Link]

  • Title: 3-(QUINOLINE-8-SULFONYL)-PROPIONIC ACID — Chemical Substance Information (CAS 626206-92-6) Source: NextSDS Database URL: [Link]

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